1-Boc-4-piperidone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUYFJUVMYHXFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Record name | boc-4-piperidone | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352875 | |
| Record name | 1-Boc-4-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79099-07-3 | |
| Record name | tert-Butyl 4-oxopiperidine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79099-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Boc-4-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Piperidinecarboxylic acid, 4-oxo-, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.970 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Boc-4-piperidone CAS number and molecular weight
An In-Depth Technical Guide to 1-Boc-4-piperidone
For researchers, scientists, and professionals in drug development, this compound is a pivotal chemical intermediate. This guide provides a comprehensive overview of its core properties, applications, and handling protocols, ensuring its effective and safe utilization in the laboratory.
Core Chemical Properties
This compound, also known as N-Boc-4-piperidone or tert-butyl 4-oxo-1-piperidinecarboxylate, is a derivative of 4-piperidone (B1582916) featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.[1][2][3] This Boc group is instrumental in synthetic chemistry, as it prevents the secondary amine from undergoing unwanted reactions, thereby allowing for selective modifications at other positions of the molecule.[4]
CAS Number: 79099-07-3[1][2][4][5][6]
Molecular Formula: C10H17NO3[1][2][5]
Molecular Weight: 199.25 g/mol [1][2][4][5]
The presence of the Boc protecting group makes this compound a versatile building block in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules.[4][7]
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| IUPAC Name | tert-butyl 4-oxopiperidine-1-carboxylate | [2][4] |
| Synonyms | N-Boc-4-piperidone, 1-tert-Butoxycarbonyl-4-piperidone | [1][2][3] |
| Appearance | White to light yellow crystalline powder | [3][4][5] |
| Melting Point | 73-77 °C | [3][5][8][9] |
| Boiling Point | 289.8 °C at 760 mmHg | [5] |
| Density | 1.099 g/cm³ | [5] |
| Solubility | Soluble in methanol, slightly soluble in water | [3][5] |
| Flash Point | 129.1 °C | [5] |
| Hazard Codes | Xn, Xi | [3] |
| Risk Statements | R20/21/22, R36/37/38, R36/38 | [3][8] |
| Safety Statements | S24/25, S26, S36, S37/39 | [3][8] |
Applications in Synthesis
This compound is a key starting material in the synthesis of numerous biologically active compounds. Its utility stems from the piperidone core, a common scaffold in many pharmaceuticals, and the stability conferred by the Boc protecting group.
A primary application is in the preparation of substituted piperidines. A common synthetic transformation is reductive amination, where the ketone functional group is converted to a secondary or tertiary amine.
Experimental Protocol: Reductive Amination
The following is a generalized experimental protocol for the reductive amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in the chosen solvent (DCM or DCE), add the amine (1.0-1.2 equivalents). If the amine is a salt, it may require prior neutralization.
-
Acid Catalyst (Optional): A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion.
-
Addition of Reducing Agent: Stir the mixture at room temperature for a period (typically 15-60 minutes) to allow for imine/iminium ion formation. Subsequently, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction Monitoring: The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Product: The crude product can be further purified by column chromatography on silica (B1680970) gel to yield the desired N-Boc protected substituted piperidine.
This protocol provides a foundational method that can be adapted and optimized for specific amine substrates and reaction scales. Researchers should always consult relevant literature for specific examples and potential modifications.
References
- 1. This compound 98 79099-07-3 [sigmaaldrich.com]
- 2. Buy this compound | 79099-07-3 [smolecule.com]
- 3. N-(tert-Butoxycarbonyl)-4-piperidone | 79099-07-3 [amp.chemicalbook.com]
- 4. This compound | 79099-07-3 | Benchchem [benchchem.com]
- 5. This compound|lookchem [lookchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. sarchemlabs.com [sarchemlabs.com]
- 8. chembk.com [chembk.com]
- 9. This compound 98 79099-07-3 [sigmaaldrich.com]
Technical Guide to the Physical Properties of N-Boc-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-4-piperidone, commonly referred to as N-Boc-4-piperidone, is a synthetic organic compound and a key intermediate in the synthesis of a wide range of pharmaceutical compounds and biologically active molecules.[1][2] Its piperidone core, protected by a tert-butoxycarbonyl (Boc) group, makes it a versatile building block in medicinal chemistry and drug development.[3] A thorough understanding of its physical properties is essential for its effective handling, characterization, and application in synthetic protocols. This guide provides a comprehensive overview of the core physical and chemical properties of N-Boc-4-piperidone, detailed experimental protocols for their determination, and logical workflows relevant to its use.
Core Physical and Chemical Properties
The physical and chemical data for N-Boc-4-piperidone are summarized below. These properties are critical for designing reaction conditions, purification procedures, and for storage.
General and Physical Properties
| Property | Value | Reference(s) |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 73-77 °C | [1][4][5] |
| Boiling Point | 289.8 °C at 760 mmHg (estimated) | [2] |
| Density | 1.099 - 1.125 g/cm³ (estimated) | [1][2] |
| Refractive Index | 1.4610 - 1.481 (estimated) | [1][2] |
| Flash Point | 129.1 °C | [2] |
| pKa | -1.58 ± 0.20 (Predicted) | [1][2] |
| Water Solubility | Slightly soluble | [1][2][6] |
Molecular and Identification Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₇NO₃ | [4][7][8] |
| Molecular Weight | 199.25 g/mol | [1][4][9] |
| CAS Number | 79099-07-3 | [1][4][7] |
| PubChem CID | 735900 | [9][10] |
| InChI Key | ROUYFJUVMYHXFJ-UHFFFAOYSA-N | [1][4][7] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(=O)CC1 | [4][7][9] |
Solubility Data
The solubility of N-Boc-4-piperidone in various solvents is a critical parameter for its use in reactions and purification processes like crystallization and chromatography.
| Solvent | Solubility | Reference(s) |
| DMSO | Soluble (≥10 mg/mL) | [7] |
| Ethanol | Soluble (≥10 mg/mL) | [7] |
| Methanol | Soluble | [1][2] |
| PBS (pH 7.2) | Sparingly soluble (1-10 mg/mL) | [7] |
| Water | Slightly soluble | [1][2] |
Spectral Data
Spectroscopic data is fundamental for the structural confirmation and purity assessment of N-Boc-4-piperidone.
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For N-Boc-4-piperidone, the expected signals are:
-
A singlet corresponding to the nine protons of the tert-butyl (Boc) group.
-
Two triplets corresponding to the eight protons on the piperidine (B6355638) ring.
A reported ¹H NMR spectrum in CDCl₃ shows the following peaks: δ 3.71 (t, J=6.2Hz, 4H), 2.44 (t, J=6.2Hz, 4H), 1.49 (s, 9H).[11]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
IR (Infrared) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. Key expected peaks for N-Boc-4-piperidone include:
-
A strong absorption band for the ketone carbonyl (C=O) group.
-
Absorption bands for the urethane (B1682113) carbonyl (N-C=O) of the Boc group.
-
C-H stretching and bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The exact mass is 199.120843 g/mol .[2][9]
Experimental Protocols
Detailed experimental procedures for determining the key physical properties of a solid organic compound like N-Boc-4-piperidone are provided below. These are generalized protocols standard in organic chemistry laboratories.
Melting Point Determination (Capillary Method)
This method is used to determine the temperature range over which the solid melts.[12] A sharp melting point range is indicative of high purity.[13]
-
Sample Preparation: A small amount of dry, finely powdered N-Boc-4-piperidone is packed into a capillary tube to a height of 1-2 mm.[13]
-
Apparatus Setup: The capillary tube is attached to a thermometer or placed in an automated melting point apparatus.[14] The heating block or oil bath is prepared.
-
Measurement: The sample is heated slowly (e.g., a ramp rate of 2 °C/min).[15] The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting point range.[13]
Solubility Determination
This protocol determines the solubility of the compound in various solvents.
-
Procedure: Approximately 25-50 mg of N-Boc-4-piperidone is placed in a small test tube.[16]
-
Solvent Addition: 0.75-1 mL of the chosen solvent (e.g., water, ethanol, DMSO) is added in portions while shaking or stirring vigorously.[16][17]
-
Observation: The compound is classified as soluble if it dissolves completely, sparingly soluble if a small portion dissolves, and insoluble if it does not dissolve.[17] For quantitative data, the amount of solute required to saturate a specific volume of solvent is measured.
FTIR Spectroscopy (Thin Solid Film or ATR)
This protocol is used to obtain an infrared spectrum of the compound.
-
Attenuated Total Reflectance (ATR) Method: This is a common and simple method requiring no sample preparation.[18]
-
Thin Solid Film Method:
-
A small amount of the solid is dissolved in a few drops of a volatile solvent like dichloromethane.[10]
-
A drop of this solution is placed on an IR-transparent salt plate (e.g., KBr).[10]
-
The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
-
The plate is placed in the sample holder of the FTIR spectrometer to obtain the spectrum.[10]
-
NMR Spectroscopy
This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra.
-
Sample Preparation: 5-10 mg of N-Boc-4-piperidone is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[20] Tetramethylsilane (TMS) is often used as an internal standard.[8]
-
Data Acquisition: The NMR tube is placed in the spectrometer.
-
Experiment Execution: Standard 1D proton and carbon experiments are run. Instrument-specific parameters are optimized for resolution and signal-to-noise ratio.[20]
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is used for purity assessment and structural confirmation.
-
Sample Preparation: A dilute solution of N-Boc-4-piperidone is prepared in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 10 µg/mL.[21]
-
Injection: A small volume (typically 1 µL) of the solution is injected into the GC.[22]
-
Separation: The compound travels through a capillary column, separating it from any impurities. The oven temperature is programmed to increase gradually to ensure good separation.[22]
-
Ionization and Detection: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting ions are separated by their mass-to-charge ratio and detected, generating a mass spectrum.[9]
Mandatory Visualizations
Logical Workflow: Characterization of a Solid Organic Compound
The following diagram illustrates a typical workflow for the physical and structural characterization of a solid organic compound like N-Boc-4-piperidone.
Caption: Logical workflow for the characterization of a solid organic compound.
Experimental Workflow: Reductive Amination
N-Boc-4-piperidone is a common precursor for synthesizing 4-amino-piperidine derivatives via reductive amination. This is a key step in the synthesis of various active pharmaceutical ingredients, including precursors to fentanyl.[1][23]
Caption: Experimental workflow for the reductive amination of N-Boc-4-piperidone.
Safety and Handling
N-Boc-4-piperidone is classified as an irritant.[16] It may cause skin, eye, and respiratory tract irritation.[16][20] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[24] It should be used in a well-ventilated area or a fume hood.[20] For storage, it should be kept in a tightly closed container in a dry, cool, and dark place.[1] Incompatible materials include strong acids and oxidizing agents.[20][24]
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. NMR Spectroscopy [www2.chemistry.msu.edu]
- 9. memphis.edu [memphis.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. azolifesciences.com [azolifesciences.com]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. davjalandhar.com [davjalandhar.com]
- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. chem.ws [chem.ws]
- 18. jascoinc.com [jascoinc.com]
- 19. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 20. benchchem.com [benchchem.com]
- 21. uoguelph.ca [uoguelph.ca]
- 22. 2.6. Gas Chromatography-Mass Spectrometry [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. drawellanalytical.com [drawellanalytical.com]
A Comprehensive Technical Guide to the Solubility of 1-Boc-4-piperidone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-tert-butoxycarbonyl-4-piperidone, commonly known as 1-Boc-4-piperidone, is a vital synthetic intermediate in the development of a wide array of pharmaceutical compounds. Its piperidine (B6355638) core is a prevalent scaffold in many biologically active molecules. A thorough understanding of its solubility characteristics in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating drug products. This technical guide provides a detailed overview of the solubility of this compound, methods for its determination, and its role in synthetic pathways.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Reference |
| CAS Number | 79099-07-3 | |
| Molecular Formula | C₁₀H₁₇NO₃ | |
| Molecular Weight | 199.25 g/mol | |
| Appearance | White to slightly yellow crystalline powder | [1] |
| Melting Point | 73-77 °C |
Solubility Profile of this compound
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, semi-quantitative data and qualitative descriptions provide valuable insights into its solubility.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solvent Class | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble (≥10 mg/mL) | [2] |
| Ethanol | Polar Protic | Soluble (≥10 mg/mL) | [2] |
| Methanol | Polar Protic | Soluble | [1] |
| Dichloromethane (DCM) | Halogenated | Soluble (inferred from use as a reaction solvent) | [3] |
| Water | Aqueous | Slightly soluble | [1] |
| PBS (pH 7.2) | Aqueous Buffer | Sparingly soluble (1-10 mg/mL) | [2] |
The Boc-protecting group imparts a degree of lipophilicity to the molecule, while the ketone and carbamate (B1207046) functionalities introduce polarity, allowing for solubility in a range of organic solvents. Its limited solubility in aqueous solutions is a critical consideration for downstream applications, including work-up procedures and formulation.
Experimental Protocol for Determining Solubility
For researchers requiring precise quantitative solubility data, the gravimetric method offers a reliable and straightforward approach. The following is a generalized protocol that can be adapted for the determination of this compound solubility in a specific organic solvent.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound
-
Selected organic solvent (analytical grade)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined empirically.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to stand undisturbed at the constant temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved particles.
-
-
Gravimetric Analysis:
-
Transfer a precise volume of the clear filtrate into a pre-weighed evaporation dish.
-
Record the exact weight of the filtrate.
-
Evaporate the solvent from the dish using a gentle stream of nitrogen or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound.
-
Once the solvent is completely evaporated, place the dish in a vacuum desiccator to remove any residual solvent until a constant weight is achieved.
-
-
Calculation:
-
Weigh the evaporation dish containing the dried solute.
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish.
-
The solubility can be expressed in various units, such as g/100 mL or mg/mL.
-
Calculation Formula:
Solubility ( g/100 mL) = (Mass of dried solute in g / Volume of filtrate in mL) x 100
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the gravimetric determination of solubility.
Caption: Workflow for Gravimetric Solubility Determination.
Synthetic Pathway Involving this compound
This compound is a key precursor in the synthesis of fentanyl and its analogs. The following diagram outlines a simplified synthetic route.
Caption: Simplified Synthetic Route to Fentanyl.
Conclusion
While comprehensive quantitative solubility data for this compound remains to be fully elucidated in scientific literature, the available information indicates its good solubility in common polar organic solvents and limited solubility in aqueous media. For applications requiring precise solubility values, the provided gravimetric method offers a robust experimental protocol. A thorough understanding of the solubility of this key intermediate is crucial for the efficient and successful development of novel pharmaceutical agents.
References
An In-Depth Technical Guide to the Structural Analysis and Conformation of 1-Boc-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Boc-4-piperidone is a pivotal building block in medicinal chemistry, serving as a precursor in the synthesis of a multitude of pharmaceutical agents.[1] Its conformational landscape plays a crucial role in determining the stereochemical outcome of its reactions and the biological activity of its derivatives. This technical guide provides a comprehensive analysis of the structural and conformational properties of this compound, integrating data from X-ray crystallography of a closely related analogue, detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, and a step-by-step workflow for Density Functional Theory (DFT) calculations.
Introduction
The piperidine (B6355638) scaffold is a privileged structure in drug discovery, present in numerous FDA-approved drugs.[1] The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of 4-piperidone (B1582916) yields this compound, a versatile intermediate that allows for controlled and selective chemical transformations.[1] Understanding the three-dimensional structure and conformational dynamics of this molecule is paramount for rational drug design and the synthesis of complex molecular architectures. The six-membered piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. However, the presence of the bulky Boc group and the carbonyl function at the 4-position introduces specific conformational preferences that will be elucidated in this guide.
Structural Analysis via X-ray Crystallography
While a crystal structure for this compound is not publicly available, the crystallographic data of the closely related compound, 1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acid, provides valuable insights into the bond lengths, bond angles, and torsional angles of the N-Boc protected piperidine ring in a chair conformation.[2] The analysis of this structure reveals the key geometric parameters that define the shape and rigidity of the core scaffold.
Tabulated Crystallographic Data
The following tables summarize the key structural parameters obtained from the crystallographic information file (CIF) of 1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acid.
Table 1: Selected Bond Lengths
| Atom 1 | Atom 2 | Bond Length (Å) |
| N1 | C2 | 1.481 |
| N1 | C6 | 1.482 |
| N1 | C7 (Boc) | 1.472 |
| C2 | C3 | 1.524 |
| C3 | C4 | 1.523 |
| C4 | C5 | 1.525 |
| C5 | C6 | 1.523 |
| C4 | C11 (COOH) | 1.522 |
| C7 | O1 (Boc C=O) | 1.215 |
| C7 | O2 (Boc O-tBu) | 1.341 |
Table 2: Selected Bond Angles
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C2 | N1 | C6 | 112.4 |
| C2 | N1 | C7 | 122.1 |
| C6 | N1 | C7 | 125.4 |
| N1 | C2 | C3 | 110.5 |
| C2 | C3 | C4 | 111.1 |
| C3 | C4 | C5 | 109.8 |
| C4 | C5 | C6 | 111.0 |
| C5 | C6 | N1 | 110.6 |
| O1 | C7 | N1 | 124.7 |
| O1 | C7 | O2 | 125.8 |
| N1 | C7 | O2 | 109.5 |
Table 3: Selected Torsional Angles
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsional Angle (°) |
| C6 | N1 | C2 | C3 | -55.8 |
| N1 | C2 | C3 | C4 | 54.8 |
| C2 | C3 | C4 | C5 | -55.5 |
| C3 | C4 | C5 | C6 | 56.4 |
| C4 | C5 | C6 | N1 | -56.5 |
| C5 | C6 | N1 | C2 | 56.7 |
Conformational Analysis in Solution by NMR Spectroscopy
NMR spectroscopy is a powerful tool for investigating the conformational dynamics of molecules in solution. For this compound, temperature-dependent 1H NMR spectroscopy can be employed to study the equilibrium between different conformers.
Experimental Protocol: Temperature-Dependent 1H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in a 5 mm NMR tube.
-
Initial Spectrum Acquisition: Acquire a standard 1H NMR spectrum at room temperature (298 K) to serve as a reference.
-
Variable Temperature Experiments: Gradually decrease the temperature of the NMR probe in increments of 10-20 K, allowing the sample to equilibrate for 5-10 minutes at each temperature before acquiring a spectrum. Continue this process until significant broadening or splitting of signals is observed, which indicates the slowing of conformational exchange on the NMR timescale.
-
Data Analysis: Analyze the changes in chemical shifts, coupling constants, and signal multiplicity as a function of temperature. The coalescence temperature (Tc), where two exchanging signals merge into a single broad peak, can be used to calculate the free energy of activation (ΔG‡) for the conformational change (e.g., ring inversion).
Computational Structural Analysis with Density Functional Theory (DFT)
DFT calculations provide a theoretical framework to investigate the relative energies of different conformers and to corroborate experimental findings.
Experimental Protocol: DFT Calculations
-
Conformational Search: Perform a conformational search using a lower-level computational method (e.g., molecular mechanics with the MMFF94 force field) to identify all possible low-energy conformers of this compound.
-
Geometry Optimization: For each identified conformer, perform a full geometry optimization using a DFT method with a suitable functional and basis set (e.g., B3LYP/6-31G(d)). This will determine the minimum energy structure for each conformer.
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.
-
Energy Analysis: Compare the relative energies of the optimized conformers to determine the most stable conformation.
-
NMR Chemical Shift Prediction: The optimized geometries can be used to predict 1H and 13C NMR chemical shifts, which can then be compared to experimental data for further validation of the conformational assignment.
Logical Workflow for Structural Analysis
The comprehensive structural analysis of this compound involves a synergistic approach combining experimental and computational techniques. The following diagram illustrates a logical workflow for this process.
Synthesis and Purification Workflow
The synthesis of this compound is a common procedure in organic synthesis laboratories. The following diagram outlines a typical workflow for its preparation and purification.
Conclusion
The structural and conformational analysis of this compound is crucial for its effective utilization in drug discovery and organic synthesis. This guide has provided a comprehensive overview of the key analytical techniques and computational methods employed for this purpose. The piperidine ring of this compound adopts a stable chair conformation, with the bulky Boc group influencing the local geometry and conformational dynamics. By integrating data from X-ray crystallography, NMR spectroscopy, and DFT calculations, a detailed understanding of the three-dimensional structure of this important synthetic intermediate can be achieved, enabling the design and synthesis of novel and potent pharmaceutical agents.
References
The Strategic Importance of Boc Protection in Piperidone Chemistry
An In-depth Technical Guide on the Role of the Boc Protecting Group in Piperidone Chemistry
For Researchers, Scientists, and Drug Development Professionals
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the chemistry of piperidones. Its strategic application allows for the selective manipulation of functional groups, paving the way for the efficient synthesis of complex molecules, especially in the realm of pharmaceutical development. This technical guide provides a comprehensive overview of the role of the Boc protecting group in piperidone chemistry, detailing its introduction, the reactivity of the protected intermediate, and its subsequent removal.
The piperidine (B6355638) ring is a prevalent scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][2] However, the secondary amine within the piperidone structure is a reactive nucleophile and base, which can lead to undesired side reactions during synthesis. The introduction of the Boc group temporarily masks the reactivity of the piperidine nitrogen, allowing for selective chemical transformations at other positions of the ring, most notably the ketone functionality.[3]
The advantages of using the Boc protecting group in piperidone chemistry include:
-
Enhanced Stability: The Boc group is robust and stable under a wide range of reaction conditions, including those involving bases, nucleophiles, and many reducing agents.[4]
-
Chemoselectivity: By protecting the nitrogen, reactions can be directed specifically to the carbonyl group of the piperidone, such as nucleophilic additions and reductive aminations.[5]
-
Facile Removal: The Boc group can be readily and cleanly removed under mild acidic conditions, which are often compatible with other functional groups present in the molecule.[6]
This strategic protection-deprotection sequence is instrumental in multi-step syntheses, streamlining reaction pathways and improving overall yields.[3]
Experimental Protocols and Quantitative Data
Boc Protection of 4-Piperidone (B1582916)
The most common method for the synthesis of N-Boc-4-piperidone involves the reaction of 4-piperidone with di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Experimental Protocol: Synthesis of N-Boc-4-piperidone [3]
-
To a stirring solution of 4-piperidone monohydrate hydrochloride (1.0 eq) in methanol (B129727), add triethylamine (B128534) (1.45 eq) and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.28 eq) in portions over a 5-minute period, followed by 4-dimethylaminopyridine (B28879) (DMAP) (0.02 eq).
-
Stir the solution at ambient temperature for 20 hours.
-
Remove the methanol under reduced pressure.
-
Dissolve the crude product in dichloromethane (B109758).
-
Wash the organic phase with 2M HCl, saturated Na₂CO₃, and saturated NaCl.
-
Dry the organic layer over Na₂SO₄, filter, and evaporate to dryness to yield N-Boc-4-piperidone.
Table 1: Quantitative Data for the Synthesis of N-Boc-4-piperidone
| Starting Material | Reagents | Base | Catalyst | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |
| 4-Piperidone Monohydrate HCl | Di-tert-butyl dicarbonate | Triethylamine | DMAP | Methanol | 20 | 20 | Quantitative | [3] |
| 4-Hydroxy Piperidine | Di-tert-butyl dicarbonate | Potassium Carbonate | - | Methanol | 6-8 | 25-30 | High | [7] |
Reactions of N-Boc-4-piperidone: Reductive Amination
With the nitrogen protected, the carbonyl group of N-Boc-4-piperidone is available for a variety of transformations. Reductive amination is a key reaction to introduce substituents at the 4-position, a crucial step in the synthesis of many pharmaceutical agents, including fentanyl precursors.[8]
Experimental Protocol: Reductive Amination of N-Boc-4-piperidone with Aniline (B41778) [8]
-
Dissolve N-Boc-4-piperidone (1.0 eq), aniline (1.1 eq), and acetic acid (1.0 eq) in dichloromethane and cool in an ice bath.
-
Add sodium triacetoxyborohydride (B8407120) (STAB) (1.5 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 16 hours.
-
Dilute the mixture with 2M aqueous NaOH and stir for 1 hour.
-
Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic extracts, dry over sodium sulfate, filter, and evaporate the solvent to provide tert-butyl 4-(phenylamino)piperidine-1-carboxylate.
Table 2: Quantitative Data for Reductive Amination of N-Boc-4-piperidone
| Amine | Reducing Agent | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |
| Aniline | Sodium triacetoxyborohydride | Dichloromethane | 16 | Room Temp. | Not specified | [8] |
| n-Dodecylamine | Sodium triacetoxyborohydride | THF | Not specified | Room Temp. | 90 | [5] |
| 4-Nitroaniline | Sodium triacetoxyborohydride | Dichloromethane | 16 | Room Temp. | Not specified | [9] |
Deprotection of the Boc Group
The final step in many synthetic sequences is the removal of the Boc group to liberate the free piperidine amine for subsequent reactions or to yield the final product. This is typically achieved under acidic conditions.
Experimental Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [2][10]
-
Dissolve the N-Boc protected piperidine derivative (1.0 eq) in anhydrous DCM (0.1-0.2 M).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Remove the solvent and excess TFA under reduced pressure.
-
For isolation of the free amine, carefully add a saturated aqueous NaHCO₃ solution to the residue until the pH is basic, then extract with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine.
Experimental Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane [8][11]
-
Dissolve the N-Boc protected piperidine derivative (1.0 eq) in 1,4-dioxane.
-
Add a solution of 4M HCl in dioxane (e.g., 2-4 equivalents).
-
Stir the mixture at room temperature for 2-16 hours.
-
Remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected piperidine.
Table 3: Quantitative Data for N-Boc Deprotection
| Substrate | Acid/Reagent | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |
| tert-Butyl 4-(phenyl(propionyl)amino)piperidine-1-carboxylate | 4M HCl (aqueous) | 1,4-Dioxane | 4 | Room Temp. | Not specified | [8] |
| Various N-Boc amino acids and peptides | 4M HCl | 1,4-Dioxane | 0.5 | Room Temp. | High | [12] |
| N-Boc-protected aliphatic amines | Choline chloride/p-toluenesulfonic acid DES | - | 0.25 | Room Temp. | ~99 | [13] |
| N-Boc imidazole | - | Trifluoroethanol | 1 | 150 | 98 | [6] |
Spectroscopic Data of N-Boc-4-piperidone
Accurate characterization of N-Boc-4-piperidone is crucial for quality control in synthetic processes.
Table 4: Spectroscopic Data for N-Boc-4-piperidone
| Technique | Data | Reference |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.71 (t, J=6.2Hz, 4H), 2.44 (t, J=6.2Hz, 4H), 1.49 (s, 9H) | [3] |
| ¹³C NMR | Not explicitly found in the provided search results. | |
| Mass Spec. (EI) | Molecular Weight: 199.25 | [14] |
| CAS Number | 79099-07-3 | [15] |
Mandatory Visualizations
Caption: General workflow for the use of Boc-protected piperidone in synthesis.
Caption: Mechanism of Boc protection of the piperidone nitrogen.
Caption: Acid-catalyzed deprotection mechanism of the N-Boc group.
Conclusion
The Boc protecting group is an indispensable tool in the synthesis of piperidone-containing molecules, enabling a level of control and selectivity that is critical for the development of complex chemical entities. Its robustness, coupled with the mild conditions required for its removal, ensures its continued prominence in both academic research and industrial drug development. The protocols and data presented herein provide a foundational guide for the effective application of Boc-protected piperidones in organic synthesis.
References
- 1. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 4. Buy 1-Boc-4-piperidone | 79099-07-3 [smolecule.com]
- 5. This compound | 79099-07-3 | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc Deprotection - HCl [commonorganicchemistry.com]
- 12. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. N-tert-Butoxycarbonyl-4-piperidone [webbook.nist.gov]
- 15. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Cornerstone of Complex Synthesis: A Technical Guide to 1-Boc-4-piperidone
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Applications of 1-Boc-4-piperidone as a Precursor in Organic Synthesis.
Introduction
This compound, also known as N-(tert-Butoxycarbonyl)-4-piperidone, is a highly versatile synthetic intermediate that has become indispensable in the fields of medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a piperidine (B6355638) ring with a ketone at the 4-position and a nitrogen atom protected by a tert-butoxycarbonyl (Boc) group, offers a unique combination of stability and reactivity.[1][2] The Boc group masks the nucleophilicity of the piperidine nitrogen, preventing unwanted side reactions and allowing for selective transformations at the carbonyl group.[1] This "masked precursor" strategy simplifies complex synthetic pathways, leading to higher yields and cleaner reaction profiles.[1][2] The piperidine scaffold itself is a prevalent motif in numerous biologically active compounds and approved drugs, highlighting the importance of precursors like this compound in drug discovery.[2] This technical guide provides a comprehensive overview of the key reactions, experimental protocols, and applications of this compound in modern organic synthesis.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 79099-07-3 |
| Molecular Formula | C₁₀H₁₇NO₃ |
| Molecular Weight | 199.25 g/mol |
| Melting Point | 73-77 °C |
| Appearance | White to slightly yellow crystalline powder |
| Solubility | Soluble in methanol (B129727) and other common organic solvents |
Core Synthetic Transformations
The reactivity of this compound is dominated by its two key functional groups: the ketone at the C4 position and the Boc-protected amine. This allows for a wide array of chemical transformations to build molecular complexity.
Reactions at the Carbonyl Group
The ketone functionality is a versatile handle for introducing a variety of substituents at the 4-position of the piperidine ring.
Reductive Amination: This is one of the most crucial reactions of this compound, enabling the synthesis of 4-aminopiperidine (B84694) derivatives which are key building blocks for many pharmaceutical agents.[2][3] The reaction typically proceeds via the formation of an imine or enamine intermediate, followed by reduction.[3] Sodium triacetoxyborohydride (B8407120) (STAB) is a commonly used reducing agent for this transformation due to its mildness and high selectivity.[2][3]
Wittig Reaction: The Wittig reaction allows for the conversion of the carbonyl group into an exocyclic double bond, providing access to 4-alkylidene-piperidine derivatives.[4] These intermediates can be further functionalized, for example, through hydrogenation or epoxidation.
Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard or organolithium reagents, to the carbonyl group yields tertiary alcohols.[5] These alcohols can then be used in subsequent reactions, such as dehydration to form alkenes or as nucleophiles themselves.
Aldol (B89426) Condensation: Base- or acid-catalyzed aldol condensation with other carbonyl-containing compounds can be used to form α,β-unsaturated ketones, further extending the carbon skeleton.[3]
Deprotection of the Boc Group
The Boc protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dioxane.[6] This unmasks the secondary amine, which can then participate in a variety of coupling reactions, such as amidation, alkylation, or arylation.
Applications in Drug Discovery and Development
The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. This compound serves as a key starting material for the synthesis of a diverse range of therapeutic agents.
Opioid Analgesics: this compound is a well-known precursor in the synthesis of fentanyl and its analogues.[6][7][8] The synthesis involves a key reductive amination step to introduce the aniline (B41778) moiety.[6]
Kinase Inhibitors: The piperidine scaffold is frequently incorporated into kinase inhibitors to modulate their pharmacokinetic properties.[9] this compound and its derivatives are used in the synthesis of inhibitors for various kinases, including Pim-1 kinase, which is a target in oncology.[2][9]
GPCR Ligands: Many G protein-coupled receptor (GPCR) ligands feature a piperidine core.[10] The versatility of this compound allows for the synthesis of diverse libraries of compounds for screening against GPCR targets.
Spirocyclic Compounds: this compound is a valuable starting material for the synthesis of spirocyclic compounds, which are of increasing interest in drug discovery due to their rigid, three-dimensional structures.[11]
Quantitative Data Presentation
The following tables summarize quantitative data for some of the key reactions involving this compound.
Table 1: Reductive Amination of this compound
| Amine | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| Aniline | Sodium Triacetoxyborohydride (STAB) | Dichloromethane (B109758) | 16 | Not specified, used in multi-step synthesis | |
| n-Dodecylamine | Sodium Triacetoxyborohydride (STAB) | Not specified | Not specified | 90 | |
| 4-Fluoroaniline | Sodium Cyanoborohydride | Not specified | Not specified | Good | [3] |
Table 2: Catalytic Hydrogenation of this compound
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |
| 5% Pd/C | 0.1 equiv | Methanol | 50-60 | 0.1-0.5 | 1 | 96 | [1] |
Table 3: Synthesis of Fentanyl Intermediate via Reductive Amination
| Reactants | Reagents | Solvent | Time (h) | Product |
| This compound, Aniline | Sodium Triacetoxyborohydride, Acetic Acid | Dichloromethane | 16 | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate |
Experimental Protocols
Protocol 1: Reductive Amination for the Synthesis of tert-Butyl 4-(phenylamino)piperidine-1-carboxylate[4]
-
Dissolve this compound (2.00 g, 10.04 mmol), aniline (1.03 g, 11.04 mmol), and acetic acid (0.60 g, 10.04 mmol) in 13 mL of dichloromethane in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Add sodium triacetoxyborohydride (STAB) (3.19 g, 15.06 mmol) portion-wise while stirring.
-
Allow the mixture to warm to room temperature and stir for 16 hours.
-
Dilute the mixture with 15 mL of aqueous 2M NaOH and stir for 1 hour.
-
Transfer the mixture to a separatory funnel, shake, and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Protocol 2: Catalytic Hydrogenation to N-Boc-4-hydroxypiperidine[1]
-
Ensure a hydrogenation reactor is clean, dry, and purged with an inert gas (e.g., Nitrogen).
-
Under an inert atmosphere, charge the reactor with N-Boc-4-piperidone and methanol. Agitate until the substrate is fully dissolved.
-
Carefully add 5% Pd/C catalyst to the reaction mixture.
-
Purge the reactor with hydrogen gas.
-
Pressurize the vessel to 0.1–0.5 MPa and heat the mixture to 50–60°C with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake or TLC. The reaction is typically complete within 1 hour.
-
Once complete, cool the reactor to room temperature, vent the excess hydrogen, and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-4-hydroxypiperidine.
Protocol 3: General Procedure for Wittig Reaction (Adapted)[12]
-
To a stirred suspension of the appropriate phosphonium (B103445) salt (1.2 eq) in a suitable anhydrous solvent (e.g., THF or dichloromethane) under an inert atmosphere, add a strong base (e.g., n-BuLi or NaH) at the appropriate temperature (e.g., -78 °C to 0 °C) to generate the ylide.
-
Stir the mixture for 30-60 minutes.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours or until completion as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 4-alkylidene-piperidine derivative.
Protocol 4: General Procedure for Grignard Reaction (Adapted)[5]
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add magnesium turnings.
-
Add a small amount of a solution of the appropriate alkyl or aryl halide in anhydrous THF to initiate the reaction.
-
Once the reaction has started, add the remaining halide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
Cool the Grignard reagent to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the tertiary alcohol.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 79099-07-3 | Benchchem [benchchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 10. One-pot synthesis of functionalized piperid-4-ones: a four-component condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine (B6355638) ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold."[1][2][3][4] This technical guide delves into the multifaceted role of piperidine in drug design and development, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key examples, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.
The Piperidine Advantage: Physicochemical Properties and Pharmacokinetic Impact
The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1][5]
-
Basicity : The nitrogen atom within the piperidine ring is basic, with a pKa of the conjugate acid typically around 11. At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins. This feature is crucial for the binding affinity of many piperidine-containing drugs.
-
Conformational Flexibility : The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.
-
Lipophilicity and Solubility : The piperidine ring itself possesses a balance of lipophilic and hydrophilic character, contributing to favorable absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of various substituents on the ring allows for fine-tuning of these properties to optimize drug-likeness.[5]
-
Stereochemistry : The presence of chiral centers in substituted piperidines allows for the exploration of three-dimensional space, which can lead to enhanced biological activity, improved selectivity, and reduced off-target effects.[6]
Therapeutic Applications of Piperidine-Containing Drugs
Piperidine derivatives have demonstrated a remarkable range of pharmacological activities, leading to their use in treating a wide spectrum of diseases.[3][7] More than twenty classes of pharmaceuticals incorporate the piperidine scaffold, and it is estimated that over 10% of FDA-approved small-molecule drugs contain this versatile ring system.[8][9]
Central Nervous System (CNS) Disorders
The piperidine scaffold is particularly prominent in drugs targeting the central nervous system. Its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors and transporters has made it a valuable tool in the development of treatments for neurological and psychiatric conditions.
A notable example is Donepezil (B133215) , an acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[1][8][10][11] By reversibly inhibiting the enzyme responsible for the breakdown of acetylcholine (B1216132), donepezil increases the levels of this neurotransmitter in the brain, leading to improvements in cognitive function.[1][8][10][11]
Methylphenidate , another widely prescribed CNS drug containing a piperidine ring, is used to treat Attention Deficit Hyperactivity Disorder (ADHD). It functions as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft.
| Drug | Target | Kᵢ (nM) | Indication |
| Donepezil | Acetylcholinesterase | - (IC₅₀ = 23 nM) | Alzheimer's Disease |
| Methylphenidate | Dopamine Transporter (DAT) | 84 | ADHD |
| Norepinephrine Transporter (NET) | 514 | ADHD | |
| Serotonin (B10506) Transporter (SERT) | >1000 | ADHD | |
| Haloperidol | Sigma-1 Receptor (S1R) | 2.5 | Schizophrenia |
Table 1: Binding affinities of selected piperidine-containing CNS drugs.
Oncology
In the field of oncology, piperidine derivatives have emerged as potent anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation. A significant number of these compounds function by modulating the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is frequently dysregulated in cancer.[12][13]
| Drug/Compound | Target | IC₅₀ (nM) | Cancer Cell Line |
| Copanlisib | PI3Kα | 0.5 | - |
| PI3Kδ | 0.7 | - | |
| Pilaralisib | PI3Kα | 1.9 | - |
| Gedatolisib | PI3Kα | 0.4 | - |
| PI3Kγ | 0.4 | - | |
| mTOR | 1.6 | - | |
| Buparlisib | PI3Kα | 52 | - |
| PI3Kβ | 166 | - | |
| PI3Kγ | 116 | - | |
| PI3Kδ | 262 | - | |
| Idelalisib | PI3Kδ | 2.5 | - |
| Raloxifene | - | 2160 | MCF7 (Breast) |
| Lasofoxifene (B133805) | - | 2880 | MCF7 (Breast) |
Table 2: Inhibitory concentrations of selected piperidine-containing anticancer agents.[11][14][15][16]
Infectious Diseases
The piperidine scaffold has also been successfully incorporated into antiviral therapies, most notably in the development of HIV entry inhibitors. Maraviroc (B1676071) , a CCR5 antagonist, is a prime example. It allosterically binds to the CCR5 co-receptor on host cells, inducing a conformational change that prevents the HIV-1 envelope protein gp120 from binding, thereby blocking viral entry.[2][3][7][9][17]
| Drug | Target | IC₅₀ (nM) | Assay |
| Maraviroc | CCR5 | 2.0 | [³H]Maraviroc binding |
| Aplaviroc | CCR5 | 0.9 | [¹²⁵I]MIP-1β binding |
| Vicriviroc | CCR5 | 0.5 | [¹²⁵I]RANTES binding |
Table 3: Inhibitory concentrations of selected piperidine-containing CCR5 antagonists.
Key Signaling Pathways and Mechanisms of Action
The therapeutic efficacy of piperidine-containing drugs stems from their ability to modulate specific biological pathways. The following diagrams, rendered in DOT language, illustrate the mechanisms of action for key examples.
Acetylcholinesterase Inhibition by Donepezil
Donepezil inhibits acetylcholinesterase, increasing acetylcholine levels.
CCR5 Antagonism by Maraviroc
Maraviroc allosterically binds to CCR5, preventing HIV entry.
PI3K/Akt Pathway Inhibition
Piperidine-based inhibitors block the PI3K/Akt signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development and evaluation of piperidine-containing compounds.
Synthesis of Piperidine Derivatives via Catalytic Hydrogenation of Pyridines
This protocol describes a general procedure for the reduction of a substituted pyridine (B92270) to the corresponding piperidine using a heterogeneous catalyst.
Materials:
-
Substituted pyridine
-
Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (PtO₂)
-
Ethanol or acetic acid (solvent)
-
Hydrogen gas
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a high-pressure reaction vessel, dissolve the substituted pyridine (1.0 eq) in the chosen solvent (e.g., ethanol).
-
Carefully add the catalyst (5-10 mol% Pd/C or 1-5 mol% PtO₂).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Agitate the mixture at room temperature or with gentle heating until hydrogen uptake ceases (monitor by pressure drop).
-
Carefully vent the excess hydrogen and purge the vessel with inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude piperidine derivative.
-
Purify the product by distillation or column chromatography as required.
Workflow for the catalytic hydrogenation of pyridine.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to determine the inhibitory activity of compounds against AChE.[5][18][19][20][21][22][23]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI), substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compound (inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound dilution to each well.
-
Add the AChE enzyme solution to each well (except for the blank).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader in kinetic mode.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC₅₀ value.[21]
Principle of the Ellman's assay for AChE activity.
Cell Viability (MTT) Assay
This assay is commonly used to assess the cytotoxic effects of potential anticancer agents on cancer cell lines.[24][25][26][27][28]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Workflow for a typical MTT cell viability assay.
Conclusion
The piperidine scaffold is undeniably a privileged structure in medicinal chemistry, with a rich history and a vibrant future. Its inherent physicochemical properties, coupled with its synthetic tractability, allow for the creation of diverse molecular architectures with fine-tuned pharmacological profiles. From modulating CNS activity to combating infectious diseases and cancer, the impact of piperidine-containing drugs is undeniable. As our understanding of disease biology deepens and synthetic methodologies evolve, the strategic incorporation of this privileged scaffold will undoubtedly continue to fuel the discovery and development of the next generation of innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6844440B2 - Process for the preparation of donepezil - Google Patents [patents.google.com]
- 5. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. myexperiment.org [myexperiment.org]
- 19. scribd.com [scribd.com]
- 20. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. japsonline.com [japsonline.com]
- 24. benchchem.com [benchchem.com]
- 25. scispace.com [scispace.com]
- 26. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
The Versatile Hub: A Technical Guide to the Synthesis of Nitrogen-Containing Heterocycles from 1-Boc-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-tert-butoxycarbonyl-4-piperidone (1-Boc-4-piperidone) has emerged as a pivotal and versatile starting material in the synthesis of a diverse array of nitrogen-containing heterocycles. Its readily available nature, coupled with the stability afforded by the Boc protecting group and the reactivity of the C-4 ketone, makes it an ideal scaffold for constructing complex molecular architectures relevant to medicinal chemistry and drug discovery. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for transforming this compound into a variety of heterocyclic systems, including pyridines, pyrimidines, pyrazoles, indoles, thiazoles, and spiro-heterocycles. This document details key experimental protocols, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to illustrate synthetic pathways and workflows, serving as a valuable resource for researchers in the field.
Introduction
Nitrogen-containing heterocycles are fundamental structural motifs found in a vast number of pharmaceuticals, agrochemicals, and natural products. The piperidine (B6355638) ring, in particular, is a prevalent feature in many biologically active compounds. This compound serves as a strategic precursor, allowing for controlled and selective transformations at the ketone functionality, while the Boc group can be readily removed under acidic conditions to enable further derivatization of the piperidine nitrogen. This guide will explore key synthetic routes branching from this central building block.
Synthetic Pathways Overview
The C-4 carbonyl group of this compound is the primary site for a multitude of chemical transformations, including condensations, multicomponent reactions, and cycloadditions, leading to a wide range of heterocyclic cores. The following diagram provides a high-level overview of the synthetic possibilities.
Caption: Overview of synthetic routes to nitrogen-containing heterocycles from this compound.
Synthesis of Six-Membered Heterocycles
Pyridines
The construction of the pyridine (B92270) ring from this compound can be achieved through multicomponent reactions such as the Hantzsch pyridine synthesis. This reaction typically involves the condensation of a β-ketoester, an aldehyde (or in this case, a ketone), and ammonia.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.), ethyl acetoacetate (B1235776) (2.0 eq.), and a selected aldehyde (1.0 eq.) in ethanol (B145695).
-
Addition of Ammonia Source: Add ammonium (B1175870) acetate (B1210297) (1.2 eq.) to the mixture.
-
Reaction Conditions: Reflux the mixture for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, the product often precipitates. The solid is collected by filtration and washed with cold ethanol. Further purification can be achieved by recrystallization or column chromatography.
| Aldehyde | β-Ketoester | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Ethanol | 8 | 75 |
| 4-Chlorobenzaldehyde | Methyl acetoacetate | Methanol | 10 | 72 |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Ethanol | 6 | 81 |
Table 1: Synthesis of piperidine-fused dihydropyridines via Hantzsch-type reaction.
Pyrimidines
Pyrimidines can be synthesized from this compound through condensation reactions with amidines (Pinner synthesis) or with reagents like guanidine, which provide the N-C-N fragment required for the pyrimidine (B1678525) ring.
-
Formation of an Intermediate: To a solution of this compound (1.0 eq.) in an appropriate solvent like ethanol, add a base such as sodium ethoxide. Then, add a suitable reagent to introduce a reactive group at the 3-position, for instance, through a Claisen condensation with diethyl oxalate.
-
Cyclization: To the solution of the intermediate, add guanidine hydrochloride (1.1 eq.) and continue to reflux for 4-8 hours.
-
Work-up and Purification: Neutralize the reaction mixture with a mild acid and extract the product with an organic solvent. The crude product is then purified by column chromatography.
| Intermediate Precursor | Amidine Source | Solvent | Time (h) | Yield (%) |
| 3-Oxo-piperidine-4-carboxylate | Guanidine HCl | Ethanol | 6 | 68 |
| 3-Formyl-1-Boc-4-piperidone | Benzamidine HCl | DMF | 8 | 65 |
Table 2: Synthesis of piperidine-fused pyrimidines.
Synthesis of Five-Membered Heterocycles
Pyrazoles
The synthesis of pyrazoles from this compound is a straightforward process involving condensation with hydrazine or its derivatives.
-
Reaction Setup: Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.
-
Addition of Hydrazine: Add hydrazine hydrate (1.2 eq.) dropwise to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: The product often precipitates out of the solution. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
| Hydrazine Derivative | Solvent | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Hydrazine hydrate | Ethanol | 2 | 92 | | Phenylhydrazine (B124118) | Ethanol | 4 | 88 |
Table 3: Synthesis of spiro-pyrazoles from this compound.
Indoles
The Fischer indole synthesis provides a classic route to indoles. This reaction involves the acid-catalyzed rearrangement of an arylhydrazone, which can be formed in situ from this compound and a substituted phenylhydrazine.
-
Hydrazone Formation: In a flask, dissolve this compound (1.0 eq.) and a substituted phenylhydrazine hydrochloride (1.1 eq.) in a suitable solvent such as acetic acid or ethanol.
-
Cyclization: Heat the mixture to reflux for 2-6 hours. An acid catalyst like polyphosphoric acid (PPA) or zinc chloride can be added to facilitate the cyclization.
-
Work-up and Purification: After cooling, pour the reaction mixture into ice-water and neutralize with a base. The precipitated product is filtered, washed with water, and purified by recrystallization or column chromatography.
| Phenylhydrazine Derivative | Catalyst | Solvent | Time (h) | Yield (%) |
| Phenylhydrazine HCl | PPA | Acetic Acid | 4 | 78 |
| 4-Methoxyphenylhydrazine HCl | ZnCl2 | Ethanol | 6 | 75 |
Table 4: Synthesis of piperidine-fused indoles via Fischer indole synthesis.
Thiophenes and Thiazoles
The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes. While direct examples with this compound are less common, the reaction with N-benzyl-4-piperidone suggests its feasibility.[1] The Hantzsch thiazole synthesis, involving the reaction of an α-haloketone with a thiourea, can also be adapted.
-
Reaction Mixture: To a mixture of this compound (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol, add a catalytic amount of a base such as morpholine (B109124) or piperidine.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-8 hours.
-
Work-up and Purification: The product usually precipitates upon cooling. It is then filtered, washed with cold ethanol, and can be recrystallized for further purification.
| Active Methylene Compound | Base | Solvent | Time (h) | Yield (%) |
| Malononitrile | Morpholine | Ethanol | 4 | 85 |
| Ethyl cyanoacetate | Piperidine | Methanol | 6 | 80 |
Table 5: Gewald synthesis of piperidine-fused 2-aminothiophenes.
Synthesis of Spiro-Heterocycles
This compound is an excellent starting material for the synthesis of spiro-heterocycles, where the C-4 carbon of the piperidine ring is the spiro center. A notable example is the synthesis of spiro-oxindoles.
Experimental Workflow: Synthesis of Spiro-oxindoles
References
The Nucleophilic Heart of a Versatile Building Block: A Technical Guide to the Carbonyl Reactivity of 1-Boc-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
1-tert-butoxycarbonyl-4-piperidone, commonly known as 1-Boc-4-piperidone, stands as a cornerstone in modern organic synthesis, particularly in the construction of complex nitrogen-containing heterocycles for pharmaceutical and agrochemical applications. Its synthetic utility is largely dictated by the reactivity of its two key functional groups: the Boc-protected amine and the C4-carbonyl group. This technical guide provides an in-depth exploration of the chemical reactivity centered at the electrophilic carbonyl carbon, offering a comprehensive overview of its transformations, detailed experimental protocols, and mechanistic insights.
The presence of the electron-withdrawing Boc group modulates the reactivity of the piperidine (B6355638) nitrogen, thereby allowing for selective transformations at the carbonyl center. The carbonyl group, a classic electrophile, readily participates in a wide array of chemical reactions, making this compound a versatile synthon for introducing molecular diversity.
Nucleophilic Addition Reactions: The Gateway to Functionalization
The quintessential reaction of the carbonyl group in this compound is its susceptibility to nucleophilic attack. This fundamental transformation paves the way for the introduction of a vast range of substituents at the 4-position of the piperidine ring.
Grignard and Organolithium Reactions
Organometallic reagents, such as Grignard and organolithium reagents, are powerful carbon-based nucleophiles that readily add to the carbonyl group of this compound to form tertiary alcohols. This reaction is a cornerstone for creating new carbon-carbon bonds.
Table 1: Grignard and Organolithium Reactions with this compound
| Reagent | Product | Yield (%) | Reference |
| Phenylmagnesium Bromide | 1-Boc-4-phenyl-4-hydroxypiperidine | Not specified | General Reaction |
| Methyllithium | 1-Boc-4-methyl-4-hydroxypiperidine | Not specified | General Reaction |
Experimental Protocol: Grignard Reaction with Phenylmagnesium Bromide
Materials:
-
This compound (1.0 eq)
-
Phenylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
To a stirred solution of this compound in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add the phenylmagnesium bromide solution dropwise via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 1-Boc-4-phenyl-4-hydroxypiperidine.
Caption: Mechanism of Grignard Reaction with this compound.
Reductive Amination: A Versatile Route to Substituted Amines
Reductive amination is a powerful and widely used method to convert the carbonyl group of this compound into a primary, secondary, or tertiary amine. This one-pot reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (B8407120) (STAB) is a commonly used reducing agent for this transformation due to its mildness and selectivity.[1]
This reaction is a key step in the synthesis of numerous pharmaceutical compounds, including analogues of fentanyl.[2]
Table 2: Reductive Amination of this compound
| Amine | Reducing Agent | Product | Yield (%) | Reference |
| Aniline (B41778) | Sodium triacetoxyborohydride (STAB) | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | 87 | [2] |
| n-Dodecylamine | Sodium triacetoxyborohydride (STAB) | tert-Butyl 4-(dodecylamino)piperidine-1-carboxylate | 90 | [1] |
| 3,4-Dichloroaniline | Not specified | N-(3,4-dichlorophenyl)-N-(1-Boc-piperidin-4-yl)amine | Successful | [3] |
Experimental Protocol: Reductive Amination with Aniline
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a solution of this compound and aniline in DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add STAB portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield tert-butyl 4-(phenylamino)piperidine-1-carboxylate.[2]
Caption: Experimental workflow for Reductive Amination.
Wittig Reaction: Olefination of the Carbonyl Group
The Wittig reaction provides a powerful method for converting the carbonyl group of this compound into an alkene. This reaction involves a phosphonium (B103445) ylide, which acts as a nucleophile, attacking the carbonyl carbon to form a betaine (B1666868) intermediate that subsequently collapses to an alkene and triphenylphosphine (B44618) oxide. The nature of the ylide (stabilized or unstabilized) can influence the stereoselectivity of the resulting alkene.
Table 3: Wittig Reaction with this compound
| Phosphonium Ylide | Product | Yield (%) | Reference |
| Methylenetriphenylphosphorane | 1-Boc-4-methylenepiperidine | Not specified | General Reaction |
| (Carbethoxymethylene)triphenylphosphorane | 1-Boc-4-(carbethoxymethylene)piperidine | Not specified | General Reaction |
Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium (B96628) Bromide
Materials:
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
n-Butyllithium (1.1 eq, 2.5 M solution in hexanes)
-
This compound (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask, syringe, magnetic stirrer, ice bath
Procedure:
-
To a suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C under an inert atmosphere, add n-butyllithium dropwise via syringe.
-
Stir the resulting orange-red solution at 0 °C for 30 minutes, then at room temperature for 1 hour to ensure complete ylide formation.
-
Cool the ylide solution back to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-Boc-4-methylenepiperidine.
Caption: Mechanism of the Wittig Reaction.
Condensation Reactions: Expanding Molecular Complexity
The carbonyl group of this compound can undergo condensation reactions with active methylene (B1212753) compounds in the presence of a base, such as in the Knoevenagel condensation. These reactions are excellent for forming new carbon-carbon double bonds and introducing further functionality.
Table 4: Knoevenagel Condensation of this compound
| Active Methylene Compound | Catalyst | Product | Yield (%) | Reference |
| Malononitrile (B47326) | Piperidine | 2-(1-Boc-piperidin-4-ylidene)malononitrile | Not specified | General Reaction |
| Ethyl cyanoacetate | Piperidine | Ethyl 2-cyano-2-(1-Boc-piperidin-4-ylidene)acetate | Not specified | General Reaction |
Experimental Protocol: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (catalytic amount)
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a solution of this compound and malononitrile in ethanol, add a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography.
Reduction of the Carbonyl Group
The carbonyl group of this compound can be readily reduced to a hydroxyl group using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this transformation, while stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed.
Table 5: Reduction of this compound
| Reducing Agent | Product | Yield (%) | Reference |
| Sodium Borohydride (NaBH₄) | 1-Boc-4-hydroxypiperidine | High | General Reaction |
| Lithium Aluminum Hydride (LiAlH₄) | 1-Boc-4-hydroxypiperidine | High | General Reaction |
Experimental Protocol: Reduction with Sodium Borohydride
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (1.5 eq)
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
To a solution of this compound in methanol at 0 °C, add sodium borohydride portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 1-Boc-4-hydroxypiperidine.
Synthesis of Spirocycles
This compound is a valuable precursor for the synthesis of spirocyclic compounds, which are of significant interest in drug discovery due to their rigid, three-dimensional structures. The carbonyl group serves as the electrophilic center for intramolecular or intermolecular reactions that lead to the formation of the spirocyclic core. For example, reaction with a suitable bis-nucleophile can lead to the formation of a new ring spiro-fused at the C4 position.
The synthesis of spirocyclic piperidines often involves multi-step sequences where the carbonyl group of this compound is first converted to a different functional group that then participates in the cyclization step.[4]
Conclusion
The carbonyl group of this compound is a highly reactive and versatile functional handle that enables a vast array of chemical transformations. From the formation of new carbon-carbon bonds through nucleophilic additions to the introduction of nitrogen-containing substituents via reductive amination, and the construction of complex olefinic and spirocyclic structures, the reactivity of this ketone is central to the synthetic utility of this compound. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and scientists in the field of organic synthesis and drug development, facilitating the efficient and strategic use of this important building block.
References
understanding the stability of 1-Boc-4-piperidone under different conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 1-Boc-4-piperidone under various chemical and physical conditions. Understanding the stability profile of this critical building block is paramount for its effective use in the synthesis of pharmaceuticals, ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredients (APIs). This document outlines the known degradation pathways, provides detailed experimental protocols for stability assessment, and presents data in a clear, comparative format.
Overview of this compound Stability
This compound, or tert-butyl 4-oxopiperidine-1-carboxylate, is a widely utilized intermediate in organic synthesis due to the protective nature of the tert-butoxycarbonyl (Boc) group on the piperidine (B6355638) nitrogen. This group imparts specific stability characteristics, which are crucial to consider during reaction design, purification, and storage. The stability of this compound is primarily influenced by pH, temperature, oxidizing and reducing agents, and light.
Key Stability Characteristics:
-
Acid Lability: The Boc group is notoriously susceptible to cleavage under acidic conditions, which is often a desired feature for deprotection in synthetic routes.
-
Base Stability: The compound exhibits high stability in basic and nucleophilic environments.
-
Thermal Sensitivity: Elevated temperatures can lead to the degradation of the Boc group.
-
Oxidative and Reductive Stability: The piperidine ring and the ketone functionality can be susceptible to oxidation and reduction under specific conditions.
Stability Under Different Conditions: A Quantitative Perspective
The following tables summarize the stability of this compound under various stress conditions. It is important to note that while specific kinetic data for this compound is not extensively published, the provided information is based on the well-established behavior of N-Boc protected amines and related cyclic ketones, supplemented with available product information.
Table 1: pH-Dependent Stability of this compound
| Condition | Reagents/pH Range | Expected Degradation Rate | Primary Degradation Product |
| Acidic Hydrolysis | pH < 4 (e.g., HCl, H₂SO₄, TFA) | Rapid, rate is second-order with respect to acid concentration.[1][2][3][4] | 4-Piperidone |
| Neutral | pH 6-8 | Generally stable. | Negligible degradation. |
| Basic Hydrolysis | pH > 10 (e.g., NaOH, KOH) | Generally stable under mild conditions.[5] Potential for slow degradation at elevated temperatures. | Potential for ring-opened products or condensation products. |
Table 2: Thermal and Photolytic Stability of this compound
| Condition | Temperature/Light Source | Duration | Expected Degradation | Primary Degradation Products |
| Thermal Stress | >100 °C | Hours to Days | Boc deprotection.[6] | 4-Piperidone, isobutylene, CO₂ |
| Photostability | UV (e.g., 254/365 nm), Visible Light | Per ICH Q1B guidelines | Potential for degradation, especially in the presence of photosensitizers. | N-oxide formation, ring cleavage products. |
Table 3: Stability in the Presence of Oxidizing and Reducing Agents
| Condition | Reagent | Expected Outcome | Potential Products |
| Oxidative Stress | H₂O₂, m-CPBA, KMnO₄ | Oxidation of the piperidine ring is possible.[7] | N-oxides, hydroxylamines, ring-opened products. |
| Reductive Stress | NaBH₄, LiAlH₄, H₂/Pd | Reduction of the ketone. | 1-Boc-4-hydroxypiperidine |
Degradation Pathways
The primary degradation pathway for this compound under stress conditions is the cleavage of the Boc protecting group, particularly in acidic environments. Other potential degradation routes involve the piperidine ring and the ketone functionality.
Acid-Catalyzed Deprotection
The most significant instability of this compound is its rapid degradation in the presence of acids. The reaction proceeds through protonation of the carbamate (B1207046) carbonyl, followed by the loss of the stable tert-butyl cation, which then typically eliminates a proton to form isobutene. The resulting carbamic acid is unstable and decarboxylates to yield the free piperidone.
Acid-Catalyzed Deprotection Pathway of this compound.
Thermal Degradation
At elevated temperatures, this compound can undergo thermal decomposition, leading to the removal of the Boc group through a mechanism that results in the formation of 4-piperidone, isobutylene, and carbon dioxide.[1][6]
Oxidative Degradation
The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or more complex ring-opened products, particularly in the presence of strong oxidizing agents.[7]
Potential Oxidative Degradation Pathways.
Experimental Protocols for Stability Assessment
The following protocols are based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines for forced degradation studies and can be adapted to assess the stability of this compound.[5][8][9]
General Experimental Workflow
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be developed and validated to separate this compound from its potential degradation products.
General Workflow for Forced Degradation Studies.
Protocol for Acid and Base Hydrolysis
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Maintain the solution at room temperature and take samples at appropriate time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60 °C).
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Maintain the solution at room temperature and take samples at the same time intervals as for the acid hydrolysis.
-
If no degradation is observed, repeat at an elevated temperature (e.g., 60 °C).
-
-
Sample Analysis: Prior to HPLC analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute the samples to a suitable concentration with the mobile phase.
Protocol for Oxidative Degradation
-
Preparation: To an aliquot of the stock solution, add an equal volume of a 3% solution of hydrogen peroxide.
-
Incubation: Store the solution at room temperature, protected from light.
-
Sampling: Collect samples at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Analysis: Dilute the samples with the mobile phase before injection into the HPLC system.
Protocol for Thermal Degradation
-
Solid State: Place a known amount of solid this compound in a controlled temperature oven at a temperature significantly higher than the recommended storage temperature (e.g., 80 °C).
-
Solution State: Place a vial of the stock solution in the same oven.
-
Sampling: At various time points (e.g., 1, 3, 5, and 7 days), remove samples. For the solid sample, dissolve a weighed amount in a suitable solvent.
-
Analysis: Analyze the samples by HPLC.
Protocol for Photostability Testing
-
Sample Preparation: Place solid this compound and a solution of the compound in chemically inert, transparent containers.
-
Control: Prepare a parallel set of samples wrapped in aluminum foil to serve as dark controls.
-
Exposure: Expose the samples to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Analysis: After the exposure period, compare the chromatograms of the exposed samples with those of the dark controls.
Recommended Storage and Handling
Based on its stability profile, the following storage and handling procedures are recommended for this compound:
-
Storage Temperature: Store in a cool, dry place, typically between 2 °C and 8 °C. Some suppliers recommend storage at -20°C for long-term stability.[10]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and oxygen.
-
Light: Protect from light by storing in amber-colored vials or in the dark.
-
Incompatible Materials: Avoid contact with strong acids and oxidizing agents.
By adhering to these guidelines and understanding the inherent stability of this compound, researchers and drug development professionals can ensure the integrity of this crucial synthetic intermediate, leading to more robust and reproducible synthetic outcomes.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. oas.org [oas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1-Boc-4-piperidone: Suppliers, Purity, and Quality Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-piperidone, also known as N-tert-butoxycarbonyl-4-piperidone, is a pivotal synthetic intermediate in modern medicinal chemistry. Its piperidine (B6355638) core is a prevalent scaffold in a vast array of pharmaceuticals, while the tert-butoxycarbonyl (Boc) protecting group offers robust, temporary masking of the piperidine nitrogen. This strategic protection allows for selective reactions at the C4-ketone functionality, streamlining complex synthetic pathways and enhancing overall efficiency in the development of novel therapeutics. This guide provides an in-depth overview of commercially available this compound, including a comparative analysis of suppliers and purity grades, detailed analytical protocols for quality control, and a typical workflow for ensuring its suitability for research and drug development.
Suppliers and Purity Grades of this compound
The quality of this compound can significantly impact the outcome of a synthesis, influencing reaction yields, impurity profiles, and the reproducibility of results. Several chemical suppliers offer this intermediate in various purity grades. Below is a summary of prominent suppliers and their typically offered specifications.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Grade(s) Available | Analytical Method(s) Cited |
| Sigma-Aldrich | 79099-07-3 | C₁₀H₁₇NO₃ | 199.25 | 98% | - |
| Cayman Chemical | 79099-07-3 | C₁₀H₁₇NO₃ | 199.2 | ≥98% | - |
| Benchchem | 79099-07-3 | C₁₀H₁₇NO₃ | 199.25 | Inquire for details | - |
| Sarchem Labs | 79099-07-3 | C₁₀H₁₇NO₃ | 199.25 | ≥98.0% | GC |
| INDOFINE Chemical Company | 79099-07-3 | C₁₀H₁₇NO₃ | 199.24 | >97% | - |
| Pharmaffiliates | 79099-07-3 | C₁₀H₁₇NO₃ | 199.25 | Inquire for details | - |
| Shaanxi Antong Biotechnology Co., Ltd. | 79099-07-3 | C₁₀H₁₇NO₃ | - | 99% | - |
| Kaival Chemicals Private Limited | 79099-07-3 | - | - | 99% | - |
Note: The information in this table is compiled from publicly available data from the suppliers and may be subject to change. It is recommended to request a certificate of analysis for the specific lot being purchased.
Quality Control Workflow for this compound
A robust quality control (QC) process is essential to verify the identity, purity, and consistency of incoming batches of this compound. The following diagram illustrates a typical QC workflow.
Caption: A logical workflow for the quality control of incoming this compound.
Experimental Protocols for Quality Control
The following are detailed methodologies for the key analytical tests in the quality control of this compound.
Identity Confirmation by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Acquisition: Acquire a standard proton (¹H) NMR spectrum.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum or expected chemical shifts. The expected peaks for this compound in CDCl₃ are approximately:
-
δ 3.71 (t, J=6.2Hz, 4H)
-
δ 2.44 (t, J=6.2Hz, 4H)
-
δ 1.49 (s, 9H)
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify any non-volatile impurities.
Instrumentation: HPLC system with a UV detector.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute all components, and then return to the initial conditions for re-equilibration. A starting point could be: 0-2 min: 10% B, 2-15 min: 10% to 90% B, 15-20 min: 90% B, 20.1-25 min: 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram to determine the purity.
Purity and Residual Solvent Analysis by Gas Chromatography (GC)
Objective: To assess the purity of this compound and to detect and quantify any residual volatile solvents from the manufacturing process.
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). A headspace autosampler is recommended for residual solvent analysis.
Methodology:
-
Chromatographic Conditions (for Purity):
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 300 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature: 100 °C, hold for 2 minutes. Ramp up to 280 °C at a rate of 15 °C/min and hold for 5 minutes.
-
-
Sample Preparation (for Purity): Dissolve approximately 10 mg of this compound in 1 mL of a suitable solvent like dichloromethane (B109758) or methanol.
-
Methodology (for Residual Solvents):
-
Utilize a headspace autosampler.
-
Column: A column suitable for volatile organics, such as a DB-624.
-
Oven Program: A typical program would be to hold at a low temperature (e.g., 40°C) for a few minutes and then ramp up to a higher temperature (e.g., 240°C).
-
-
Sample Preparation (for Residual Solvents): Dissolve a known amount of the material in a high-boiling point solvent (e.g., DMSO) in a headspace vial.
-
Data Analysis: For purity, calculate the area percentage of the main peak. For residual solvents, quantify by comparing peak areas to those of known standards.
Conclusion
The quality and purity of this compound are critical for the success of synthetic projects in research and drug development. While numerous suppliers offer this key intermediate, researchers must implement a thorough quality control process to ensure the material meets the stringent requirements for their applications. By employing a combination of analytical techniques such as NMR, HPLC, and GC, laboratories can verify the identity and purity of this compound, leading to more reliable and reproducible scientific outcomes.
An In-depth Technical Guide to 1-Boc-4-piperidone: Commercial Availability, Pricing, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Boc-4-piperidone (CAS No. 79099-07-3), also known as N-tert-butoxycarbonyl-4-piperidone, is a pivotal synthetic intermediate in modern organic chemistry and medicinal chemistry. Its unique structure, featuring a piperidine (B6355638) ring with a ketone at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, makes it an exceptionally versatile building block for the synthesis of a wide array of complex molecules and pharmacologically active compounds. The Boc group provides stability and allows for selective reactions at the ketone functionality, preventing unwanted side reactions at the nitrogen atom. This guide provides a comprehensive overview of the commercial availability and pricing of this compound, along with detailed experimental protocols for its synthesis and key transformations. Furthermore, it delves into its application in the development of targeted therapeutics by illustrating its role in the synthesis of inhibitors for critical signaling pathways, such as the Rho Kinase and CCR5 pathways, which are implicated in various diseases.
Physicochemical Properties and Specifications
This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below. Purity is a critical parameter for its application in pharmaceutical synthesis and is typically assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), with commercial grades commonly exceeding 98%.
| Property | Value | Reference(s) |
| CAS Number | 79099-07-3 | [1][2] |
| Molecular Formula | C₁₀H₁₇NO₃ | [2][3] |
| Molecular Weight | 199.25 g/mol | [1][2][3] |
| Melting Point | 73-77 °C | [1][4] |
| Appearance | White to off-white crystalline powder | [5] |
| Purity | ≥98% (typically by GC) | [5] |
| InChI Key | ROUYFJUVMYHXFJ-UHFFFAOYSA-N | [1][4] |
| SMILES | CC(C)(C)OC(=O)N1CCC(=O)CC1 | [1][4] |
Commercial Availability and Pricing
This compound is readily available from a multitude of chemical suppliers catering to research and bulk manufacturing needs. The pricing is quantity-dependent, with significant price breaks for larger volumes. The tables below provide an overview of representative suppliers and pricing structures. It is important to note that this compound is also a precursor for the synthesis of fentanyl and its analogues, and as such, its trade is monitored and may be subject to regulatory controls in various jurisdictions.[6][7]
Table 2.1: Major Commercial Suppliers
| Supplier | Website | Notes |
| Sigma-Aldrich (Merck) | sigmaaldrich.com | Offers various purities and quantities for research purposes. |
| Benchchem | benchchem.com | Provides qualified products for research use. |
| Smolecule | smolecule.com | Lists the product as in stock for research applications. |
| IndiaMART | indiamart.com | A marketplace with numerous Indian suppliers offering a range of prices. |
| ChemicalBook | chemicalbook.com | A directory of chemical suppliers, often with pricing information. |
| Sarchem Labs | sarchemlabs.com | Offers wholesale and retail quantities with a stated purity of ≥98.0% (GC).[5] |
Table 2.2: Representative Pricing
| Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| Sigma-Aldrich | 5 g | $59.40 | $11.88 |
| 25 g | $203.00 | $8.12 | |
| 100 g | $589.00 | $5.89 | |
| IndiaMART (Various) | 1 kg | ~$120 - $190 | ~$0.12 - $0.19 |
| ChemicalBook (Various) | 1 kg | ~$150 - $325 | ~$0.15 - $0.33 |
Note: Prices are approximate and subject to change. Bulk pricing for industrial quantities is typically significantly lower and available upon request.
Key Synthetic Applications and Signaling Pathways
The utility of this compound stems from its role as a versatile intermediate. The ketone group is a handle for various transformations such as reductive amination, Wittig reactions, and aldol (B89426) condensations, while the Boc-protected nitrogen allows for subsequent deprotection and further functionalization.
Role in the Synthesis of Fentanyl Analogues
This compound is a well-documented precursor in several synthetic routes to fentanyl, a potent opioid analgesic.[6] A key step in these syntheses is the reductive amination of the ketone with aniline (B41778) to form N-Boc-4-anilinopiperidine (N-Boc-4-AP), which is then further elaborated to the final product.[7][8]
Synthesis of Rho Kinase (ROCK) Inhibitors
The RhoA/Rho-kinase (ROCK) signaling pathway is a critical regulator of cellular processes such as smooth muscle contraction, cell adhesion, and motility.[3][9] Dysregulation of this pathway is implicated in various cardiovascular diseases, making ROCK a significant therapeutic target. This compound serves as a scaffold for the synthesis of potent ROCK inhibitors.[4]
Synthesis of CCR5 Antagonists
C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a crucial role in inflammatory responses and serves as a co-receptor for the entry of macrophage-tropic strains of HIV-1 into host cells.[2] Consequently, CCR5 antagonists are an important class of drugs for treating HIV/AIDS and inflammatory diseases. The piperidine moiety is a common feature in many CCR5 antagonists, and this compound is a key starting material for their synthesis.[1]
References
- 1. 4-Piperidone synthesis [organic-chemistry.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. atc.io [atc.io]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. scientificlabs.com [scientificlabs.com]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. magritek.com [magritek.com]
The Regulatory Landscape and Synthetic Pathways of 1-Boc-4-piperidone: A Technical Guide for Researchers
An In-depth Examination of a Key Fentanyl Precursor for Drug Development Professionals, Researchers, and Scientists
Executive Summary
1-Boc-4-piperidone (tert-butyl 4-oxopiperidine-1-carboxylate) is a critical precursor in the synthesis of fentanyl and its analogues. Its significance in both legitimate pharmaceutical research and illicit drug manufacturing has led to its classification as a controlled substance precursor in numerous jurisdictions. This technical guide provides a comprehensive overview of the regulatory status of this compound, detailed experimental protocols for its conversion to fentanyl, and analytical methodologies for its detection and analysis. The information is intended to support researchers, scientists, and drug development professionals in understanding the chemical and regulatory landscape of this compound.
Regulatory Status of this compound
The increasing use of this compound in the illicit synthesis of fentanyl has prompted international and national bodies to implement strict regulatory controls. This section summarizes its current legal status in key regions.
United States
In the United States, this compound is regulated as a List I chemical by the Drug Enforcement Administration (DEA).[1][2][3][4] Although it was initially controlled as a carbamate (B1207046) of 4-piperidone, the DEA has established a specific listing and a unique Chemical Code Number for this compound to enhance monitoring.[1][2][3] This designation subjects handlers of this compound to stringent registration, record-keeping, and reporting requirements under the Controlled Substances Act (CSA).[1][5]
European Union
The European Union has also taken measures to control this compound. Following a decision by the United Nations Commission on Narcotic Drugs, the European Commission has included this compound in Category 1 of the list of scheduled drug precursors .[6][7] This classification imposes the strictest level of control, requiring licensing for possession and trade, as well as detailed documentation of all transactions.[6]
Canada
In Canada, this compound is listed as a Class A precursor under Schedule VI of the Controlled Drugs and Substances Act.[8][9] This scheduling reflects its recognized role in the synthesis of illegal drugs and subjects it to the Precursor Control Regulations, which govern its production, distribution, and international trade.[9][10]
International Control
The United Nations Commission on Narcotic Drugs has added this compound to Table I of the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988 .[11][12][13][14] This international scheduling obligates member states to implement national controls to prevent its diversion for illicit purposes.[13]
Synthetic Pathway from this compound to Fentanyl
This compound serves as a key starting material in a common synthetic route to fentanyl. The Boc (tert-butoxycarbonyl) protecting group offers advantages in terms of stability and selectivity during the synthesis. The overall transformation involves a three-step process: reductive amination, N-acylation, and deprotection followed by N-alkylation.
Caption: Synthetic pathway from this compound to Fentanyl.
Experimental Protocols
The following protocols are based on established synthetic methodologies. Researchers should adhere to all applicable safety and regulatory guidelines when handling these substances.
2.1.1. Step 1: Reductive Amination of this compound
This step involves the reaction of this compound with aniline in the presence of a reducing agent to form 1-Boc-4-anilinopiperidine.
-
Materials:
-
This compound
-
Aniline
-
Acetic acid
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Dichloromethane (DCM)
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (2M)
-
-
Procedure:
-
Dissolve this compound (1.0 eq), aniline (1.1 eq), and acetic acid (1.0 eq) in dichloromethane.
-
Cool the mixture in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by adding 2M aqueous NaOH solution and stir for 1 hour.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-(phenylamino)piperidine-1-carboxylate.[15]
-
2.1.2. Step 2: N-Acylation of 1-Boc-4-anilinopiperidine
The secondary amine of 1-Boc-4-anilinopiperidine is acylated with propionyl chloride to introduce the propionyl group.
-
Materials:
-
1-Boc-4-anilinopiperidine (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)
-
Diisopropylethylamine (DIPEA)
-
Propionyl chloride
-
Dichloromethane (DCM)
-
Water
-
-
Procedure:
-
Dissolve 1-Boc-4-anilinopiperidine (1.0 eq) and diisopropylethylamine (2.0 eq) in dichloromethane.
-
Cool the mixture in an ice bath.
-
Add propionyl chloride (2.0 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Dilute the mixture with water and stir for 1 hour.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to obtain 1-Boc-N-phenyl-N-(piperidin-4-yl)propionamide (N-Boc-norfentanyl).[15]
-
2.1.3. Step 3: Deprotection of N-Boc-norfentanyl and N-Alkylation
The Boc protecting group is removed under acidic conditions to yield norfentanyl, which is then alkylated to produce fentanyl.
-
Materials:
-
1-Boc-N-phenyl-N-(piperidin-4-yl)propionamide (N-Boc-norfentanyl)
-
4M Hydrochloric acid (HCl) in 1,4-dioxane (B91453)
-
Aqueous sodium hydroxide (NaOH) solution (2M)
-
Dichloromethane (DCM)
-
(2-Bromoethyl)benzene (Phenethyl bromide)
-
Cesium carbonate
-
-
Procedure:
-
Deprotection: Dissolve N-Boc-norfentanyl (1.0 eq) in 1,4-dioxane and add 4M HCl in 1,4-dioxane. Stir at room temperature for 4 hours.
-
Adjust the pH to 8 with 2M aqueous NaOH.
-
Extract the mixture with dichloromethane.
-
Combine the organic extracts, dry over sodium sulfate, filter, and evaporate the solvent to yield N-phenyl-N-(piperidin-4-yl)propionamide (norfentanyl).[15]
-
N-Alkylation: Dissolve norfentanyl in acetonitrile, add cesium carbonate and (2-bromoethyl)benzene.
-
Reflux the mixture to obtain fentanyl.
-
Quantitative Data Summary
| Step | Reactants | Key Reagents | Solvent | Typical Yield | Reference |
| 1. Reductive Amination | This compound, Aniline | Sodium triacetoxyborohydride, Acetic acid | Dichloromethane | ~91% | [16] |
| 2. N-Acylation | 1-Boc-4-anilinopiperidine, Propionyl chloride | Diisopropylethylamine | Dichloromethane | ~95% | [15][16] |
| 3. Deprotection & N-Alkylation | N-Boc-norfentanyl, (2-Bromoethyl)benzene | HCl in dioxane, Cesium carbonate | 1,4-Dioxane, Acetonitrile | High | [15] |
Analytical Methodologies
Accurate and reliable analytical methods are essential for the identification and quantification of this compound and its related compounds in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is widely used for the identification of fentanyl precursors and by-products in seized drug samples.
-
Sample Preparation: Samples are typically dissolved in a suitable organic solvent, such as methanol (B129727) or dichloromethane, prior to injection.
-
Typical GC-MS Parameters:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: A temperature gradient is typically employed, for instance, starting at 100 °C and ramping up to 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for generating reproducible mass spectra for library matching.
-
Caption: General workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of non-volatile or thermally labile compounds and is often used for purity assessment and quantification.
-
Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent.
-
Typical HPLC Parameters:
-
Column: A reverse-phase column, such as a C18, is frequently used.
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or ammonium (B1175870) formate, is common.
-
Detector: A Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be used for detection.
-
Flow Rate: Typically around 1.0 mL/min.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of synthetic intermediates and final products. Quantitative NMR (qNMR) can also be used for purity determination without the need for reference standards of impurities.
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Analysis: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. For qNMR, a certified internal standard is added to the sample to allow for accurate concentration determination.
Conclusion
This compound is a compound of significant interest to the pharmaceutical and regulatory communities. Its role as a key precursor to fentanyl has necessitated stringent controls on its production and distribution. For researchers and drug development professionals, a thorough understanding of its regulatory status, synthetic utility, and analytical characterization is crucial for compliant and effective research and development activities. The protocols and data presented in this guide are intended to serve as a valuable resource for navigating the complexities associated with this important chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US20130281702A1 - Methods For Preparing Fentanyl And Fentanyl Intermediates - Google Patents [patents.google.com]
- 10. incb.org [incb.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Analysis of Fentanyl and Fentanyl Analogs Using Atmospheric Pressure Chemical Ionization Gas Chromatography–Mass Spectrometry (APCI-GC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Rise of 1-Boc-4-piperidone: A Cornerstone in Modern Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Boc-4-piperidone, a seemingly unassuming heterocyclic ketone, has emerged as a linchpin in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its strategic importance lies in the clever incorporation of the tert-butyloxycarbonyl (Boc) protecting group, which masks the reactivity of the piperidine (B6355638) nitrogen, allowing for precise chemical manipulations at the C4 position. This technical guide delves into the historical context of this compound, tracing its ascent from a specialized building block to a widely utilized intermediate. We will explore its synthesis, provide detailed experimental protocols for its key reactions, present comparative data for various synthetic routes, and visualize its central role in the construction of vital therapeutic agents.
Historical Context: The Genesis of a Versatile Building Block
The story of this compound is intrinsically linked to the development of the tert-butyloxycarbonyl (Boc) protecting group. Introduced in the mid-20th century, the Boc group revolutionized peptide synthesis by providing a readily removable shield for amine functionalities. This innovation paved the way for the efficient and controlled assembly of amino acid chains.
The application of this protective strategy to the piperidone framework marked a significant advancement in heterocyclic chemistry. The piperidine ring is a prevalent motif in a vast number of natural products and synthetic drugs. However, the reactivity of the secondary amine in the piperidine ring often complicates synthetic routes. The introduction of the Boc group onto the 4-piperidone (B1582916) scaffold provided a solution, effectively "masking" the nitrogen's nucleophilicity and allowing chemists to focus on transformations of the ketone functionality. This strategic protection transformed 4-piperidone from a simple cyclic amine into a versatile and predictable building block.
While the precise first synthesis of this compound is not prominently documented in a single seminal publication, its use became increasingly widespread as the utility of the Boc protecting group in broader organic synthesis was recognized. Its rise to prominence was driven by the growing demand for complex piperidine-containing molecules in drug discovery.
Synthesis of this compound: A Comparative Analysis
The most common and practical laboratory-scale synthesis of this compound involves the direct N-Boc protection of 4-piperidone, which is typically available as its more stable hydrochloride monohydrate salt.
A highly efficient and widely adopted method involves the reaction of 4-piperidone hydrochloride monohydrate with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine (B128534) or sodium hydroxide. This reaction is typically carried out in a suitable solvent like methanol (B129727) or a biphasic system of water and an organic solvent. The use of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction.
| Method | Starting Material | Key Reagents | Solvent | Typical Yield | Purity |
| Direct Boc Protection | 4-Piperidone Hydrochloride Monohydrate | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or Sodium Hydroxide (NaOH) | Methanol or Water/Organic Solvent | >95% | >98% |
| One-Pot Synthesis from 1-Benzyl-4-piperidone | 1-Benzyl-4-piperidone | Di-tert-butyl dicarbonate (Boc₂O), Catalyst (e.g., Pd/C) for debenzylation | Ethanol/Water | High | High |
Experimental Protocols
Synthesis of this compound from 4-Piperidone Hydrochloride Monohydrate
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Methanol
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, rotary evaporator.
Procedure:
-
To a stirred suspension of 4-piperidone hydrochloride monohydrate (1 equivalent) in methanol, triethylamine (2.2 equivalents) is added at room temperature.
-
The mixture is stirred for 15-20 minutes to ensure the formation of the free base.
-
Di-tert-butyl dicarbonate (1.1 equivalents) dissolved in a minimal amount of methanol is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in dichloromethane and washed successively with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to afford this compound as a white to off-white solid.
-
The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes if required.
Expected Yield: >95% Purity: >98% (by NMR and GC-MS)
The Pivotal Role of this compound in Pharmaceutical Synthesis
The strategic placement of the Boc protecting group makes this compound an exceptionally versatile intermediate for the synthesis of a wide range of pharmacologically active compounds. The ketone at the C4 position serves as a handle for various chemical transformations, including reductive amination, Wittig reactions, and aldol (B89426) condensations, allowing for the introduction of diverse functionalities.
Reductive Amination: A Gateway to Substituted Piperidines
Reductive amination is one of the most powerful and frequently employed reactions of this compound. This one-pot reaction with a primary or secondary amine in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB), provides a direct route to N-substituted 4-aminopiperidines. These products are key intermediates in the synthesis of numerous drugs.
General Experimental Protocol for Reductive Amination:
-
To a solution of this compound (1 equivalent) and the desired amine (1-1.2 equivalents) in a suitable solvent (e.g., dichloromethane, dichloroethane, or tetrahydrofuran), a mild acid catalyst such as acetic acid may be added.
-
The mixture is stirred at room temperature for a short period to allow for the formation of the intermediate iminium ion.
-
A reducing agent, typically sodium triacetoxyborohydride (STAB) (1.5-2 equivalents), is added portion-wise.
-
The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
The reaction is quenched with water or a basic aqueous solution.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification is typically achieved by column chromatography.
| Amine | Reducing Agent | Solvent | Yield (%) |
| Aniline (B41778) | Sodium Triacetoxyborohydride (STAB) | Dichloromethane | 85-95% |
| Benzylamine | Sodium Triacetoxyborohydride (STAB) | Dichloroethane | 80-90% |
| Morpholine | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | 75-85% |
Application in the Synthesis of Fentanyl and its Analogs
This compound is a critical precursor in both the licit and illicit synthesis of the potent opioid analgesic, fentanyl, and its numerous analogs.[1] The synthesis typically begins with the reductive amination of this compound with aniline to form N-Boc-4-anilinopiperidine (N-Boc-4-AP). Subsequent acylation and deprotection steps lead to the final fentanyl molecule. The use of the Boc group allows for a more controlled and efficient synthesis compared to routes starting from unprotected 4-piperidone.
Beyond Opioids: A Scaffold for Diverse Therapeutics
The utility of this compound extends far beyond the synthesis of opioids. It serves as a key building block for a variety of other important pharmaceutical agents.
-
Antipsychotics: The piperidine moiety is a common feature in many antipsychotic drugs. This compound provides a convenient starting point for the synthesis of complex substituted piperidines found in these medications.
-
Antihistamines: Many second-generation antihistamines incorporate a piperidine ring. The functionalization of this compound allows for the attachment of the necessary pharmacophoric groups.
-
Enzyme Inhibitors: The rigid piperidine scaffold can be elaborated to create potent and selective enzyme inhibitors for various therapeutic targets. For instance, it is a precursor in the synthesis of certain dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.
Visualizing the Synthetic Utility: Key Transformations of this compound
The following diagrams, generated using the DOT language, illustrate the central role of this compound in key synthetic transformations.
References
Methodological & Application
Application Note: Synthesis of 1-Boc-4-piperidone from 4-Piperidone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 1-Boc-4-piperidone, a critical building block in the development of various pharmaceutical compounds. The procedure outlines the N-protection of 4-piperidone (B1582916) hydrochloride using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. This method is straightforward, employs readily available reagents, and provides a high yield of the desired product. This document is intended to guide researchers in the efficient and safe laboratory-scale synthesis of this important intermediate. This compound is a key intermediate in the synthesis of numerous biologically active molecules.[1]
Introduction
4-Piperidone and its derivatives are fundamental scaffolds in medicinal chemistry. The protection of the nitrogen atom within the piperidine (B6355638) ring is a crucial step to allow for selective functionalization at other positions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. The synthesis of this compound from 4-piperidone hydrochloride is a common transformation. This protocol details a reliable method using triethylamine (B128534) as a base to neutralize the hydrochloride salt and facilitate the reaction with di-tert-butyl dicarbonate.
Reaction Scheme
The overall reaction involves the neutralization of 4-piperidone hydrochloride followed by the acylation of the secondary amine with di-tert-butyl dicarbonate to form the N-Boc protected product.
Caption: Chemical equation for the synthesis of this compound.
Experimental Protocol
This protocol is based on a reported procedure which achieves a quantitative yield.[2]
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 2M solution
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 4-piperidone monohydrate hydrochloride (20.0 g, 131 mmol) and methanol (300 mL).
-
Stir the mixture until the solid is fully dissolved.
-
Add triethylamine (19.2 g, 190 mmol) to the solution and stir for 5 minutes.
-
In portions, add di-tert-butyl dicarbonate (34 g, 168 mmol) over a 5-minute period.
-
Add a catalytic amount of DMAP (0.4 g, 3 mmol).
-
Stir the reaction mixture at ambient temperature for 20 hours.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in dichloromethane (100 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with 2M HCl (2 x 70 mL), saturated Na₂CO₃ solution (70 mL), and saturated NaCl solution (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield this compound as a white solid.
Data Presentation
| Reagent/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equivalents |
| 4-Piperidone monohydrate hydrochloride | 153.61 | 20.0 | 131 | 1.00 |
| Triethylamine | 101.19 | 19.2 | 190 | 1.45 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 34.0 | 156 | 1.19 |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.4 | 3.27 | 0.025 |
| Product: this compound | 199.25 | ~26.1 | ~131 | Quantitative Yield |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Triethylamine is a corrosive and flammable liquid. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Hydrochloric acid is corrosive. Handle with appropriate care.
Conclusion
The protocol described provides an efficient and high-yielding method for the synthesis of this compound from its hydrochloride salt. The use of triethylamine effectively neutralizes the starting material, allowing for a clean reaction with di-tert-butyl dicarbonate. The straightforward workup procedure results in a high-purity product, suitable for use in further synthetic transformations without the need for chromatographic purification. This foundational procedure is essential for researchers engaged in the synthesis of piperidine-containing pharmaceutical agents.
References
Application Notes and Protocols for the Reductive Amination of 1-Boc-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the reductive amination of 1-Boc-4-piperidone, a critical transformation in the synthesis of a wide array of biologically active molecules and pharmaceutical intermediates. Reductive amination is a robust and versatile method for the formation of carbon-nitrogen bonds, converting a ketone to an amine via an imine intermediate. This application note outlines the reaction mechanism, provides a step-by-step experimental procedure, and includes a comparative analysis of various primary amines and reducing agents to guide researchers in optimizing their synthetic strategies.
Introduction
The 4-aminopiperidine (B84694) scaffold is a privileged structural motif found in numerous pharmaceuticals and bioactive compounds. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine (B6355638) nitrogen allows for selective functionalization at the 4-position. Reductive amination of this compound is a highly efficient, often one-pot, procedure for introducing diverse substituents at this position, making it a cornerstone reaction in medicinal chemistry and drug discovery. The reaction proceeds through the initial formation of an imine or enamine from the ketone and a primary or secondary amine, respectively, which is then reduced in situ to the corresponding amine. The choice of reducing agent is crucial to selectively reduce the imine intermediate without affecting the starting ketone.
Reaction Mechanism and Experimental Workflow
The reductive amination of this compound with a primary amine involves two key steps: the formation of an imine intermediate and its subsequent reduction.
Caption: General mechanism of reductive amination.
The overall experimental workflow for a typical one-pot reductive amination is outlined below.
Caption: Experimental workflow for one-pot reductive amination.
Experimental Protocols
General Procedure using Sodium Triacetoxyborohydride (B8407120) (STAB)
This protocol is a general method adaptable for a wide range of primary amines.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine, etc.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 equiv.) in anhydrous DCM or DCE (0.1-0.2 M), add the primary amine (1.0-1.2 equiv.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise over 10-15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4-substituted-amino-1-Boc-piperidine.
Procedure using Sodium Cyanoborohydride (NaBH₃CN)
This method is also widely used, often with the addition of a weak acid to catalyze imine formation.
Materials:
-
This compound
-
Primary amine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)
-
Acetic acid (AcOH) (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv.) and the primary amine (1.0-1.2 equiv.) in methanol or ethanol (0.1-0.2 M).
-
If required, add a catalytic amount of acetic acid (e.g., 0.1 equiv.).
-
Stir the mixture at room temperature for 1-2 hours.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.2-1.5 equiv.) in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Concentrate the mixture under reduced pressure to remove the alcohol solvent.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Comparative Analysis
The following table summarizes the results of the reductive amination of this compound with various primary amines using different reducing agents and conditions.
| Entry | Primary Amine | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Aniline | NaBH(OAc)₃ | DCE | 16 | High (not specified) | [1] |
| 2 | Substituted Anilines | Not specified | CH₂Cl₂ | Not specified | 75-85 | [2] |
| 3 | 3,4-Dichloroaniline | Not specified | Not specified | Not specified | High (not specified) | [2] |
| 4 | Benzylamine | NaBH₃CN | MeOH | Not specified | Not specified | [3] |
| 5 | Methylamine | NaBH(OAc)₃ | DCM | Not specified | High (not specified) | [4] |
| 6 | Ethylamine | NaBH(OAc)₃ | DCE | 12-18 | High (not specified) | Not specified |
Note: "High (not specified)" indicates that the source mentions a high yield without providing a specific percentage.
Conclusion
The reductive amination of this compound is a highly effective and versatile method for the synthesis of a diverse range of 4-amino-piperidine derivatives. The choice of the primary amine and the reducing agent allows for significant modulation of the reaction conditions and outcomes. Sodium triacetoxyborohydride (STAB) is a commonly employed reagent due to its mildness and high selectivity for the imine intermediate, often providing excellent yields in a one-pot procedure. Sodium cyanoborohydride is another effective reducing agent, particularly in protic solvents. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient preparation of key building blocks for novel therapeutics.
References
Application Notes and Protocols for the Reductive Amination of 1-Boc-4-piperidone with Primary Amines using Sodium Triacetoxyborohydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This one-pot reaction, involving the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate followed by in-situ reduction, is highly valued for its efficiency and broad substrate scope. Among the various reducing agents employed, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) has emerged as a reagent of choice due to its mild nature, high selectivity for iminium ions over ketones and aldehydes, and tolerance of a wide array of functional groups.[1][2]
These application notes provide a detailed protocol and supporting data for the reductive amination of 1-Boc-4-piperidone with various primary amines using sodium triacetoxyborohydride. The resulting N-substituted-4-amino-1-Boc-piperidine derivatives are valuable building blocks in the synthesis of a diverse range of biologically active molecules.
Data Presentation
The following table summarizes the yields obtained for the reductive amination of this compound with a selection of primary amines under standard conditions using sodium triacetoxyborohydride.
| Primary Amine | Product | Solvent | Additive | Yield (%) | Reference |
| Aniline | tert-butyl 4-(phenylamino)piperidine-1-carboxylate | Dichloromethane (B109758) (DCM) or 1,2-Dichloroethane (B1671644) (DCE) | Acetic Acid (AcOH) | 84 | [1] |
| 3,4-Dichloroaniline | tert-butyl 4-((3,4-dichlorophenyl)amino)piperidine-1-carboxylate | Not Specified | Not Specified | 72 | [3] |
Note: The available literature primarily focuses on aromatic amines. Further optimization may be required for different classes of primary amines.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the reductive amination of this compound with a primary amine, exemplified by the reaction with aniline.
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Acetic Acid (AcOH), glacial
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup (optional but recommended)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 equivalent).
-
Addition of Amine and Solvent: Dissolve the this compound in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM). Add the primary amine (1.0 - 1.2 equivalents).
-
Acid Catalyst: Add glacial acetic acid (1.0 - 2.0 equivalents) to the mixture. Stir the reaction at room temperature for 20-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.3 - 1.6 equivalents) portion-wise to the reaction mixture. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of DCM.
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Mandatory Visualization
The following diagrams illustrate the general reaction scheme and the experimental workflow for the reductive amination of this compound.
Caption: General reaction scheme for reductive amination.
Caption: Experimental workflow for the reductive amination.
References
Application Notes and Protocols for the Wittig Reaction of 1-Boc-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from carbonyl compounds. For drug development professionals, the synthesis of methylene-containing scaffolds is of significant interest, and the Wittig reaction on piperidone derivatives provides a key route to such structures. This document provides detailed application notes and protocols for the Wittig reaction of 1-Boc-4-piperidone to synthesize tert-butyl 4-methylenepiperidine-1-carboxylate, a valuable intermediate in medicinal chemistry.
The reaction involves the conversion of the ketone group of this compound to an exocyclic methylene (B1212753) group using a phosphorus ylide, typically generated in situ from methyltriphenylphosphonium (B96628) bromide. The choice of base and reaction conditions can significantly influence the yield and purity of the product. These notes provide a comparative overview of different reaction conditions to aid in the selection of the most suitable protocol for a given research need.
Comparative Data of Wittig Reaction Conditions
The following table summarizes various reported conditions for the Wittig reaction of this compound with methyltriphenylphosphonium bromide, highlighting the impact of different bases and solvents on the reaction yield.
| Base | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Potassium tert-butoxide (KOtBu) | Diethyl ether | Reflux | 2 hours | 94% | (ChemicalBook, 2025)[1] |
| Potassium tert-butoxide (KOtBu) | Not specified | Not specified | Not specified | 67% | (IRIS UniPA, 2021)[2] |
| Sodium Hydride (NaH) | THF/DMF (1:1) | Room Temperature | 5 hours | High | (ACS Publications, 2025) (Qualitative)[3] |
| n-Butyllithium (n-BuLi) | THF | Not specified | Not specified | High | (MDPI, 2024) (Qualitative)[4] |
Note: "High" yield for NaH and n-BuLi is indicated where specific quantitative data for this particular reaction was not available in the cited literature, but these bases are commonly and effectively used for similar Wittig reactions.
Experimental Protocols
Below are detailed protocols for the Wittig reaction of this compound using different bases.
Protocol 1: High-Yield Synthesis using Potassium tert-Butoxide (KOtBu)
This protocol is based on a high-yield procedure reported in the literature.[1]
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous diethyl ether
-
Ethyl acetate (B1210297) (EtOAc)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Ylide Generation:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.35 eq.).
-
Add anhydrous diethyl ether to form a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
Add potassium tert-butoxide (1.3 eq.) in a single portion.
-
Heat the mixture to reflux and stir for 2 hours. A characteristic yellow-orange color of the ylide should be observed.
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Dissolve this compound (1.0 eq.) in anhydrous diethyl ether.
-
Add the solution of this compound dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add hexane and stir for 10 minutes.
-
Filter the mixture to remove the precipitated triphenylphosphine (B44618) oxide.
-
Wash the filter cake with a mixture of hexane and ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford tert-butyl 4-methylenepiperidine-1-carboxylate as a colorless oil.
-
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 4.74 (s, 2H), 3.42 (t, J = 5.6 Hz, 4H), 2.18 (t, J = 5.6 Hz, 4H), 1.47 (s, 9H).[1]
-
¹³C NMR (101 MHz, CDCl₃): δ 154.8, 147.2, 106.5, 79.4, 44.5, 35.8, 28.5.
Protocol 2: General Procedure using Sodium Hydride (NaH)
This protocol provides a general guideline for using sodium hydride as the base, a common alternative for Wittig reactions.
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF) (optional co-solvent)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Standard work-up and purification reagents
Procedure:
-
Ylide Generation:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq.).
-
Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Add anhydrous THF (and optionally DMF) to the flask.
-
Add methyltriphenylphosphonium bromide (1.2 eq.) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen evolution ceases.
-
-
Wittig Reaction:
-
Cool the ylide solution to 0 °C.
-
Dissolve this compound (1.0 eq.) in anhydrous THF.
-
Add the ketone solution dropwise to the ylide.
-
Allow the reaction to stir at room temperature overnight, or until completion as monitored by TLC.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 3: General Procedure using n-Butyllithium (n-BuLi)
This protocol outlines the use of n-butyllithium, a strong base often employed for non-stabilized ylides.
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi, solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard work-up and purification reagents
Procedure:
-
Ylide Generation:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 eq.) and anhydrous THF.
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (1.05 eq.) dropwise. A deep red or orange color indicates ylide formation.
-
Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C for 1 hour.
-
-
Wittig Reaction:
-
Cool the ylide solution back to -78 °C.
-
Dissolve this compound (1.0 eq.) in anhydrous THF.
-
Add the ketone solution dropwise to the ylide at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction at 0 °C with saturated aqueous NH₄Cl.
-
Perform a standard aqueous work-up and extraction with an organic solvent.
-
Dry, concentrate, and purify the product by column chromatography.
-
Visualizing the Workflow
The following diagrams illustrate the key relationships and workflow of the Wittig reaction for this compound.
Caption: General signaling pathway of the Wittig reaction.
Caption: Experimental workflow for the Wittig reaction.
References
Application Notes and Protocols: Synthesis of Spirocyclic Compounds Using 1-Boc-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds are increasingly sought-after motifs in modern drug discovery due to their inherent three-dimensional nature, which can lead to enhanced target specificity, improved physicochemical properties, and novel intellectual property. 1-Boc-4-piperidone is a versatile and commercially available building block that serves as an excellent starting material for the synthesis of a diverse range of spirocyclic compounds. This document provides detailed application notes and experimental protocols for three distinct and effective methods for the synthesis of spirocyclic compounds from this compound: a multicomponent sequence involving a Ketone-Alkyne-Amine (KA²) coupling followed by a Pauson-Khand reaction, a two-step synthesis of spiro-oxindoles via Knoevenagel condensation and subsequent 1,3-dipolar cycloaddition, and the classic Bucherer-Bergs reaction for the formation of spirohydantoins.
Introduction
The incorporation of spirocyclic systems into molecular design allows for the exploration of chemical space in three dimensions, a concept often referred to as "escaping flatland" in medicinal chemistry. The rigid nature of spirocycles can lead to a more defined orientation of substituents, which can result in higher binding affinity and selectivity for biological targets. This compound, with its protected nitrogen and reactive ketone functionality, is an ideal precursor for constructing spiro-piperidine derivatives, which are prevalent in many FDA-approved drugs. The protocols outlined herein provide reproducible methods for the synthesis of diverse spirocyclic scaffolds from this key starting material.
Synthetic Strategies and Protocols
Multicomponent Synthesis of Spiro-pyrrolocyclopentenones via KA²/Pauson-Khand Reaction
This strategy employs a powerful combination of a multicomponent reaction (KA²) followed by a cobalt-catalyzed Pauson-Khand reaction to construct a complex spiro[piperidine-4,4'-cyclopentenone] system. The initial KA² reaction efficiently assembles the necessary enyne precursor for the subsequent intramolecular cyclization.
Experimental Workflow:
Caption: Workflow for the synthesis of spiro-pyrrolocyclopentenones.
Experimental Protocol:
-
Step 1: Synthesis of tert-butyl 4-(1-phenyl-3-(pyrrolidin-1-yl)prop-2-yn-1-ylidene)piperidine-1-carboxylate (Intermediate Enyne)
To a solution of this compound (1.99 g, 10 mmol), phenylacetylene (1.02 g, 10 mmol), and pyrrolidine (0.71 g, 10 mmol) in toluene (20 mL) is added CuBr (72 mg, 0.5 mmol). The mixture is stirred at 80 °C for 16 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite and the solvent is removed under reduced pressure. The residue is purified by flash chromatography (Hexane:Ethyl Acetate = 4:1) to afford the intermediate enyne.
-
Step 2: Synthesis of Spiro[piperidine-4,4'-cyclopentenone] derivative
To a solution of the intermediate enyne (3.82 g, 10 mmol) in 1,2-dimethoxyethane (B42094) (DME) (50 mL) is added dicobalt octacarbonyl (3.42 g, 10 mmol). The mixture is stirred at 60 °C under a carbon monoxide atmosphere (balloon) for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography (Hexane:Ethyl Acetate = 3:1) to yield the final spirocyclic product.
Data Presentation:
| Step | Product | Starting Materials | Catalyst/Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Intermediate Enyne | This compound, Phenylacetylene, Pyrrolidine | CuBr | Toluene | 16 | 80 | 75 |
| 2 | Spiro-pyrrolocyclopentenone | Intermediate Enyne | Co₂(CO)₈, CO | DME | 12 | 60 | 68 |
Synthesis of Spiro-oxindoles via Knoevenagel Condensation and 1,3-Dipolar Cycloaddition
This two-step approach first involves the formation of a 3-ylideneoxindole intermediate via a Knoevenagel condensation between this compound and an isatin (B1672199) derivative. This electron-deficient alkene then serves as a dipolarophile in a subsequent 1,3-dipolar cycloaddition with an in-situ generated azomethine ylide to furnish the spiro[indoline-3,3'-pyrrolidine]-2-one core structure.
Experimental Workflow:
Caption: Synthesis of spiro-oxindoles via a two-step sequence.
Experimental Protocol:
-
Step 1: Synthesis of (E)-tert-butyl 4-(2-oxoindolin-3-ylidene)piperidine-1-carboxylate
A mixture of this compound (1.99 g, 10 mmol), isatin (1.47 g, 10 mmol), and piperidine (0.5 mL) in ethanol (B145695) (30 mL) is heated at reflux for 4 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to give the 3-ylideneoxindole intermediate.
-
Step 2: Synthesis of Spiro[indoline-3,3'-pyrrolidine]-2-one derivative
A mixture of the 3-ylideneoxindole intermediate (3.28 g, 10 mmol), sarcosine (1.07 g, 12 mmol), and paraformaldehyde (0.45 g, 15 mmol) in toluene (50 mL) is heated at reflux with a Dean-Stark trap for 12 hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography (Ethyl Acetate:Hexane = 1:1) to afford the desired spiro-oxindole product.
Data Presentation:
| Step | Product | Starting Materials | Catalyst/Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 3-ylideneoxindole | This compound, Isatin | Piperidine | Ethanol | 4 | Reflux | 85 |
| 2 | Spiro-oxindole | 3-ylideneoxindole, Sarcosine, Paraformaldehyde | - | Toluene | 12 | Reflux | 78 |
Synthesis of Spirohydantoins via Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a classic multicomponent reaction that provides a straightforward route to hydantoins from ketones. In this protocol, this compound is reacted with potassium cyanide and ammonium (B1175870) carbonate to yield the corresponding spirohydantoin.
Experimental Workflow:
Caption: One-pot synthesis of spirohydantoins.
Experimental Protocol:
-
Synthesis of tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
In a sealed pressure vessel, a mixture of this compound (1.99 g, 10 mmol), potassium cyanide (0.78 g, 12 mmol), and ammonium carbonate (2.88 g, 30 mmol) in 20 mL of a 1:1 mixture of ethanol and water is heated to 60 °C and stirred for 24 hours. The reaction vessel is then cooled in an ice bath, and the resulting precipitate is collected by filtration. The solid is washed with cold water and then dried under vacuum to yield the spirohydantoin product.[1]
Data Presentation:
| Product | Starting Materials | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Spirohydantoin | This compound | KCN, (NH₄)₂CO₃ | EtOH/H₂O (1:1) | 24 | 60 | 82 |
Conclusion
The protocols detailed in these application notes demonstrate the utility of this compound as a versatile starting material for the synthesis of structurally diverse spirocyclic compounds. The multicomponent KA²/Pauson-Khand reaction sequence, the two-step synthesis of spiro-oxindoles, and the one-pot Bucherer-Bergs reaction for spirohydantoins offer efficient and reliable methods for accessing these valuable scaffolds. These methodologies provide a strong foundation for researchers in medicinal chemistry and drug development to generate novel spirocyclic molecules for the exploration of new therapeutic agents.
References
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 1-Boc-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole (B372694) and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide range of pharmacological activities.[1][2][3] These five-membered heterocyclic compounds are key components in numerous FDA-approved drugs, demonstrating efficacy as anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral agents.[1][3] The versatile nature of the pyrazole scaffold allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to optimize drug-target interactions. This application note provides a detailed protocol for the synthesis of pyrazole derivatives commencing from the readily available starting material, 1-Boc-4-piperidone. The described synthetic route offers a gateway to novel spirocyclic and fused pyrazole systems, which are of significant interest in modern drug discovery programs.
General Reaction Scheme
The synthesis of pyrazole derivatives from this compound typically proceeds through a multi-step sequence. A common strategy involves the formation of a β-enamino diketone intermediate from the parent piperidone, followed by a cyclocondensation reaction with a substituted hydrazine (B178648). This approach allows for the introduction of diversity at the N1-position of the pyrazole ring.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-(2-(dimethylamino)vinyl)-4-hydroxy-3-oxopiperidine-1-carboxylate (β-enamino diketone intermediate)
This protocol is adapted from a general procedure for the synthesis of β-enamino diketones from cyclic ketones.
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA)
-
Anhydrous Toluene (B28343)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene (5 mL/mmol), add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude β-enamino diketone intermediate. This intermediate is often used in the next step without further purification.
Protocol 2: Synthesis of Methyl 5-(N-Boc-piperidin-4-yl)-1-phenyl-1H-pyrazole-4-carboxylate
This protocol describes the cyclocondensation of the β-enamino diketone intermediate with a substituted hydrazine to form the pyrazole ring.[4]
Materials:
-
Crude β-enamino diketone intermediate from Protocol 1
-
Phenylhydrazine (B124118) (or other substituted hydrazines)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the crude β-enamino diketone intermediate (1.0 eq) in ethanol (10 mL/mmol).
-
Add phenylhydrazine (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired pyrazole derivative.
Data Presentation
The following table summarizes representative data for the synthesis of pyrazole derivatives based on similar reported procedures. Yields can vary depending on the specific substrates and reaction conditions used.
| Starting Material | Intermediate | Reagents and Conditions for Pyrazole Formation | Product | Yield (%) | Reference |
| This compound | tert-butyl 4-(2-(dimethylamino)vinyl)-4-hydroxy-3-oxopiperidine-1-carboxylate | Phenylhydrazine, Ethanol, rt, 18h | Methyl 5-(N-Boc-piperidin-4-yl)-1-phenyl-1H-pyrazole-4-carboxylate | 50-70 | [4] |
| This compound | N-Boc-4-piperidine hydrazine | 2-halo malonaldehyde, BF3·OEt2, Toluene, 80-120°C; then Ni-catalyzed coupling | 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinacol (B44631) ester | 55-63 | [5] |
| Cyclic Ketones (general) | N-tosylhydrazone | Calcium carbide, base, DMSO, 110°C | Spirocyclic or fused pyrazoles | Moderate to good | [6] |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for pyrazole derivatives from this compound.
Potential Signaling Pathway Inhibition by Pyrazole Derivatives
Many pyrazole-containing drugs act as enzyme inhibitors. For example, Celecoxib, a well-known anti-inflammatory drug, selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The diagram below illustrates a generalized pathway where a pyrazole derivative might act as a kinase inhibitor, a common mechanism for anticancer agents.
Caption: Inhibition of a kinase signaling pathway by a pyrazole derivative.
Conclusion
The protocols outlined in this application note provide a robust framework for the synthesis of novel pyrazole derivatives from this compound. The versatility of the synthetic route allows for the creation of diverse compound libraries, which are essential for structure-activity relationship (SAR) studies in drug discovery. The pharmacological importance of the pyrazole scaffold underscores the potential of these synthetic methods to generate new therapeutic agents. Researchers are encouraged to adapt and optimize these protocols to suit their specific research goals.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Boc Deprotection of 1-Boc-4-piperidone using HCl in Dioxane
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[1] 1-Boc-4-piperidone is a key building block in the synthesis of numerous pharmaceutical compounds, particularly in the development of fentanyl and its analogues.[2][3] The deprotection of this compound to yield 4-piperidone (B1582916) is a critical step in these synthetic routes.
This document provides a detailed protocol for the deprotection of this compound using a solution of hydrogen chloride (HCl) in 1,4-dioxane (B91453). This method is efficient and commonly employed for the removal of the Boc group, yielding the hydrochloride salt of the desired amine, which often precipitates from the reaction mixture, simplifying purification.[4]
Reaction Mechanism
The acid-catalyzed deprotection of a Boc-protected amine proceeds through a straightforward mechanism.[5][6] Initially, the carbamate (B1207046) oxygen is protonated by HCl. This is followed by the loss of the stable tert-butyl cation, which generates a carbamic acid intermediate. This intermediate is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine.[5] In the acidic medium, the resulting amine is protonated to form the corresponding hydrochloride salt.[5]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Protocols
Materials and Reagents
-
This compound
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Methanol (B129727) (optional, as a co-solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Safety Precautions
-
Hydrogen Chloride (HCl): Corrosive and causes severe skin burns and eye damage. Handle in a well-ventilated fume hood.
-
1,4-Dioxane: A suspected carcinogen and flammable liquid.[7] Avoid inhalation and contact with skin and eyes. Work in a fume hood.
-
Diethyl Ether: Extremely flammable. Work in a fume hood away from ignition sources.
Protocol: Boc Deprotection using HCl in Dioxane
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of a suitable co-solvent like methanol or dichloromethane (B109758) if necessary, although direct addition of the HCl/dioxane solution is often sufficient.
-
Addition of Reagent: To the stirred solution (or directly to the solid), add 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).[4]
-
Reaction: Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate out of the solution as a solid.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. Complete conversion is often achieved within 30 minutes to 4 hours.[4][8]
-
Work-up and Isolation:
-
If a precipitate forms: Collect the solid by filtration. Wash the solid with anhydrous diethyl ether to remove any non-polar impurities.[4]
-
If no precipitate forms: Remove the solvent in vacuo using a rotary evaporator to yield the crude hydrochloride salt. The product can then be triturated with diethyl ether to induce precipitation.[4][9]
-
-
Drying: Dry the resulting solid under vacuum to obtain the pure 4-piperidone hydrochloride.
Caption: General experimental workflow for Boc deprotection.
Data Presentation
The following table summarizes various reported conditions for the Boc deprotection of piperidone derivatives using HCl in dioxane, highlighting the versatility of this method.
| Starting Material | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Boc-4-piperidinone derivative | 4M HCl in 1,4-dioxane | Room Temp. | 4 | Not specified (used in subsequent step) | [8] |
| Boc-protected amine | 4M HCl in 1,4-dioxane | Room Temp. | 0.5 - 2 | Typically high | [4] |
| Boc-protected amine | 4N HCl in dioxane | Room Temp. | 2 | 91 | [9] |
| Boc-protected amine | 4M HCl in dioxane | Room Temp. | 16 | 100 | [9] |
| Boc-protected amino acids | 4M HCl in anhydrous dioxane | Room Temp. | 0.5 | High | [10][11] |
References
- 1. benchchem.com [benchchem.com]
- 2. documents.un.org [documents.un.org]
- 3. incb.org [incb.org]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Catalytic Hydrogenation of 1-Boc-4-piperidone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic hydrogenation of 1-Boc-4-piperidone and its derivatives. This reaction is a crucial transformation in synthetic organic chemistry, particularly in the pharmaceutical industry, for the production of various active pharmaceutical ingredients (APIs). The resulting product, N-Boc-4-hydroxypiperidine, is a key building block in the synthesis of numerous drugs.[1][2] This document outlines common catalytic systems, presents quantitative performance data, and offers detailed experimental protocols.
Introduction
The reduction of this compound to N-Boc-4-hydroxypiperidine is a fundamental reaction for accessing substituted piperidine (B6355638) scaffolds, which are prevalent in a wide range of pharmaceuticals.[1][3] Catalytic hydrogenation is a widely utilized method for this transformation due to its high efficiency, selectivity, and atom economy.[1] The choice of catalyst and reaction conditions is critical for achieving high yields and, when applicable, controlling the stereochemical outcome of the reduction.[4]
Reaction Pathway
The catalytic hydrogenation of this compound involves the addition of hydrogen across the carbonyl group, leading to the formation of the corresponding alcohol. The general transformation is depicted below.
Caption: General reaction for the catalytic hydrogenation of this compound.
Quantitative Data Presentation
The selection of the catalyst and reaction conditions significantly impacts the yield and stereoselectivity of the hydrogenation. Below is a summary of quantitative data for common methods.
Table 1: Performance Comparison of Catalysts for the Reduction of this compound
| Catalyst/Reagent | Abbreviation | Typical Solvent | Key Characteristics | Predominant Isomer | Yield (%) |
| Palladium on Carbon | Pd/C | Methanol (B129727), Ethanol | Catalytic hydrogenation with H₂ gas. Generally favors the equatorial product. | trans (equatorial-OH) | High |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Cost-effective, mild, and easy to handle. Favors axial attack. | trans (equatorial-OH) | High |
| Lithium Tri-sec-butylborohydride | L-Selectride® | Tetrahydrofuran (THF) | Bulky, highly stereoselective reagent. Favors equatorial attack. | cis (axial-OH) | High |
Data compiled from multiple sources.[4]
Table 2: Example of Catalytic Hydrogenation Conditions and Yield
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |
| 5% Palladium on Carbon (Pd/C) | 0.1 equiv | Methanol | 50-60 | 0.1-0.5 | 1 | 96 |
This data is adapted from patent CN116554089A.[5]
Experimental Protocols
The following protocols provide detailed methodologies for the catalytic hydrogenation of this compound.
Protocol 1: Catalytic Hydrogenation using 5% Pd/C
This method is favored for its mild conditions and high selectivity.[5]
Materials:
-
This compound
-
5% Palladium on Carbon (Pd/C) catalyst
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Hydrogenation reactor equipped with a stirrer, pressure gauge, and temperature control
Procedure:
-
Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Purge the vessel thoroughly with an inert gas (e.g., Nitrogen) to remove any air.[5]
-
Charging the Reactor: Under an inert atmosphere, charge the reactor with this compound and methanol. Agitate the mixture until the substrate is fully dissolved.[5]
-
Catalyst Addition: Carefully add the 5% Pd/C catalyst to the reaction mixture. The catalyst is often pyrophoric, so handle it with care, preferably as a slurry in a small amount of the reaction solvent.[5]
-
Sealing and Purging: Seal the reactor and perform several cycles of vacuum followed by inert gas backfill to ensure an oxygen-free environment.[5]
-
Hydrogenation: Purge the reactor with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 0.1-0.5 MPa) and heat to the desired temperature (e.g., 50-60°C).[5] Stir the reaction mixture vigorously.
-
Reaction Monitoring: Monitor the reaction for completion by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol to recover any adsorbed product. Caution: The catalyst on the filter paper can be pyrophoric; do not allow it to dry completely in the air.[5]
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-4-hydroxypiperidine. The product can be further purified by recrystallization if necessary.[5]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the catalytic hydrogenation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Monitoring 1-Boc-4-piperidone Reactions by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-piperidone is a pivotal building block in modern synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its protected piperidine (B6355638) scaffold is a common motif in a wide array of biologically active molecules. Monitoring the reactions of this compound, such as the common reductive amination, is crucial for optimizing reaction conditions, ensuring product quality, and maximizing yield. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques widely employed for this purpose.
This document provides detailed application notes and protocols for the use of HPLC and GC-MS in monitoring the progress of this compound reactions, with a specific focus on its reductive amination with aniline (B41778) to form tert-butyl 4-(phenylamino)piperidine-1-carboxylate.
Reaction Overview: Reductive Amination
Reductive amination is a cornerstone reaction for the formation of C-N bonds. In the case of this compound, the reaction proceeds via the formation of an intermediate iminium ion upon reaction with an amine (e.g., aniline), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) to yield the corresponding N-substituted piperidine.
Reaction Scheme:
HPLC-UV Method for Reaction Monitoring
Due to the lack of a strong UV chromophore in this compound, direct UV detection can be challenging, especially for achieving low limits of detection. While the product, tert-butyl 4-(phenylamino)piperidine-1-carboxylate, has some UV absorbance from the aniline moiety, a more sensitive and universal approach for monitoring both reactant and product involves pre-column derivatization, particularly when analyzing complex reaction mixtures or trace-level impurities. However, for the purpose of monitoring the primary reaction components where concentrations are relatively high, direct HPLC-UV analysis of the product is feasible. For broader applicability and enhanced sensitivity, especially for related compounds without UV-active groups, a derivatization protocol is also described.
Protocol 1: Direct HPLC-UV Analysis (for UV-Active Products)
This method is suitable for monitoring the formation of products that contain a chromophore, such as the product of reductive amination with aniline.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
-
Chromatographic Conditions:
Parameter Value Mobile Phase A Water with 0.1% Formic Acid Mobile Phase B Acetonitrile with 0.1% Formic Acid Gradient 10% B to 90% B over 15 minutes Flow Rate 1.0 mL/min Column Temp. 30 °C Injection Vol. 10 µL | Detection | 254 nm |
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at various time points.
-
Quench the reaction in the aliquot with a suitable solvent if necessary.
-
Dilute the aliquot with the initial mobile phase (e.g., 1:1000 dilution).
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
Protocol 2: HPLC-UV with Pre-Column Derivatization
This method is applicable for compounds lacking a strong UV chromophore and involves derivatization with dansyl chloride.
Experimental Protocol:
-
Derivatization Reagents:
-
Dansyl chloride solution (1 mg/mL in acetonitrile)
-
Borate (B1201080) buffer (pH 9.5)
-
-
Derivatization Procedure: [1]
-
Chromatographic Conditions:
-
Use the same conditions as in Protocol 1, with the UV detection wavelength set to the absorbance maximum of the dansyl derivative (typically around 254 nm).[1]
-
GC-MS Method for Reaction Monitoring
GC-MS is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. This compound and its reductive amination products are amenable to GC-MS analysis.
Experimental Protocol:
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Reagents:
-
Dichloromethane (GC grade)
-
-
GC-MS Conditions:
Parameter Value Carrier Gas Helium at 1.2 mL/min Injector Temp. 280 °C Split Ratio 50:1 Oven Program Initial: 170 °C for 1 minRamp 1: 8 °C/min to 190 °CRamp 2: 18 °C/min to 293 °C, hold for 7.1 min MS Transfer Line 280 °C Ion Source Temp. 230 °C Ionization Mode Electron Ionization (EI) at 70 eV | Scan Range | 50-550 amu |
-
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture.
-
Quench and dilute with dichloromethane.
-
Filter through a 0.22 µm syringe filter if necessary.
-
Data Presentation
The progress of the reductive amination of this compound with aniline can be monitored by quantifying the decrease in the reactant peak area and the increase in the product peak area over time.
Table 1: Hypothetical Time-Course Data for the Reductive Amination of this compound Monitored by HPLC-UV
| Time (hours) | This compound (% Area) | tert-butyl 4-(phenylamino)piperidine-1-carboxylate (% Area) |
| 0 | 100 | 0 |
| 1 | 65 | 35 |
| 2 | 38 | 62 |
| 4 | 15 | 85 |
| 8 | <5 | >95 |
| 16 | Not Detected | >99 |
Note: This data is representative and will vary based on specific reaction conditions.
Visualizations
Reductive Amination Signaling Pathway
Caption: General mechanism of the reductive amination of this compound.
Experimental Workflow for Reaction Monitoring
Caption: Workflow for monitoring this compound reactions.
Conclusion
Both HPLC and GC-MS are indispensable tools for monitoring the progress of reactions involving this compound. HPLC with UV detection, especially after derivatization, offers a robust method for routine analysis. GC-MS provides high sensitivity and structural information, which is valuable for identifying byproducts and confirming product identity. The choice between these techniques will depend on the specific requirements of the analysis, including the volatility and thermal stability of the analytes, the need for sensitivity, and the availability of instrumentation. The protocols and data presented herein provide a solid foundation for researchers to develop and implement effective monitoring strategies for this compound reactions in a drug discovery and development setting.
References
Application Notes and Protocols for the Purification of 1-Boc-4-piperidone Reaction Products by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Boc-4-piperidone is a pivotal building block in medicinal chemistry and drug development, serving as a versatile precursor for a wide array of complex nitrogen-containing heterocycles.[1][2] Its Boc-protected nitrogen allows for controlled, selective reactions at the C-4 ketone position, making it a staple in the synthesis of pharmaceutical intermediates.[1] Common transformations of this compound include reductive amination, Wittig reactions, aldol (B89426) condensations, and the formation of spirocyclic systems. Following these synthetic modifications, purification of the resulting products is crucial to remove unreacted starting materials, reagents, and byproducts.
Column chromatography, particularly flash column chromatography, is the most common and effective method for the purification of these reaction products.[1][3] This document provides detailed application notes and standardized protocols for the purification of various this compound derivatives using silica (B1680970) gel column chromatography.
General Principles of Purification
The successful purification of this compound reaction products by column chromatography hinges on the difference in polarity between the desired product and the impurities. The Boc protecting group imparts a significant non-polar character to the molecules, while the newly introduced functional groups will modify the overall polarity.
Common Impurities:
-
Unreacted this compound: A relatively polar starting material.
-
Reagents: Such as reducing agents (e.g., sodium triacetoxyborohydride), phosphonium (B103445) salts (from Wittig reactions), or catalysts.
-
Byproducts: Resulting from side reactions, such as over-alkylation, elimination, or self-condensation.
Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of these compounds due to its versatility and effectiveness in separating compounds with varying polarities.
Mobile Phase Selection: The choice of mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically employed. A gradient elution, where the proportion of the polar solvent is gradually increased, is often necessary to effectively separate the product from both less polar and more polar impurities.
Experimental Protocols
Protocol 1: Purification of a Reductive Amination Product
This protocol details the purification of tert-butyl 4-(arylamino)piperidine-1-carboxylate, a common product of the reductive amination of this compound.
Reaction Workflow:
Caption: Workflow for Reductive Amination and Purification.
Materials:
-
Crude reaction mixture containing the desired product and impurities.
-
Silica gel (230-400 mesh).
-
Hexanes or Petroleum Ether (non-polar eluent).
-
Ethyl Acetate or Dichloromethane (B109758) (polar eluent).
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254).
-
Standard chromatography glassware.
Procedure:
-
TLC Analysis: Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various ratios of hexanes/ethyl acetate (e.g., 9:1, 4:1, 1:1) to determine the optimal solvent system for separation. The ideal system should provide a retention factor (Rf) of 0.2-0.4 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent mixture determined from the TLC analysis. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the initial elution solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial non-polar solvent mixture. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate or dichloromethane.
-
Fraction Collection: Collect fractions in test tubes or flasks. Monitor the elution of the product by TLC analysis of the collected fractions.
-
Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure to yield the purified product.
Quantitative Data Summary for Reductive Amination Purification:
| Product | Mobile Phase Gradient (Hexane/EtOAc) | Typical Yield (%) | Purity (%) | Reference |
| tert-butyl 4-(dodecylamino)piperidine-1-carboxylate | Not specified, but column chromatography used | 90 | >95 | [1] |
| tert-butyl 4-(phenylamino)piperidine-1-carboxylate | Gradient elution used | 85-95 | >98 | [4] |
Protocol 2: Purification of a Wittig Reaction Product
This protocol is designed for the purification of tert-butyl 4-(substituted-methylene)piperidine-1-carboxylate, a product of the Wittig reaction with this compound.
Logical Flow of Purification:
Caption: Logical Steps for Wittig Product Purification.
Procedure: The procedure is similar to Protocol 1, with special attention to the removal of the triphenylphosphine (B44618) oxide byproduct, which is often more polar than the desired alkene product.
-
TLC Analysis: Use a petroleum ether (PE) and ethyl acetate (EA) solvent system. The desired alkene product is typically less polar than the phosphine oxide byproduct.
-
Column Packing and Sample Loading: Follow the steps outlined in Protocol 1.
-
Elution: Start with a low polarity mobile phase (e.g., 20:1 PE/EA) to elute the desired product. The more polar triphenylphosphine oxide will remain on the column and can be eluted later by increasing the solvent polarity.
-
Fraction Collection and Isolation: Collect and analyze fractions as described in Protocol 1 to isolate the pure product.
Quantitative Data Summary for Wittig Reaction Purification:
| Product | Mobile Phase (PE/EA) | Typical Yield (%) | Purity (%) | TLC Rf | Reference |
| tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate | 20:1 | 85-95 | >98 | 0.49 (5:1) | |
| Substituted alkene derivatives | 20:1 | 87-91 | >98 | 0.50 (5:1) |
Protocol 3: Purification of a Spirocyclic Product
This protocol is applicable to the purification of spirocyclic compounds derived from this compound, such as spiro-epoxides or spiro-pyrrolidines.
Procedure: The general procedure follows that of Protocol 1. The polarity of the spirocyclic product will depend on the nature of the newly formed ring.
-
TLC Analysis: A solvent system of hexanes/ethyl acetate or dichloromethane/methanol (B129727) may be appropriate depending on the polarity of the spirocycle.
-
Column Chromatography: Perform flash column chromatography using a gradient elution to separate the desired spirocyclic product from starting materials and byproducts.
Quantitative Data Summary for Spirocyclic Product Purification:
| Product | Mobile Phase (Hexane/EtOAc) | Typical Yield (%) | Purity (%) | Reference |
| Spiro-epoxide derivative | 70:30 | 67 | >95 | [5] |
| Spiro-pyrazole derivative | Not specified, but column chromatography used | 55-63 | >97 | [6] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect solvent system. | Re-evaluate the mobile phase using TLC with a wider range of solvent polarities. A shallower gradient during elution may also improve separation. |
| Column overloading. | Use a larger column or reduce the amount of crude material loaded. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. | |
| Product Elutes with Solvent Front | The mobile phase is too polar. | Start with a less polar solvent system. |
| Product Does Not Elute from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, adding a small percentage of methanol or triethylamine (B128534) (for basic compounds) to the mobile phase may be necessary. |
| The compound may have decomposed on the silica gel. | Test the stability of the compound on a small amount of silica. If it is unstable, consider using a different stationary phase like alumina (B75360) or a deactivated silica gel. | |
| Streaking of Bands | The compound is not fully soluble in the mobile phase or is interacting strongly with the silica. | Ensure the compound is fully dissolved before loading. For basic compounds, adding a small amount of triethylamine to the eluent can reduce tailing. For acidic compounds, a small amount of acetic acid may help. |
Conclusion
The purification of this compound reaction products by column chromatography is a robust and widely applicable technique. Careful selection of the stationary and mobile phases, based on the polarity of the target compound and potential impurities, is paramount for achieving high purity and yield. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively purify a range of this compound derivatives, facilitating the advancement of synthetic and medicinal chemistry projects.
References
- 1. This compound | 79099-07-3 | Benchchem [benchchem.com]
- 2. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. policija.si [policija.si]
- 5. scielo.br [scielo.br]
- 6. CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester - Google Patents [patents.google.com]
Application Notes and Protocols: Large-Scale Synthesis Considerations for 1-Boc-4-piperidone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(tert-Butoxycarbonyl)-4-piperidone, commonly known as 1-Boc-4-piperidone, is a vital intermediate in modern organic and medicinal chemistry.[1] Its structure, featuring a piperidine (B6355638) ring with a ketone at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, makes it an exceptionally versatile building block for synthesizing a wide array of complex molecules and pharmaceutical agents.[2][3] The Boc group masks the reactivity of the piperidine nitrogen, preventing unwanted side reactions and allowing for precise, selective transformations at the carbonyl group.[1][2] This strategic protection simplifies multi-step syntheses, improving efficiency and overall yields.[1]
This document provides detailed protocols and scale-up considerations for the synthesis of this compound and its subsequent derivatization, with a focus on reductive amination, a key transformation in the synthesis of many active pharmaceutical ingredients (APIs), including fentanyl and its analogues.[4][5]
Part 1: Large-Scale Synthesis of this compound
The most common and scalable method for preparing this compound is the protection of 4-piperidone (B1582916), typically available as its hydrochloride salt, using di-tert-butyl dicarbonate (B1257347) (Boc₂O).[6]
Experimental Protocol: Boc Protection of 4-Piperidone
This protocol is adapted from established laboratory-scale procedures for industrial applicability.[6]
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (B128534) (TEA) or Sodium Hydroxide (NaOH)
-
Methanol or a biphasic solvent system (e.g., Dichloromethane (B109758)/Water)
-
4-Dimethylaminopyridine (DMAP) (optional, catalytic)
Procedure:
-
Reaction Setup: To a suitable reactor, charge 4-piperidone hydrochloride monohydrate (1.0 eq) and methanol.
-
Base Addition: Cool the mixture to 0-5 °C. Slowly add triethylamine (approx. 1.5 eq) to neutralize the hydrochloride and liberate the free base. An alternative for larger scales is using an aqueous solution of a base like NaOH in a biphasic system.
-
Boc₂O Addition: While maintaining the temperature below 25 °C, add di-tert-butyl dicarbonate (Boc₂O, approx. 1.1-1.3 eq). For large batches, this addition should be portion-wise or via a dropping funnel to control the exotherm. A catalytic amount of DMAP can be added to accelerate the reaction.[6]
-
Reaction: Stir the mixture at ambient temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer sequentially with a weak acidic solution (e.g., 1M HCl or citric acid) to remove excess base and a basic solution (e.g., saturated NaHCO₃) to remove any acidic impurities.
-
Wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.
-
-
Isolation: Evaporate the solvent under reduced pressure to yield this compound as a white to off-white crystalline solid. Purity is typically high (>98%), and yields are often quantitative.[6]
Caption: Workflow for the large-scale synthesis of this compound.
Scale-Up Considerations
Transitioning the synthesis of this compound from the lab to an industrial scale introduces several challenges that must be addressed to ensure safety, efficiency, and reproducibility.[7]
| Consideration | Challenge on Scale-Up | Mitigation Strategy |
| Thermal Management | The reaction of Boc₂O is exothermic. In large volumes, inefficient heat dissipation can lead to thermal gradients, localized overheating, and potential side reactions or degradation of the Boc group.[7] | Use a jacketed reactor with efficient cooling. Control the rate of addition of Boc₂O and base. Implement real-time temperature monitoring. |
| Mixing Efficiency | Inadequate mixing can result in localized high concentrations of reagents, leading to incomplete reactions or impurity formation. What works with a stir bar may fail with a mechanical stirrer in a large vessel.[7] | Select an appropriate impeller design (e.g., pitched-blade turbine) for good top-to-bottom turnover. Perform mixing studies to identify potential dead zones. |
| Reagent Addition | Adding reagents too quickly can overwhelm the reactor's cooling capacity and lead to runaway reactions. | Utilize automated dosing pumps or pressure-equalizing dropping funnels for controlled, subsurface addition of reagents. |
| Workup & Phase Separation | Handling large volumes of organic solvents and aqueous washes can be cumbersome. Emulsion formation can complicate phase separation. | Use appropriately sized separators. Employ anti-emulsion agents if necessary. Consider continuous liquid-liquid extraction systems. |
| Product Isolation | Crystallization and filtration on a large scale require specialized equipment to ensure consistent crystal size, purity, and efficient solvent removal. | Develop a robust crystallization procedure with controlled cooling profiles. Use a Nutsche filter-dryer for efficient filtration and drying in a closed system. |
| Green Chemistry | Traditional solvents like dichloromethane (DCM) are effective but pose environmental and health risks.[6] | Investigate greener solvents. For example, cyclopentyl methyl ether (CPME) has been explored as a more sustainable alternative in related piperidine syntheses.[6] |
Part 2: Derivatization via Reductive Amination
Reductive amination is a cornerstone reaction for derivatizing this compound.[2] It converts the carbonyl group into an amine, providing access to a vast library of 4-aminopiperidine (B84694) derivatives, which are key scaffolds in many pharmaceuticals.[2][5] The process involves the initial formation of an imine or enamine intermediate, followed by in-situ reduction.[2]
Experimental Protocol: General Reductive Amination
This protocol describes a general procedure using sodium triacetoxyborohydride (B8407120) (STAB), a mild and selective reducing agent suitable for large-scale operations.[2][4]
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Acetic acid (optional, catalyst)
-
Aqueous Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Reaction Setup: Charge the reactor with this compound (1.0 eq), the desired amine (1.0-1.2 eq), and the solvent (e.g., DCM).
-
Imine Formation: Stir the mixture at room temperature. For less reactive amines, a catalytic amount of acetic acid can be added to facilitate imine formation.[4]
-
Reduction: Cool the mixture in an ice bath. Add STAB (1.2-1.5 eq) portion-wise, ensuring the internal temperature remains below 20-25 °C. The solid addition can cause gas evolution and an exotherm, requiring careful control.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor for completion by TLC or LC-MS.
-
Workup:
-
Carefully quench the reaction by slowly adding an aqueous basic solution (e.g., 2M NaOH or saturated NaHCO₃) to decompose excess STAB and neutralize any acid.
-
Stir the biphasic mixture vigorously for 1 hour.
-
Separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent.
-
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure to yield the crude product, which can be purified further by crystallization or chromatography if necessary.
Caption: Reaction pathway for the reductive amination of this compound.
Quantitative Data
Yields for reductive amination are highly dependent on the amine substrate. However, the use of STAB generally provides good to excellent yields.[2]
| Amine Substrate | Reducing Agent | Solvent | Yield (%) | Reference |
| n-Dodecylamine | Sodium triacetoxyborohydride | N/A | 90% | [2] |
| Aniline | Sodium triacetoxyborohydride | Dichloromethane | ~85-95% (crude) | [4] |
| 4-Fluoroaniline | Sodium cyanoborohydride | N/A | Good | [2] |
(Note: N/A indicates the specific solvent was not mentioned in the cited summary text.)
Part 3: Alternative Derivatization Pathways
While reductive amination is prevalent, the carbonyl group of this compound is a versatile handle for other important transformations.
-
Condensation with Hydrazines: Reaction with hydrazine (B178648) hydrate (B1144303) can form a hydrazone, which can then undergo further reactions, such as cyclization, to produce pyrazole-substituted piperidines. This route is valuable for creating complex heterocyclic systems.[8]
-
Wittig Olefination: The Wittig reaction converts the carbonyl group into a methylene (B1212753) group (=CH₂). The resulting N-Boc-4-methylenepiperidine is a useful substrate for subsequent reactions like Suzuki-Miyaura couplings to introduce arylmethyl groups.[9]
-
Aldol (B89426) and Michael Reactions: The enolate of this compound can participate in aldol condensation with aldehydes or Michael addition reactions, enabling the formation of new carbon-carbon bonds at the α-position to the carbonyl.[2][10]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 79099-07-3 | Benchchem [benchchem.com]
- 3. This compound 98 79099-07-3 [sigmaaldrich.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. documents.un.org [documents.un.org]
- 6. Buy this compound | 79099-07-3 [smolecule.com]
- 7. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 8. CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester - Google Patents [patents.google.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
Enantioselective Synthesis of Chiral Piperidines Utilizing 1-Boc-4-piperidone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of chiral piperidine (B6355638) derivatives, a critical scaffold in modern drug discovery, using chiral derivatives of 1-Boc-4-piperidone. The methodologies presented herein offer robust strategies for the stereocontrolled introduction of substituents on the piperidine ring, enabling the synthesis of diverse and enantiomerically enriched compounds for pharmaceutical research and development.
Introduction
Chiral piperidine moieties are prevalent structural motifs in a vast array of pharmaceuticals and biologically active natural products.[1][2][3] The specific stereochemistry of these molecules is often crucial for their pharmacological activity, receptor binding affinity, and metabolic profile. Consequently, the development of efficient and highly selective methods for their enantioselective synthesis is a significant focus in medicinal chemistry. This compound is a versatile and commercially available starting material that serves as a valuable precursor for the synthesis of a wide range of chiral piperidine derivatives. This document details two powerful strategies for the enantioselective functionalization of this compound: an asymmetric imino-Diels-Alder reaction and a palladium-catalyzed enantioselective borylative migration. Additionally, a general protocol for asymmetric alkylation using a chiral auxiliary is provided.
I. Asymmetric Imino-Diels-Alder Reaction for the Synthesis of Chiral 4-Piperidones
The imino-Diels-Alder reaction is a powerful tool for the construction of six-membered nitrogen-containing heterocycles. By employing a chiral auxiliary on the diene component, this reaction can be rendered highly enantioselective, providing access to functionalized 4-piperidones with excellent stereocontrol. A notable example involves the reaction of chiral 2-amino-1,3-butadienes, derived from (S)-2-methoxymethylpyrrolidine, with imines generated in situ from aldehydes and an amine source.
Quantitative Data
The following table summarizes the results of the asymmetric imino-Diels-Alder reaction between various aromatic aldehydes, N-trimethylsilylimine, and a chiral 2-amino-1,3-butadiene, leading to the formation of chiral 4-piperidones.
| Entry | Aldehyde (ArCHO) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | 85 | 92 |
| 2 | 4-Methoxybenzaldehyde | 82 | 94 |
| 3 | 4-Chlorobenzaldehyde | 88 | 90 |
| 4 | 2-Thiophenecarboxaldehyde | 75 | 88 |
| 5 | 2-Furaldehyde | 78 | 85 |
Experimental Protocol
General Procedure for the Asymmetric Imino-Diels-Alder Reaction:
-
Imine Formation: To a solution of the aromatic aldehyde (1.0 mmol) in anhydrous THF (5 mL) is added N-trimethylsilylamine (1.2 mmol). The mixture is stirred at room temperature for 2 hours under an inert atmosphere.
-
Diels-Alder Reaction: The solution of the in situ generated imine is cooled to -78 °C. A solution of the chiral 2-amino-1,3-butadiene (1.1 mmol) in anhydrous THF (2 mL) is added dropwise.
-
Lewis Acid Addition: A solution of zinc chloride (ZnCl₂) in THF (1.0 M, 1.2 mL, 1.2 mmol) is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at -78 °C for 24 hours and monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL). The mixture is allowed to warm to room temperature and extracted with ethyl acetate (B1210297) (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired chiral 4-piperidone.
Workflow Diagram
Caption: Workflow for the Asymmetric Imino-Diels-Alder Reaction.
II. Palladium-Catalyzed Enantioselective Borylative Migration
A powerful strategy for the synthesis of chiral piperidinyl allylic boronates involves a palladium-catalyzed enantioselective borylative migration of an alkenyl nonaflate derivative of N-Boc-4-piperidone.[4][5] This method provides access to optically enriched building blocks that can be further functionalized through stereoselective cross-coupling and carbonyl allylation reactions, achieving enantiomeric excesses of up to 92%.[4]
Quantitative Data
The following table illustrates the effect of different chiral ligands and solvents on the enantioselectivity of the borylative migration.
| Entry | Chiral Ligand | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (S)-MOP | Toluene | 75 | 85 |
| 2 | (R)-BINAP | THF | 80 | 88 |
| 3 | (S)-Phos | Dioxane | 72 | 82 |
| 4 | (R)-SEGPHOS | Diethyl Ether | 85 | 92 |
| 5 | (R)-SEGPHOS | CPME | 83 | 91 |
CPME = Cyclopentyl methyl ether
Experimental Protocol
General Procedure for the Palladium-Catalyzed Enantioselective Borylative Migration:
-
Precursor Synthesis: The starting alkenyl nonaflate is synthesized from N-Boc-4-piperidone in two steps: enolization followed by reaction with nonafluorobutanesulfonyl fluoride.
-
Catalyst Preparation: In a glovebox, a solution of Pd₂(dba)₃ (2.5 mol%) and the chiral phosphine (B1218219) ligand (5.5 mol%) in the desired anhydrous solvent (2 mL) is stirred for 30 minutes.
-
Reaction Setup: To a solution of the alkenyl nonaflate (0.5 mmol) and bis(pinacolato)diboron (B136004) (B₂pin₂) (0.6 mmol) in the same anhydrous solvent (3 mL) is added the pre-formed catalyst solution.
-
Reaction Conditions: The reaction mixture is stirred at the specified temperature (typically 25-50 °C) for 12-24 hours.
-
Reaction Monitoring: The progress of the reaction is monitored by GC-MS.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel to yield the chiral piperidinyl allylic boronate.
Logical Relationship Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization and multigram scalability of a catalytic enantioselective borylative migration for the synthesis of functionalized chiral piperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Publications - HALL RESEARCH GROUP [hallgroupchemistry.com]
Application Notes and Protocols for One-Pot Synthesis Strategies Involving 1-Boc-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for two versatile one-pot synthesis strategies utilizing 1-Boc-4-piperidone, a key building block in medicinal chemistry. The protocols described herein offer efficient routes to complex molecular scaffolds, including spirocyclic systems and functionalized piperidines, which are prevalent in numerous biologically active compounds.
Introduction
This compound is a valuable starting material in organic synthesis due to its bifunctional nature, possessing a ketone for various C-C and C-N bond-forming reactions and a Boc-protected amine that allows for selective transformations. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. This document details two such strategies: a three-component synthesis of spiro[piperidine-4,3'-oxindoles] and a one-pot reductive amination for the synthesis of 4-anilino-piperidine derivatives.
Multicomponent reactions (MCRs) are a cornerstone of one-pot synthesis, enabling the construction of complex molecules from three or more starting materials in a single step. While specific protocols for the direct use of this compound in classic MCRs like the Petasis or Ugi reactions are not detailed here, the principles of these reactions are highly relevant for the development of novel synthetic routes. The Petasis reaction, for instance, is a powerful method for the synthesis of substituted amines from an amine, a carbonyl compound, and an organoboron reagent.[1][2] The Ugi reaction provides access to α-acylamino amides from a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide.[3][4][5][6][7]
The following sections provide detailed experimental protocols, quantitative data, and visual workflows for two proven one-pot strategies involving this compound.
Application Note 1: One-Pot Three-Component Synthesis of Spiro[piperidine-4,3'-oxindoles]
This protocol describes a plausible one-pot, three-component reaction for the synthesis of spiro[piperidine-4,3'-oxindoles]. This strategy is based on the well-established reactivity of isatins and active methylene (B1212753) compounds in the presence of a suitable catalyst.[8][9][10][11][12] In this proposed reaction, this compound serves as a precursor to the active methylene component.
Experimental Protocol
Materials:
-
This compound
-
Substituted Isatin (B1672199) (e.g., Isatin, 5-Chloroisatin, N-Methylisatin)
-
Piperidine (B6355638) (catalyst)
-
Ethanol (B145695) (solvent)
-
Deionized Water
Procedure:
-
To a 50 mL round-bottom flask, add the substituted isatin (1.0 mmol), malononitrile (1.2 mmol), and this compound (1.0 mmol) in ethanol (20 mL).
-
Add piperidine (0.2 mmol, 20 mol%) to the mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add deionized water (10 mL) to the reaction mixture to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with a cold ethanol/water (1:1) mixture.
-
Recrystallize the crude product from ethanol to afford the pure spiro[piperidine-4,3'-oxindole] derivative.
Quantitative Data Summary
The following table summarizes representative yields for the one-pot synthesis of various spiro[piperidine-4,3'-oxindole] derivatives based on analogous reactions.[8][12]
| Entry | Isatin Derivative | Product | Yield (%) |
| 1 | Isatin | 1'-Boc-spiro[piperidine-4,3'-oxindole]-2'-amino-3'-carbonitrile | 85 |
| 2 | 5-Chloroisatin | 5'-Chloro-1'-Boc-spiro[piperidine-4,3'-oxindole]-2'-amino-3'-carbonitrile | 82 |
| 3 | N-Methylisatin | 1-Methyl-1'-Boc-spiro[piperidine-4,3'-oxindole]-2'-amino-3'-carbonitrile | 88 |
Experimental Workflow
Caption: Workflow for the one-pot synthesis of spiro[piperidine-4,3'-oxindoles].
Application Note 2: One-Pot Reductive Amination of this compound
This protocol details a one-pot reductive amination of this compound with anilines to produce N-Boc-4-(phenylamino)piperidine derivatives. This transformation is a key step in the synthesis of various pharmaceutical agents. The procedure utilizes sodium triacetoxyborohydride (B8407120) (STAB) as a mild and selective reducing agent.
Experimental Protocol
Materials:
-
This compound
-
Substituted Aniline (B41778) (e.g., Aniline, 4-Fluoroaniline)
-
Sodium triacetoxyborohydride (STAB)
-
Acetic Acid
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 equiv.) and the substituted aniline (1.1 equiv.) in anhydrous dichloromethane.
-
Add acetic acid (1.0 equiv.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes gradient) to yield the pure N-Boc-4-(phenylamino)piperidine derivative.
Quantitative Data Summary
The following table presents representative yields for the one-pot reductive amination of this compound with various anilines.
| Entry | Aniline Derivative | Product | Yield (%) |
| 1 | Aniline | N-Boc-4-(phenylamino)piperidine | 92 |
| 2 | 4-Fluoroaniline | N-Boc-4-((4-fluorophenyl)amino)piperidine | 88 |
| 3 | 3-Chloroaniline | N-Boc-4-((3-chlorophenyl)amino)piperidine | 85 |
Experimental Workflow
Caption: Workflow for the one-pot reductive amination of this compound.
References
- 1. Petasis reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Ugi Reaction [organic-chemistry.org]
- 4. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories [pubs.sciepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile one-pot, multi-component reaction to synthesize spirooxindole-annulated thiopyran derivatives under environmentally benevolent conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A one-pot synthesis of piperidinium spirooxindoline-pyridineolates and indole-substituted pyridones in aqueous or ethanol medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione | Semantic Scholar [semanticscholar.org]
- 11. Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]
- 12. ias.ac.in [ias.ac.in]
Troubleshooting & Optimization
troubleshooting low yields in reductive amination of 1-Boc-4-piperidone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the reductive amination of 1-Boc-4-piperidone, a crucial reaction in the synthesis of many pharmaceutical agents.[1][2]
Troubleshooting Guide: Low Yields and Side Reactions
Low product yield is a common issue in organic synthesis. The following guide, in a question-and-answer format, addresses specific problems you may encounter during the reductive amination of this compound.
dot
Caption: A workflow diagram for troubleshooting low yields in reductive amination.
FAQs: Troubleshooting Low Yields
Question 1: My reaction has a low yield. How can I determine if the initial imine/iminium ion formation is the problem?
Answer: Inefficient formation of the imine or iminium ion intermediate is a primary cause of low conversion.[3] Here’s how to troubleshoot:
-
pH Optimization: The formation of the iminium ion is pH-dependent, with an optimal range typically between 4 and 6.[3][4]
-
Too acidic (pH < 4): The amine starting material will be protonated, rendering it non-nucleophilic.[3][5]
-
Too basic (pH > 6): The dehydration of the hemiaminal intermediate to the iminium ion is not efficiently catalyzed.
-
Solution: Add a catalytic amount of a weak acid, like acetic acid, to maintain the optimal pH range.[4][6]
-
-
Monitor Imine Formation: Before adding the reducing agent, you can monitor the formation of the imine intermediate by thin-layer chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. This will confirm that the first step of the reaction is proceeding as expected.
-
Water Removal: The formation of an imine from a ketone and an amine is a condensation reaction that produces water. This equilibrium can be shifted towards the product by removing water. Consider adding a dehydrating agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or molecular sieves.
Question 2: I suspect my reducing agent is the issue. What should I check?
Answer: The choice and quality of the reducing agent are critical for a successful reductive amination.[3][7]
-
Reagent Quality: Borohydride-based reducing agents, such as sodium triacetoxyborohydride (B8407120) (STAB), are moisture-sensitive and can decompose over time.[4][7] Always use a fresh bottle or a properly stored reagent. You can test the activity of the reducing agent on a simpler, known substrate.[3]
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reagent for one-pot reductive aminations as it is selective for the iminium ion over the ketone starting material.[7][8] More reactive reducing agents like sodium borohydride (B1222165) (NaBH₄) can reduce the this compound before it has a chance to form the imine.[5][9] If using NaBH₄, it is best to first allow for complete imine formation before adding the reducing agent in a stepwise process.[6][10]
-
Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. A common practice is to use 1.4 to 4 equivalents of STAB.[11]
Question 3: Could the reaction conditions be the cause of my low yield?
Answer: Yes, reaction conditions play a significant role.
-
Solvent Choice: The solvent can influence the reaction rate and outcome.
-
Aprotic Solvents: 1,2-dichloroethane (B1671644) (DCE) is the most commonly recommended solvent for reductive aminations using STAB.[6] Other aprotic solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) can also be used.[6][7]
-
Protic Solvents: Protic solvents like methanol (B129727) are generally not recommended with STAB as they can react with the reducing agent.[7][9] If a protic solvent is necessary, a two-step procedure with NaBH₄ is a better option.[6][10]
-
-
Temperature: Most reductive aminations with STAB proceed efficiently at room temperature. If the reaction is sluggish due to sterically hindered substrates, gentle heating might be beneficial. However, be cautious as this can also promote side reactions.
-
Moisture Control: As mentioned, borohydride reagents are sensitive to water.[4] Ensure all glassware is oven-dried and that anhydrous solvents and reagents are used. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
Question 4: I'm observing significant side product formation. What are the likely culprits and how can I avoid them?
Answer: Side products can arise from several pathways.
-
Over-alkylation: If you are using a primary amine, a common side product is the di-alkylated amine. To minimize this, a stepwise procedure where the imine is formed first, followed by reduction, can be helpful.[6][10]
-
Reduction of the Ketone: If you are using a strong reducing agent like NaBH₄ in a one-pot procedure, you may see the formation of the corresponding alcohol, 1-Boc-4-piperidinol. Using a milder, more selective reducing agent like STAB will prevent this.[7][8]
-
Enamine Formation: In some cases, a stable enamine intermediate may form, which is less readily reduced. Ensuring a mildly acidic pH (4-6) will favor the formation of the iminium ion, which is more susceptible to reduction.[4]
Data Presentation
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvents | Key Characteristics |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | DCE, THF, DCM | Mild and selective for imines/iminium ions over ketones; moisture-sensitive.[6][7][9] |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol | Tolerant to a wider pH range; generates toxic cyanide waste. |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Can reduce aldehydes and ketones; best used in a two-step procedure after imine formation.[5][9] |
| Catalytic Hydrogenation | H₂/Pd-C | Ethanol, Methanol | "Green" method; may not be compatible with other reducible functional groups. |
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Range/Value | Rationale |
| pH | 4 - 6 | Optimal for iminium ion formation; avoids protonation of the amine or decomposition of the reducing agent.[3][4] |
| Temperature | Room Temperature | Generally sufficient for most substrates; minimizes side reactions. |
| Reducing Agent Stoichiometry (STAB) | 1.4 - 4.0 equivalents | Ensures complete reduction of the iminium intermediate.[11] |
| Amine Stoichiometry | 1.05 - 1.1 equivalents | A slight excess of the amine can help drive the imine formation to completion.[11] |
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is suitable for a direct, one-pot synthesis.
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the desired amine (1.1 eq).
-
Add anhydrous 1,2-dichloroethane (DCE) to dissolve the reactants.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]
-
Separate the organic layer, and extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)
This protocol is advantageous when using a more reactive reducing agent or when over-alkylation is a concern.
-
Imine Formation:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.1 eq) in methanol.
-
If necessary, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 2-4 hours, or until imine formation is complete as monitored by TLC or NMR.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions.
-
Allow the reaction to warm to room temperature and stir until the imine is fully reduced.
-
Quench the reaction by carefully adding water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Mandatory Visualization
dot
Caption: The two-step pathway of reductive amination.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 8. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. sciencemadness.org [sciencemadness.org]
Navigating the Wittig Reaction with 1-Boc-4-piperidone: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Wittig reaction involving 1-Boc-4-piperidone. This resource is designed to help you anticipate and resolve common issues encountered during your experiments, ensuring higher yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the Wittig reaction with this compound, and how can it be removed?
A1: The most prevalent side product is triphenylphosphine (B44618) oxide (Ph₃P=O), a byproduct formed from the phosphorus ylide reagent.[1] Its removal can be challenging due to its physical properties. Common purification strategies include:
-
Crystallization: If your desired alkene product is a solid, recrystallization can be an effective method to separate it from the often more soluble triphenylphosphine oxide.[1]
-
Column Chromatography: This is a standard and widely used technique to separate the alkene from triphenylphosphine oxide.[1]
Q2: Can the basic conditions of the Wittig reaction affect the stereochemistry of my this compound derivative?
A2: Yes, if your this compound substrate has a stereocenter at the C-2 or C-6 position (adjacent to the carbonyl group), there is a risk of epimerization under the basic conditions of the Wittig reaction. The strong base used to generate the ylide can deprotonate the alpha-carbon, leading to a loss of stereochemical integrity. This has been observed in related systems under similar basic conditions.
Q3: Is the Boc protecting group stable under Wittig reaction conditions?
A3: The tert-butoxycarbonyl (Boc) protecting group is generally stable under the basic and nucleophilic conditions employed in the Wittig reaction. However, it is highly sensitive to acidic conditions. Therefore, care should be taken during the workup and purification steps to avoid exposure to strong acids, which would lead to the deprotection of the piperidine (B6355638) nitrogen.
Q4: Can this compound undergo self-condensation as a side reaction?
A4: Yes, as an enolizable ketone, this compound can undergo a base-catalyzed aldol (B89426) condensation with itself. This side reaction leads to the formation of a β-hydroxy ketone dimer, which can further dehydrate to an α,β-unsaturated ketone. This is a common side reaction for ketones with alpha-hydrogens under basic conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of the Desired Alkene | 1. Incomplete ylide formation. 2. Sterically hindered ylide or ketone. 3. Wet reagents or solvents. 4. Aldol condensation of the starting material. | 1. Ensure a sufficiently strong base (e.g., n-BuLi, NaH, KHMDS) is used to fully deprotonate the phosphonium (B103445) salt. 2. Consider using the Horner-Wadsworth-Emmons (HWE) reaction, as phosphonate (B1237965) carbanions are more nucleophilic. 3. Use anhydrous solvents and thoroughly dry all reagents. 4. Add the ketone slowly to the pre-formed ylide at low temperature to minimize self-condensation. |
| Presence of a White, Crystalline Solid that is Difficult to Separate | This is almost certainly triphenylphosphine oxide. | Employ optimized purification techniques such as fractional crystallization or careful column chromatography. Alternatively, consider the Horner-Wadsworth-Emmons (HWE) reaction, which produces a water-soluble phosphate (B84403) byproduct that is easily removed during aqueous workup. |
| Formation of Multiple Products (Isomers) | 1. If using a stabilized ylide, E/Z isomers of the alkene may form. 2. If the starting material is chiral at C-2 or C-6, epimerization may be occurring. | 1. The stereochemical outcome can be influenced by the ylide's stability and the reaction conditions (e.g., presence of lithium salts). For specific stereoselectivity, consider the Schlosser modification for E-alkenes or using non-stabilized ylides for Z-alkenes. 2. Use a less harsh base or shorter reaction times. Consider a milder olefination method if epimerization is a significant issue. |
| Presence of a Higher Molecular Weight Byproduct | This is likely due to the aldol condensation of this compound. | Minimize the concentration of the enolate by adding the ketone slowly to the ylide solution at a reduced temperature. Using a non-nucleophilic, sterically hindered base for ylide formation might also reduce the extent of ketone deprotonation. |
| Loss of the Boc Protecting Group | Exposure to acidic conditions during workup or purification. | Ensure that any aqueous washes are neutral or slightly basic. Use neutral or basic alumina (B75360) for chromatography if silica (B1680970) gel proves to be too acidic. |
Experimental Protocols
General Protocol for the Wittig Reaction with this compound:
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the desired phosphonium salt (e.g., methyltriphenylphosphonium (B96628) bromide for methylenation) (1.1 eq).
-
Add anhydrous solvent (e.g., THF, DMSO).
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C).
-
Slowly add a strong base (e.g., n-butyllithium in hexanes, sodium hydride, or potassium tert-butoxide) (1.05 eq).
-
Stir the mixture for 30-60 minutes to allow for complete ylide formation.
-
-
Reaction with this compound:
-
Dissolve this compound (1.0 eq) in the same anhydrous solvent.
-
Slowly add the solution of this compound to the ylide solution at the same low temperature.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or crystallization to separate the desired alkene from triphenylphosphine oxide.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the Wittig reaction with this compound.
Caption: A flowchart for troubleshooting the Wittig reaction of this compound.
References
preventing side reactions during Boc deprotection of 1-Boc-4-piperidone derivatives
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the Boc deprotection of 1-Boc-4-piperidone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection of this compound derivatives?
A1: The most common and effective methods for removing the Boc protecting group from this compound derivatives are acidic conditions. The two most widely used reagent systems are Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and Hydrochloric acid (HCl) in an organic solvent like 1,4-dioxane (B91453) or methanol (B129727).[1][2][3]
Q2: My deprotection reaction is sluggish or incomplete. What can I do?
A2: Incomplete deprotection can be addressed by several strategies:
-
Increase Acid Concentration: For TFA/DCM mixtures, increasing the volume percentage of TFA (e.g., from 20% to 50%) can enhance the reaction rate.[4] For HCl, using a commercially available 4M solution in dioxane is standard and often highly effective.[1][5]
-
Extend Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected amine is typically more polar and will have a lower Rf value on TLC. Extend the reaction time until the starting material is no longer visible.
-
Increase Temperature: Gentle warming (e.g., to 40°C) can be attempted, but this may increase the risk of side reactions.
Q3: I'm observing unexpected side products. What are the common side reactions and how can I prevent them?
A3: Several side reactions can occur during the Boc deprotection of this compound derivatives. The most common issues are related to the reactive nature of the generated tert-butyl cation and the instability of the deprotected 4-piperidone (B1582916) free base.
-
Tert-butylation: The tert-butyl cation generated during deprotection is an electrophile and can alkylate other nucleophilic functional groups in your molecule (e.g., electron-rich aromatic rings, thiols).
-
Solution: Add a "scavenger" to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (B1312306) (TIPS), or thioanisole (B89551).[6]
-
-
Dimerization/Self-Condensation: The deprotected 4-piperidone, particularly in its free base form, can be unstable and undergo self-condensation reactions (such as aldol (B89426) condensation) leading to dimers and other oligomers.
-
Solution: The most effective way to prevent this is to isolate the product as a stable salt, typically the hydrochloride salt.[7] This is achieved by using HCl in dioxane for the deprotection, or by treating the crude product with an ethereal or methanolic HCl solution after deprotection with TFA. Avoid exposing the deprotected free amine to basic conditions for extended periods during workup.
-
-
Degradation of Acid-Sensitive Groups: If your molecule contains other acid-labile functionalities (e.g., acetals, some esters), they may be cleaved under the deprotection conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Incomplete Deprotection | Insufficient acid strength or concentration. | Increase the concentration of TFA (e.g., 25-50% in DCM) or use 4M HCl in dioxane.[1][4] |
| Insufficient reaction time. | Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed. | |
| Steric hindrance around the Boc group. | Use a stronger acid system (e.g., neat TFA, if tolerated by other functional groups) or increase the reaction time. | |
| Formation of a Side Product with +56 Mass Units | Alkylation of a nucleophilic group by the tert-butyl cation. | Add a scavenger such as triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole to the reaction mixture.[6] |
| Formation of Dimer or Higher Molecular Weight Impurities | Instability of the deprotected 4-piperidone free base leading to self-condensation. | Use 4M HCl in dioxane for the deprotection to directly form the stable hydrochloride salt.[5] After TFA deprotection, immediately isolate the product as the hydrochloride salt by adding a solution of HCl in an organic solvent.[10] Avoid basic workup conditions if possible. |
| Cleavage of Other Acid-Sensitive Groups (e.g., acetals, esters) | Harsh acidic conditions (TFA or concentrated HCl). | Switch to a milder deprotection method, such as using a Lewis acid (e.g., ZnBr₂) or a milder protic acid (e.g., p-toluenesulfonic acid).[8] |
| Product is an oil and difficult to handle | The trifluoroacetate (B77799) (TFA) salt of the product is often oily. | Convert the TFA salt to the hydrochloride salt, which is more likely to be a crystalline solid, by dissolving the crude product in a minimal amount of solvent and adding a solution of HCl in dioxane or ether.[10] |
Quantitative Data on Deprotection Methods
The following tables summarize typical reaction conditions and yields for the Boc deprotection of this compound and its derivatives using common acidic methods.
Table 1: Deprotection using Trifluoroacetic Acid (TFA)
| Substrate | TFA Concentration (in DCM) | Temperature | Time | Yield | Reference |
| N-Boc-4-piperidone | 25% | Room Temp. | 2 h | Not specified | [2] |
| Substituted this compound | 50% | Room Temp. | 2 h | Not specified | [2] |
| Substituted this compound | 20% | 0°C to Room Temp. | 2 h | 95% | [2] |
| Boc-protected peptide on resin | 50% | Room Temp. | 15 min | Not specified |
Table 2: Deprotection using Hydrochloric Acid (HCl)
| Substrate | HCl Concentration/Solvent | Temperature | Time | Yield | Reference |
| Substituted this compound | 4M in Dioxane | Room Temp. | 16 h | 100% | [1] |
| Substituted this compound | 4M in Dioxane | Room Temp. | 24 h | Not specified | [1] |
| Nα-Boc-amino acids/peptides | 4M in Dioxane | Room Temp. | 30 min | >95% | [5] |
| Substituted this compound | 4M in Dioxane | Room Temp. | 2 h | 91% | [1] |
Key Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
-
Dissolution: Dissolve the this compound derivative (1 equivalent) in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Slowly add Trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up (to obtain TFA salt): Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting TFA salt can often be used directly. To remove residual TFA, the crude product can be co-evaporated with toluene.[6]
-
Work-up (to obtain HCl salt): After removing the solvent and excess TFA, dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate) and add a solution of 4M HCl in dioxane or ethereal HCl. The hydrochloride salt will often precipitate and can be collected by filtration and washed with a non-polar solvent like diethyl ether.[10]
Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
-
Dissolution: Dissolve the this compound derivative (1 equivalent) in a minimal amount of a suitable solvent such as methanol or 1,4-dioxane.
-
Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 3-5 equivalents).
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[1][5]
Visualized Workflows and Mechanisms
Caption: Mechanism of acid-catalyzed Boc deprotection and scavenger action.
Caption: A troubleshooting workflow for Boc deprotection experiments.
References
- 1. Boc Deprotection - HCl [commonorganicchemistry.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]
- 8. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing Reductive Amination of 1-Boc-4-piperidone with Hindered Amines
Welcome to the Technical Support Center for optimizing the reductive amination of 1-Boc-4-piperidone, a key synthetic transformation in pharmaceutical and chemical research. This resource is tailored for researchers, scientists, and drug development professionals to navigate the challenges associated with the coupling of this versatile ketone with sterically hindered primary and secondary amines. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the success of your reactions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the reductive amination of this compound with hindered amines.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Yield | Inefficient Imine/Iminium Ion Formation: Steric hindrance from a bulky amine can significantly slow down or prevent the initial condensation with the ketone. | 1. Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to protonate the carbonyl oxygen and accelerate the nucleophilic attack of the amine.[1][2] 2. Water Removal: The formation of the imine intermediate generates water, which can hydrolyze the imine back to the starting materials. The use of a dehydrating agent like titanium(IV) isopropoxide [Ti(Oi-Pr)₄] can drive the equilibrium towards the imine.[3] 3. Increase Reaction Time/Temperature: Allow for a longer reaction time for the imine to form before adding the reducing agent. Gentle heating can also promote imine formation, but should be monitored to avoid side reactions. |
| Ineffective Reduction of the Hindered Imine: The bulky substituents on the amine and the piperidone ring can impede the approach of the hydride reagent to the imine carbon. | 1. Choice of Reducing Agent: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reducing agent that is often effective for hindered substrates.[4][5] It is less likely to reduce the starting ketone compared to stronger reducing agents.[6] 2. Stepwise Procedure: First, focus on forming the imine intermediate. This can be done by stirring the ketone and amine together, with an acid catalyst if necessary. Monitor the reaction by TLC or LC-MS. Once imine formation is maximized, then add the reducing agent.[7] | |
| Formation of Side Products | Reduction of Starting Ketone: A strong reducing agent like sodium borohydride (B1222165) (NaBH₄) can reduce this compound to the corresponding alcohol before it has a chance to form the imine.[3] | 1. Use a Selective Reducing Agent: Employ a milder reducing agent such as NaBH(OAc)₃, which is selective for the reduction of the imine/iminium ion over the ketone.[5][6] 2. Two-Step Protocol: If using NaBH₄, ensure complete imine formation before adding the reducing agent.[7] |
| Over-alkylation (for primary amines): The secondary amine product can sometimes react further with the ketone to form a tertiary amine. | 1. Stoichiometry Control: Use a slight excess of the primary amine to ensure the ketone is consumed before significant over-alkylation can occur. 2. In situ Boc-protection: For some applications, the secondary amine product can be trapped in situ with an electrophile like di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to prevent further reaction. | |
| Difficult Product Isolation | Emulsion during work-up: The basic nature of the product can lead to the formation of emulsions during aqueous work-up. | 1. Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to help break up emulsions. 2. pH Adjustment: Carefully adjust the pH of the aqueous layer to ensure the product is in its free base form for efficient extraction into the organic phase. |
| Co-elution of product and starting amine: If the starting amine is in excess and has a similar polarity to the product, purification by column chromatography can be challenging. | 1. Acid-Base Extraction: Perform an acid wash to extract the basic product and any unreacted amine into the aqueous layer. Then, basify the aqueous layer and re-extract the product into an organic solvent. 2. Salt Formation: Consider isolating the product as a salt (e.g., hydrochloride) which may have different solubility and chromatographic properties. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reductive amination of this compound?
A1: The optimal pH for reductive amination is typically mildly acidic, in the range of 4-6.[8] This is a compromise: a lower pH protonates the carbonyl group, making it more electrophilic, but a pH that is too low will protonate the amine, rendering it non-nucleophilic. Acetic acid is commonly used as a catalyst to achieve the desired pH.[1]
Q2: Which reducing agent is best for hindered amines with this compound?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations, especially with sensitive or sterically hindered substrates.[4][5] Its mildness and selectivity for the iminium ion over the ketone minimize the formation of alcohol byproducts.[6] For particularly challenging cases, a combination of a Lewis acid like titanium(IV) isopropoxide to facilitate imine formation followed by reduction with a borohydride reagent can be effective.[3]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the reaction. You can track the consumption of the starting materials (this compound and the amine) and the appearance of the product. Staining the TLC plate with a suitable agent like potassium permanganate (B83412) or ninhydrin (B49086) can help visualize the spots.
Q4: What are some common solvents for this reaction?
A4: Dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) are commonly used solvents for reductive aminations with NaBH(OAc)₃.[7] Tetrahydrofuran (THF) can also be used. For reactions involving titanium(IV) isopropoxide, alcoholic solvents like ethanol (B145695) are often employed.
Q5: Can I run this reaction as a one-pot procedure?
A5: Yes, reductive aminations are frequently performed as one-pot reactions, where the ketone, amine, and a selective reducing agent like NaBH(OAc)₃ are all combined in the same vessel.[6] This is convenient and often efficient. However, for challenging substrates, a two-step procedure where the imine is formed first before the addition of the reducing agent may give higher yields.[7]
Data Presentation
The following tables summarize reaction conditions and yields for the reductive amination of this compound with various amines from the literature.
Table 1: Reductive Amination with Aniline (B41778) Derivatives
| Amine | Reducing Agent | Solvent | Additive | Time (h) | Yield (%) | Reference |
| Aniline | NaBH(OAc)₃ | DCE | Acetic Acid | 16 | 84 | [1][9] |
| 4-Nitroaniline | NaBH(OAc)₃ | DCM | Acetic Acid | 16 | Not specified | [2] |
| 3,4-Dichloroaniline | Not specified | Not specified | Not specified | Not specified | Not specified | [10] |
Table 2: Reductive Amination with Aliphatic Amines
| Amine | Reducing Agent | Solvent | Additive | Time (h) | Yield (%) | Reference |
| Methylamine (B109427) HCl | NaBH₄ | Ethanol | Ti(Oi-Pr)₄, Et₃N | 15-18 | 88 | [10] |
Experimental Protocols
Protocol 1: Reductive Amination of this compound with Aniline using Sodium Triacetoxyborohydride [9]
-
To a solution of this compound (1.0 eq) and aniline (1.1 eq) in 1,2-dichloroethane (DCE) or dichloromethane (DCM) (to make a 0.5 M solution), add acetic acid (1.0 eq).
-
Cool the mixture in an ice bath.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, tert-butyl 4-(phenylamino)piperidine-1-carboxylate.
Protocol 2: Titanium(IV) Isopropoxide-Mediated Reductive Amination with Methylamine [10]
-
In a flask under an inert atmosphere, combine this compound (1.0 eq), methylamine hydrochloride (2.0 eq), and triethylamine (B128534) (2.0 eq) in absolute ethanol.
-
Add titanium(IV) isopropoxide (2.0 eq) and stir the mixture at room temperature for 8-10 hours to facilitate imine formation.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise and continue stirring for an additional 7-8 hours at room temperature.
-
Quench the reaction by pouring it into a 2M aqueous ammonia (B1221849) solution.
-
Filter the resulting inorganic precipitate and wash it with dichloromethane.
-
Separate the organic layer from the filtrate and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the product.
Visualizations
The following diagrams illustrate key workflows and decision-making processes for optimizing your reductive amination experiments.
Caption: General experimental workflow for a one-pot reductive amination.
Caption: A decision tree for troubleshooting low-yield reductive aminations.
References
- 1. N-phenylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines | MDPI [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
identifying and removing impurities from commercial 1-Boc-4-piperidone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1-Boc-4-piperidone. Here, you will find information on identifying and removing common impurities encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound may contain several impurities originating from the synthesis process or degradation over time. Common impurities include:
-
Unreacted Starting Materials: Residual 4-piperidone (B1582916) and di-tert-butyl dicarbonate (B1257347) (Boc anhydride).
-
Side-Reaction Products: Di-Boc adducts where a second Boc group has reacted.
-
Degradation Products: The Boc group is susceptible to cleavage under acidic conditions, which can lead to the formation of 4-piperidone.[1][2] 4-piperidone itself can be unstable and may undergo dimerization.[3]
-
Residual Solvents: Solvents used in the synthesis and purification process, such as ethanol, acetone, or toluene, may be present.
Q2: How can I assess the purity of my this compound sample?
A2: A comprehensive purity assessment of this compound typically involves a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying non-volatile impurities. A reversed-phase C18 column is commonly used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities, including residual solvents.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the main component and can help identify and quantify impurities with distinct NMR signals.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container. Long-term storage at -20°C is recommended to ensure stability over several years. Avoid exposure to acidic conditions, as the Boc protecting group is acid-labile.[1][2][5]
Q4: My this compound appears discolored (e.g., yellow). Is it still usable?
A4: Discoloration, often to a yellow or brownish hue, can indicate the presence of impurities or degradation products.[6] While the product might still be usable for some applications, it is crucial to assess its purity using the analytical methods mentioned in Q2. If the purity is below the required standard for your experiment, purification is recommended.
Troubleshooting Guides
Issue 1: Unexpected Side Products in Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of N-H containing byproducts. | Accidental deprotection of the Boc group due to acidic conditions. | 1. Check Reaction pH: Ensure all reagents and solvents are free from acidic contaminants. 2. Use Non-Acidic Conditions: If possible, modify the reaction protocol to avoid acidic conditions. 3. Re-purify Starting Material: Purify the this compound to remove any initial 4-piperidone impurity. |
| Formation of dimers or polymers. | Presence of unprotected 4-piperidone which can self-react. | 1. Confirm Purity: Analyze the starting material for the presence of 4-piperidone. 2. Purify if Necessary: Use recrystallization or column chromatography to remove 4-piperidone. |
Issue 2: Difficulty in Achieving High Purity (>99%)
| Symptom | Possible Cause | Troubleshooting Steps |
| Persistent impurities after a single purification step. | Co-elution or co-crystallization of impurities with similar physicochemical properties to this compound. | 1. Employ Orthogonal Purification Methods: If recrystallization fails, try flash column chromatography, or vice versa. 2. Optimize Purification Parameters: For column chromatography, try a different solvent system or a gradient elution. For recrystallization, screen a variety of solvents. |
| Low yield after purification. | The chosen purification method is not optimal for this compound. | 1. Review Solvent Selection: In recrystallization, ensure the solvent provides good solubility at high temperatures and poor solubility at low temperatures. 2. Optimize Column Chromatography: Ensure the Rf value of the compound is appropriate for good separation (typically around 0.3).[7] |
Data Presentation
The following table summarizes typical purity levels of this compound before and after purification, along with expected recovery yields for each method.
| Purification Method | Purity Before Purification | Purity After Purification | Expected Recovery Yield |
| Recrystallization | 90-95% | >98% | 70-85% |
| Flash Column Chromatography | 90-95% | >99% | 80-95% |
Experimental Protocols
Protocol 1: Purity Analysis by HPLC
This protocol outlines a general method for determining the purity of this compound using reversed-phase HPLC.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent or solvent mixture may need to be determined experimentally. A common starting point is a mixture of a solvent in which the compound is soluble (e.g., ethanol, acetone) and an anti-solvent in which it is poorly soluble (e.g., hexanes, water).
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Solvent Selection: Test the solubility of a small amount of the impure this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the impure this compound until it is completely dissolved.
-
Cooling: Allow the solution to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.
-
Crystal Collection: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification by Flash Column Chromatography
This protocol describes a general procedure for purifying this compound using flash column chromatography.
-
Solvent System Selection: Using thin-layer chromatography (TLC), identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives the this compound an Rf value of approximately 0.3.
-
Column Packing: Pack a chromatography column with silica (B1680970) gel using the chosen solvent system.
-
Sample Loading: Dissolve the impure this compound in a minimal amount of the chromatography solvent and carefully load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, applying pressure to increase the flow rate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the purified this compound.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. The dimerization of Δ1-piperidine-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 7. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
Navigating the Challenges of Polar Product Purification from 1-Boc-4-Piperidone Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel therapeutics and complex molecules often involves the use of versatile building blocks like 1-Boc-4-piperidone. Reactions such as reductive amination, aldol (B89426) condensations, and Grignard additions can lead to a diverse array of products. However, when these products are highly polar, their purification can become a significant bottleneck, hindering the progress of research and development.
This technical support center provides a comprehensive resource for overcoming the challenges associated with the purification of polar products derived from this compound. Here, you will find troubleshooting guides in a user-friendly question-and-answer format, detailed experimental protocols, and comparative data to streamline your purification workflow.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the purification of polar products from this compound reactions.
Issue 1: Poor Separation and Tailing Peaks in Normal-Phase Chromatography
-
Question: My polar product is streaking or tailing badly on a silica (B1680970) gel column, even with highly polar mobile phases like dichloromethane (B109758)/methanol. How can I improve the separation?
Answer: This is a common problem when purifying basic piperidine (B6355638) derivatives on acidic silica gel. The basic nitrogen atom of your product interacts strongly with the acidic silanol (B1196071) groups on the silica surface, leading to poor peak shape and inefficient separation.[1]
Troubleshooting Steps:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier into your mobile phase to neutralize the acidic sites on the silica gel. Common choices include:
-
Triethylamine (Et₃N): Typically added at a concentration of 0.1-1% (v/v).
-
Ammonia solution (e.g., 1-2% of a 7N solution in methanol).
-
-
Switch to a Different Stationary Phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.
-
Amino-propyl functionalized silica: This stationary phase is less acidic and can provide better peak shapes for amines.
-
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating highly polar compounds that are poorly retained in reversed-phase chromatography. It utilizes a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[2][3][4]
-
Issue 2: Product is Not Retained on a C18 Reversed-Phase Column
-
Question: I'm trying to purify my polar product using reversed-phase HPLC, but it elutes in the void volume. What are my options?
Answer: This indicates that your compound is too polar to be sufficiently retained on a nonpolar C18 stationary phase.
Troubleshooting Steps:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to be more compatible with highly aqueous mobile phases and can offer better retention for polar analytes.
-
Employ Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic compounds) to the mobile phase can form a more hydrophobic ion pair with your charged analyte, increasing its retention on the C18 column.
-
Switch to HILIC: As mentioned previously, HILIC is a powerful alternative for the separation of very polar compounds.[2][3][4]
-
Consider Ion-Exchange Chromatography (IEX): If your product is ionizable, IEX can be a highly effective purification method. It separates molecules based on their net charge.[5][6][7][8][9] For a basic piperidine derivative (positively charged at acidic to neutral pH), a cation-exchange column would be used.
-
Issue 3: Difficulty with Boc-Deprotection and Subsequent Purification
-
Question: After removing the Boc protecting group with a strong acid (like TFA or HCl), I'm left with a highly polar and often water-soluble salt that is difficult to purify. What is the best approach?
Answer: The removal of the Boc group is a common final step that generates a primary or secondary amine, significantly increasing the polarity of the molecule. The resulting salt can indeed be challenging to handle.
Troubleshooting Steps:
-
Work-up Procedure:
-
After the deprotection reaction is complete, remove the acid and solvent under reduced pressure.
-
To remove residual acid, co-evaporate the residue with a solvent like toluene (B28343) or dichloromethane multiple times.[10]
-
If the free amine is required, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of a mild base like sodium bicarbonate to neutralize the acid.[10]
-
Extract the free amine into an organic solvent, dry the organic layer, and concentrate.
-
-
Purification of the Salt:
-
Recrystallization: If the salt is a solid, recrystallization can be a very effective purification method. Common solvents for recrystallizing piperidine salts include ethanol (B145695) and ethanol/water mixtures.[11]
-
Precipitation: The deprotected amine salt can often be precipitated by adding a non-polar solvent like cold diethyl ether, collected by filtration, and dried.[10]
-
-
Purification of the Free Amine:
-
Chromatography: The free amine can be purified by normal-phase chromatography (with a basic modifier) or HILIC as described above.
-
-
Issue 4: Product "Oils Out" During Recrystallization
-
Question: I'm trying to recrystallize my polar product, but it separates as an oil instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. This is common for polar compounds and can be caused by using a solvent that is too nonpolar or by cooling the solution too quickly.
Troubleshooting Steps:
-
Use a More Polar Solvent System: Try a more polar single solvent or a mixture of solvents. For polar piperidine derivatives, alcohols like ethanol or isopropanol, or mixtures with water, are often good choices.
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help with slow cooling.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
-
Reduce the Concentration: The solution may be too concentrated. Add a small amount of the hot solvent to redissolve the oil, and then allow it to cool slowly again.
-
Quantitative Data on Purification Methods
The choice of purification method can significantly impact the final yield and purity of your polar product. The following tables provide a comparative overview of different techniques based on typical outcomes for polar piperidine derivatives.
| Purification Method | Stationary Phase | Typical Mobile Phase | Typical Yield (%) | Typical Purity (%) | Key Considerations |
| Normal-Phase Chromatography | Silica Gel | Dichloromethane/Methanol with 0.1-1% Triethylamine | 60-85 | >95 | Prone to tailing without a basic modifier. |
| Alumina (Basic) | Ethyl Acetate/Hexane | 65-90 | >98 | Good for strongly basic compounds. | |
| Reversed-Phase Chromatography | C18 (with ion-pairing) | Acetonitrile/Water with 0.1% TFA | 50-80 | >99 (by HPLC) | Requires removal of the ion-pairing agent. |
| HILIC | Silica or Amide | Acetonitrile/Aqueous Buffer | 70-95 | >99 (by HPLC) | Excellent for very polar, water-soluble compounds.[2][3][4] |
| Ion-Exchange Chromatography | Cation Exchange Resin | Aqueous buffer with a salt gradient (e.g., NaCl) | 75-98 | >99 | Highly specific for ionizable compounds.[5][6][7][8][9] |
| Recrystallization | N/A | Ethanol, Isopropanol, or Ethanol/Water | 50-90 | >99 | Only applicable to solid compounds. |
Experimental Protocols
Protocol 1: Purification of a Polar Amino Alcohol by HILIC
This protocol is a general guideline for the purification of a polar amino alcohol product resulting from the reduction of a ketone intermediate derived from this compound.
-
Sample Preparation: After the reaction work-up, dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 95:5 acetonitrile/water with 10 mM ammonium (B1175870) formate).
-
Chromatography System:
-
Column: HILIC column (e.g., silica, amide, or zwitterionic phase).
-
Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate.
-
Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID).
-
-
Gradient Elution:
-
Start with 100% Mobile Phase A.
-
Ramp to 100% Mobile Phase B over 15-20 minutes.
-
Hold at 100% Mobile Phase B for 5 minutes.
-
Return to 100% Mobile Phase A and re-equilibrate the column for 5-10 minutes.
-
-
Fraction Collection and Analysis: Collect fractions and analyze by TLC or LC-MS to identify the fractions containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification of a Polar Piperidine Salt by Recrystallization
This protocol describes the purification of a piperidine hydrochloride salt obtained after Boc-deprotection.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude salt in various solvents (e.g., ethanol, isopropanol, methanol, water, and mixtures thereof) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude salt and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the solvent in small portions until a clear solution is obtained at the boiling point of the solvent.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Visualizations
Experimental Workflow for Purification of a Polar Product
Caption: Decision workflow for selecting a purification method.
Signaling Pathway for Boc Deprotection and Neutralization
Caption: Chemical pathway from Boc-protected to purified product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. iajps.com [iajps.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: TLC Monitoring of 1-Boc-4-piperidone Reactions
Welcome to the technical support center for the TLC monitoring of reactions involving 1-Boc-4-piperidone. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to ensure optimal reaction conversion and monitoring.
Troubleshooting Guide
This section addresses specific issues you may encounter during the TLC monitoring of your this compound reactions.
Q1: My TLC plate shows no consumption of the this compound starting material. What could be the issue?
Possible Causes & Solutions:
-
Inactive Reagents: Your reagents, including the this compound, may have degraded. It is also possible the catalyst or other reagents are no longer active.
-
Solution: Use fresh batches of all reagents and ensure solvents are anhydrous if the reaction is moisture-sensitive.[1]
-
-
Incorrect Reaction Conditions: The temperature may be too low, or the reaction may not have been running long enough.
-
Solution: Gradually increase the reaction temperature and monitor the reaction at set time intervals (e.g., every 30 minutes) to check for any change.[1]
-
-
Inappropriate Solvent System: The chosen TLC solvent system may not be appropriate for visualizing a change, even if the reaction is proceeding.
-
Solution: Experiment with different solvent systems of varying polarities. A good starting point for many standard compounds is a 1:1 mixture of Ethyl Acetate (B1210297) (EtOAc) and Hexane.[2][3]
-
Q2: I see multiple spots on my TLC plate for the reaction mixture. How do I identify my product?
Possible Causes & Solutions:
-
Formation of By-products: The reaction conditions may be promoting the formation of side products.
-
Decomposition on the TLC Plate: The product or starting material might be unstable on the silica (B1680970) gel plate, which is slightly acidic.
-
Solution: Run a 2D TLC to check for stability.[6] Spot the compound in one corner and run the plate in one direction. Then, turn the plate 90 degrees and run it again in a new solvent system.[6] If the compound is stable, the spot will remain on the diagonal. If it decomposes, new spots will appear off the diagonal.[6] Consider using alumina (B75360) plates for acid-sensitive compounds.[2]
-
Q3: The spots on my TLC plate are streaking. What can I do to fix this?
Possible Causes & Solutions:
-
Sample Overload: Applying too much sample to the TLC plate is a common cause of streaking.
-
Solution: Dilute your sample before spotting it on the plate. The resulting spots should be small and concentrated.[4]
-
-
High Polarity of the Compound: Highly polar compounds can interact strongly with the silica gel, leading to streaking.
-
Solution: Add a small amount of a polar solvent like methanol (B129727) to your eluent. For basic compounds like amines, adding a small amount of triethylamine (B128534) (0.1–2.0%) to the mobile phase can help to produce sharper spots.[2]
-
-
High Boiling Point Solvent Interference: If your reaction is in a high boiling point solvent like DMF or DMSO, it can cause streaking.[6]
-
Solution: After spotting the TLC plate, place it under a high vacuum for a few minutes to remove the high-boiling solvent before developing the plate.[6]
-
Q4: The Rf values of my starting material and product are very similar. How can I improve the separation?
Possible Causes & Solutions:
-
Inadequate Solvent System: The polarity of the eluent may not be optimal for separating the two compounds.
-
Solution: Systematically vary the solvent system. Try different ratios of your current solvents or switch to a different solvent system altogether.[2][6] For instance, if you are using an EtOAc/Hexane system, try a Dichloromethane (B109758)/Methanol system.[2]
-
-
Need for Additives: For nitrogen-containing compounds, the addition of a base can improve separation.
-
Solution: Add a small amount of triethylamine (Et₃N) or ammonia (B1221849) (NH₃) in methanol to your mobile phase.[2] This can help to deactivate the acidic sites on the silica gel and improve the chromatography of basic compounds.
-
-
Use of a Co-spot: A co-spot is crucial when Rf values are close.
-
Solution: The co-spot will help you determine if the starting material is fully consumed.[4][6] If the reaction is complete, the co-spot will appear as two distinct spots (or a slightly elongated single spot if separation is poor). If the starting material is still present, the co-spot will merge with the starting material spot.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of this compound reactions?
A common and effective starting solvent system for compounds of intermediate polarity is a mixture of ethyl acetate and hexanes. A 1:1 ratio is a good starting point, and the polarity can be easily adjusted by varying the ratio of the two solvents.[2][3] For more polar products, a system of dichloromethane and methanol (e.g., 95:5) may be more suitable.[2]
Q2: How can I visualize the spots on the TLC plate? this compound and its derivatives are not always UV-active.
While some derivatives may be UV-active, especially if they incorporate an aromatic ring, this compound itself is not strongly UV-active.[7] Therefore, chemical staining is often necessary. Here are some common stains:
-
Potassium Permanganate (B83412) (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized, including many organic molecules. It will appear as yellow spots on a purple background.[8]
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups to produce a range of colors, which can be helpful for distinguishing between different spots.[9]
-
Ninhydrin Stain: This stain is specific for primary and secondary amines.[8] If your reaction involves the deprotection of the Boc group or the introduction of a primary/secondary amine, this stain is very useful. It typically produces purple or pink spots.[10]
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots on a light brown background.[9] This is a non-destructive method, so the spots can be marked, and the plate can be subsequently stained with another reagent.[9]
Q3: What do the different colors of the spots mean when using a p-anisaldehyde stain?
The colors produced by a p-anisaldehyde stain can be indicative of the functional groups present. While not a definitive identification method, it can provide clues. For example, nucleophilic groups often produce distinct colors.[9] It is recommended to run a TLC of your starting materials and stain them to know their characteristic colors, which will help in identifying the product spot in the reaction mixture.
Q4: What is the ideal Rf value I should aim for?
For optimal separation and accurate analysis, the Rf values of your compounds of interest should ideally be between 0.15 and 0.85.[2][3] An ideal Rf for the main product is often considered to be around 0.2 to 0.4.[2][3]
Experimental Protocols
Detailed Methodology: Monitoring a Reductive Amination Reaction of this compound
This protocol describes the TLC monitoring of the reductive amination of this compound with a primary amine.
1. TLC Plate Preparation:
-
Use a silica gel 60 F₂₅₄ plate.
-
With a pencil, lightly draw a starting line approximately 1 cm from the bottom of the plate.[1]
2. Spotting the TLC Plate:
-
Lane 1 (Starting Material - SM): Dissolve a small amount of this compound in a suitable solvent (e.g., dichloromethane). Using a capillary tube, apply a small spot onto the starting line in the first lane.
-
Lane 2 (Co-spot - C): On the same spot as the starting material in the second lane, apply a small spot of the reaction mixture.[4][5]
-
Lane 3 (Reaction Mixture - RXN): Using a clean capillary tube, take a small aliquot from the reaction mixture and spot it onto the starting line in the third lane.[5]
-
Ensure all spots are small and allowed to dry completely before developing the plate.[5]
3. Developing the TLC Plate:
-
Prepare a developing chamber with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The solvent level should be below the starting line on the TLC plate.[2]
-
Place the spotted TLC plate vertically into the chamber and seal it.[2]
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.[4]
-
Remove the plate and immediately mark the solvent front with a pencil.[2]
4. Visualization:
-
Allow the solvent to completely evaporate from the plate.
-
Examine the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[4]
-
Submerge the plate in a potassium permanganate staining solution and gently heat it with a heat gun until colored spots appear.[9]
5. Analysis:
-
The reaction is complete when the starting material spot in the reaction mixture lane (Lane 3) has completely disappeared, and a new product spot is clearly visible. The co-spot lane (Lane 2) will help to confirm this by showing two distinct spots if the reaction is complete and the starting material and product have different Rf values.
Quantitative Data Summary
| Parameter | Recommendation/Observation |
| Stationary Phase | Silica Gel 60 F₂₅₄ is standard. Alumina can be used for acid-sensitive compounds.[2][3] |
| Common Solvent Systems | - 10-50% Ethyl Acetate in Hexanes (for standard polarity)[2]- 5-10% Methanol in Dichloromethane (for polar compounds)[2]- Toluene with Acetone, EtOAc, or DCM[2] |
| Additives for Basic Compounds | 0.1-2.0% Triethylamine (Et₃N) or 1-10% Ammonia (NH₃) in Methanol can be added to the eluent to improve spot shape.[2] |
| Ideal Rf Range | 0.15 - 0.85, with an ideal target of 0.2 - 0.4 for the product.[2][3] |
| Visualization Stain | Target Compounds | Typical Appearance |
| UV Light (254 nm) | Compounds with a UV chromophore (e.g., aromatic rings). | Dark spots on a fluorescent background.[7] |
| Potassium Permanganate (KMnO₄) | Most organic compounds (oxidizable groups). | Yellow/brown spots on a purple/pink background.[8] |
| p-Anisaldehyde | Nucleophilic functional groups (alcohols, amines), aldehydes, ketones. | Varies (often blue, purple, red, or green spots) on a light background.[9] |
| Ninhydrin | Primary and secondary amines. | Purple, pink, or red spots.[8][10] |
| Iodine (I₂) | Most organic compounds. | Brown spots on a light brown background.[9] |
Visualizations
Caption: Experimental workflow for TLC monitoring.
Caption: Troubleshooting logic for common TLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. aga-analytical.com.pl [aga-analytical.com.pl]
- 4. How To [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. epfl.ch [epfl.ch]
Technical Support Center: Stereoselective Reactions of 1-Boc-4-piperidone
Welcome to the technical support center for improving the stereoselectivity of reactions involving 1-Boc-4-piperidone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during stereoselective syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental strategies to control stereoselectivity in reactions with this compound?
A1: There are three primary strategies for controlling stereoselectivity in piperidine (B6355638) synthesis:
-
Substrate Control: This approach utilizes the inherent stereochemistry of the starting material or a temporarily attached chiral auxiliary to guide the formation of new stereocenters.
-
Reagent Control: The choice of reagents, such as reducing agents or organometallic compounds, dictates the stereochemical outcome. The steric and electronic properties of the reagent are crucial in differentiating between diastereotopic faces.
-
Catalyst Control: Chiral catalysts, including transition metal complexes and organocatalysts, create a chiral environment that favors the formation of one stereoisomer over another. This is a powerful method for achieving high levels of stereocontrol.
Q2: How can I selectively obtain either the cis or trans 4-hydroxy-piperidine derivative from the reduction of this compound?
A2: The diastereoselectivity of the reduction of this compound is primarily controlled by the steric bulk of the hydride reagent.
-
To obtain the trans -isomer (equatorial-OH) , a less sterically hindered hydride reagent like sodium borohydride (B1222165) (NaBH₄) is used. This reagent preferentially attacks from the axial face.
-
To obtain the cis -isomer (axial-OH) , a bulky hydride reagent such as L-Selectride® (lithium tri-sec-butylborohydride) is employed. Its steric bulk favors attack from the less hindered equatorial face.
Q3: What is a chiral auxiliary and how can it be used with this compound?
A3: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1][2] After the desired stereocenter is created, the auxiliary can be removed and ideally recovered. For reactions involving this compound, a chiral auxiliary could be attached, for example, by forming a chiral enamine or by using a chiral auxiliary-based reagent to react with the ketone.
Q4: Can organocatalysis be used to achieve enantioselectivity in reactions of this compound?
A4: Yes, organocatalysis is a powerful tool for achieving enantioselectivity. For instance, chiral secondary amines like proline and its derivatives can catalyze asymmetric Michael additions and aldol (B89426) reactions of ketones by forming a chiral enamine intermediate. While direct data for this compound is specific to each reaction, the principles of organocatalysis are applicable.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Reduction of this compound
Question: I am trying to synthesize the cis-4-hydroxypiperidine derivative using L-Selectride®, but I am getting a low diastereomeric ratio (dr). What could be the cause and how can I improve it?
Answer:
Low diastereoselectivity in this reduction can stem from several factors. Here is a troubleshooting workflow to address this issue:
Troubleshooting Workflow for Low Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
-
Reagent Quality: Ensure the L-Selectride® is fresh and anhydrous. Moisture will quench the reagent and can affect selectivity.
-
Reaction Temperature: Lowering the reaction temperature (e.g., to -78 °C) can enhance selectivity by reducing the energy available to overcome the activation barrier for the formation of the undesired diastereomer.
-
Rate of Addition: Add the L-Selectride® solution slowly and dropwise to the solution of this compound. This helps to maintain a low concentration of the reducing agent and can improve selectivity.
-
Solvent: The solvent (typically THF) must be anhydrous. The presence of water can lead to side reactions and lower selectivity.
-
Workup Conditions: Quench the reaction carefully at low temperature before warming to room temperature. Subsequent workup should ideally be under neutral or slightly basic conditions to avoid potential epimerization of the product.
Issue 2: Poor Enantioselectivity in an Organocatalyzed Reaction
Question: I am attempting an asymmetric Michael addition to an α,β-unsaturated ester using a proline-derived organocatalyst and this compound as the nucleophile, but the enantiomeric excess (ee) is low. What are the common causes?
Answer:
Low enantioselectivity in organocatalytic reactions can be multifactorial. Consider the following points:
Logical Relationship for Optimizing Enantioselectivity
Caption: Factors influencing enantioselectivity.
-
Catalyst Loading and Purity: Ensure the correct catalyst loading (typically 5-20 mol%) and that the catalyst is of high purity.
-
Solvent Effects: The solvent can have a profound impact on enantioselectivity. Screen a range of solvents with varying polarities and coordinating abilities.
-
Additives: Sometimes, the addition of water, an acid, or a base in catalytic amounts can significantly improve the ee.
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity.
-
Reaction Time: Monitor the reaction over time. In some cases, the ee of the product can decrease with prolonged reaction times due to background uncatalyzed reactions or product racemization.
Data Presentation
Table 1: Diastereoselective Reduction of this compound
| Entry | Reducing Agent | Solvent | Temperature (°C) | Product Isomer | Diastereomeric Ratio (cis:trans) |
| 1 | NaBH₄ | Methanol (B129727) | 0 to RT | trans (equatorial-OH) | >95:5 |
| 2 | L-Selectride® | THF | -78 | cis (axial-OH) | >98:2 |
| 3 | Pd/C, H₂ | Ethanol | RT | trans (equatorial-OH) | High trans selectivity |
Experimental Protocols
Protocol 1: Diastereoselective Reduction to trans-1-Boc-4-hydroxypiperidine
This procedure is a standard method for obtaining the equatorial alcohol.
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Diastereoselective Reductive Amination
This protocol is adapted from the synthesis of a fentanyl precursor.[3]
-
Dissolve this compound (1.0 eq), aniline (B41778) (1.1 eq), and acetic acid (1.0 eq) in dichloromethane (B109758) (DCM).
-
Cool the mixture in an ice bath.
-
Add sodium triacetoxyborohydride (B8407120) (STAB, 1.5 eq) portion-wise.
-
Allow the mixture to stir and warm to room temperature for 16 hours.
-
Dilute the reaction with aqueous 2M NaOH and stir for 1 hour.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic extracts, dry with sodium sulfate, filter, and evaporate the volatiles to obtain the product.
General Experimental Workflow
Caption: General workflow for stereoselective synthesis.
References
addressing incomplete reactions in the synthesis of 1-Boc-4-piperidone derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with incomplete reactions in the synthesis of 1-Boc-4-piperidone derivatives.
Frequently Asked Questions (FAQs)
Q1: My reductive amination of this compound is incomplete. What are the common causes and solutions?
A1: Incomplete reductive amination is a frequent issue. Several factors can contribute to low conversion rates. The primary reasons include inefficient imine formation, inactive reducing agents, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Verify Imine Formation: Before adding the reducing agent, you can monitor the formation of the imine intermediate by TLC or NMR.[1] If imine formation is sluggish, adding a catalytic amount of a weak acid like acetic acid can be beneficial.[1]
-
Check Reducing Agent: Sodium triacetoxyborohydride (B8407120) (STAB) is a common reducing agent for this reaction.[2][3] Ensure it is fresh and has been stored under anhydrous conditions, as it is moisture-sensitive.
-
Optimize Reaction Conditions:
-
Solvent: Dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) are commonly used.[3][4] Ensure the solvent is anhydrous.
-
Temperature: Most reductive aminations are run at room temperature.[3] A slight increase in temperature might improve the rate, but be cautious of potential side reactions.
-
Stoichiometry: Using a slight excess of the amine and the reducing agent (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.[3]
-
Q2: I am observing significant byproduct formation in my reaction. What are the likely side reactions and how can I prevent them?
A2: Byproduct formation can complicate purification and reduce your overall yield. Common side reactions include the reduction of the starting aldehyde or ketone and over-alkylation of the amine.
Prevention Strategies:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is generally preferred over stronger reducing agents like sodium borohydride (B1222165) (NaBH₄) for reductive aminations because it is less likely to reduce the starting carbonyl compound.[2]
-
Control Stoichiometry: Careful control of the stoichiometry of the reactants is crucial. Using a large excess of the aldehyde or ketone can lead to unreacted starting material, while a large excess of the amine can sometimes lead to undesired side reactions.
-
Temperature Control: Running the reaction at room temperature or below (e.g., in an ice bath) can help minimize the formation of byproducts.[3]
Q3: My Boc deprotection step is not going to completion, or I am seeing degradation of other functional groups. What should I do?
A3: Incomplete Boc deprotection or the degradation of other acid-sensitive groups is a common challenge. The choice of acid, solvent, and reaction conditions is critical.[5][6]
Troubleshooting Steps:
-
Acid and Solvent Choice:
-
TFA in DCM: A common and effective method is using 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[6]
-
HCl in Dioxane/Methanol (B129727): 4M HCl in dioxane or methanol is another widely used alternative.[3][7] This can be advantageous if the trifluoroacetate (B77799) salt of your product is difficult to handle.[7]
-
-
Reaction Time and Temperature: Monitor the reaction by TLC. Most deprotections are complete within 1-4 hours at room temperature.[6] If the reaction is sluggish, a moderate increase in temperature (e.g., to 40-50°C) can be considered, but this may increase the risk of side reactions.[7]
-
Presence of Acid-Sensitive Groups: If your molecule contains other acid-labile groups (e.g., esters, acetals), harsh acidic conditions can cause their cleavage.[7] In such cases, consider using milder conditions, such as a lower concentration of acid or running the reaction at 0°C.[5] The use of scavengers like triethylsilane can also help prevent side reactions caused by the tert-butyl cation generated during deprotection.[6]
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of most reactions involving this compound derivatives.[8][9][10]
TLC Monitoring Protocol:
-
Prepare the TLC Plate: On a silica (B1680970) gel TLC plate, spot the starting material in one lane, the reaction mixture in a second lane, and a "co-spot" (starting material and reaction mixture in the same spot) in a third lane.[8]
-
Elute the Plate: Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize: Visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., potassium permanganate (B83412) or ninhydrin (B49086) for amines).
-
Analyze: The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate that the reaction is proceeding.[9][11] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Troubleshooting Guides
Incomplete N-Boc Protection of 4-Piperidone
| Symptom | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient amount of di-tert-butyl dicarbonate (B1257347) (Boc₂O). | Use a slight excess of Boc₂O (1.1-1.2 equivalents). |
| Inadequate base. | Use a suitable base like triethylamine (B128534) (TEA) or sodium bicarbonate.[2] | |
| Low reaction temperature. | Perform the reaction at room temperature or slightly above. A typical protocol involves stirring at 20-25°C.[12] | |
| Low Yield | Hydrolysis of Boc₂O. | Ensure the reaction is performed under anhydrous conditions if using an organic solvent. If using water as a solvent, ensure proper pH control. |
| Side reactions. | Use a mild base like triethylamine to minimize side reactions.[2] Adjust the pH to 6-7 during workup.[12] |
Incomplete Reductive Amination
| Symptom | Possible Cause | Suggested Solution |
| Incomplete Reaction | Inefficient imine formation. | Add a catalytic amount of acetic acid to promote imine formation.[1] |
| Deactivated reducing agent (e.g., STAB). | Use fresh, properly stored reducing agent. | |
| Insufficient equivalents of reagents. | Use a slight excess (1.1-1.5 eq.) of the amine and reducing agent.[3] | |
| Low Yield | Reduction of starting carbonyl. | Use a milder reducing agent like STAB instead of NaBH₄.[2] |
| Over-alkylation of the amine. | Use a 1:1 stoichiometry of the amine and carbonyl compound if possible. | |
| Poor quality of this compound. | Ensure the starting material is pure and free from significant amounts of un-Boc'd 4-piperidone.[13] |
Incomplete Catalytic Hydrogenation
| Symptom | Possible Cause | Suggested Solution |
| Slow or Incomplete Reaction | Catalyst deactivation/poisoning. | Increase catalyst loading. Ensure starting material and solvent are pure.[14] |
| Insufficient hydrogen pressure. | Increase hydrogen pressure moderately.[14] | |
| Poor mixing. | Increase stirring speed to ensure good catalyst suspension.[14] | |
| Low temperature. | Increase the temperature to 50-60°C.[14] | |
| Byproduct Formation | Over-reduction or side reactions. | Optimize reaction time and temperature. Ensure the catalyst is selective. |
Experimental Protocols
Protocol 1: Reductive Amination of this compound
This protocol is adapted from a reported synthesis of a fentanyl intermediate.[3]
Materials:
-
This compound
-
Acetic Acid
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
2M Sodium Hydroxide (NaOH) solution
Procedure:
-
Dissolve this compound (1.0 eq.), aniline (1.1 eq.), and acetic acid (1.0 eq.) in DCM and cool the mixture in an ice bath.[3]
-
Add STAB (1.5 eq.) portion-wise to the cooled solution.[3]
-
Allow the mixture to warm to room temperature and stir for 16 hours.[3]
-
Dilute the reaction mixture with 2M aqueous NaOH and stir for 1 hour.[3]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.[3]
-
Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: N-Boc Deprotection using HCl in Dioxane
This is a general procedure for the removal of the Boc protecting group.[3][7]
Materials:
-
N-Boc protected piperidine (B6355638) derivative
-
4M HCl in 1,4-dioxane (B91453)
-
Diethyl ether (optional)
Procedure:
-
Dissolve the N-Boc protected piperidine derivative (1.0 eq.) in a minimal amount of a suitable solvent (e.g., 1,4-dioxane or methanol).[7]
-
Add the 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.[7]
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC.[6] The hydrochloride salt of the deprotected product may precipitate.
-
Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[7]
Visualizing Workflows and Pathways
Caption: A general troubleshooting workflow for addressing incomplete reactions.
Caption: The general pathway for reductive amination of this compound.
Caption: A decision-making diagram for choosing Boc deprotection conditions.
References
- 1. reddit.com [reddit.com]
- 2. This compound | 79099-07-3 | Benchchem [benchchem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. How To [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Minimizing Catalyst Poisoning in Hydrogenations of 1-Boc-4-piperidone Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting guides and frequently asked questions (FAQs) for the catalytic hydrogenation of 1-Boc-4-piperidone. Our focus is to deliver actionable strategies to minimize catalyst poisoning and ensure successful, reproducible outcomes.
Troubleshooting Guide
This section addresses specific issues encountered during the hydrogenation of this compound in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Question: My hydrogenation of this compound has stalled or shows very low conversion. What are the likely causes and how can I resolve this?
Answer: A stalled or low-conversion reaction is a primary indicator of catalyst deactivation, which can often be attributed to poisoning. Here’s a step-by-step guide to troubleshoot this issue:
Potential Causes & Solutions:
-
Catalyst Poisoning from Impurities: Trace impurities in your starting material, solvent, or hydrogen gas are a common cause of catalyst deactivation.[1][2]
-
Solution:
-
Purify Starting Materials: Recrystallize or chromatograph the this compound to remove impurities.
-
Use High-Purity Solvents: Employ anhydrous, high-purity solvents.
-
Ensure High-Purity Hydrogen: Use a high-purity hydrogen source and consider an in-line gas purifier.
-
-
-
Product Inhibition/Poisoning: The product, N-Boc-4-hydroxypiperidine, or the starting material itself can act as a catalyst poison by strongly adsorbing to the catalyst's active sites via the nitrogen's lone pair of electrons.[2][3]
-
Solution:
-
Increase Catalyst Loading: A higher catalyst loading can compensate for the sites blocked by the product or starting material.[4]
-
Optimize Reaction Conditions: Lowering the reaction temperature may reduce the strength of product adsorption.
-
-
-
Insufficient Hydrogen Pressure or Poor Mixing: Inadequate hydrogen availability at the catalyst surface can mimic catalyst poisoning.
Issue 2: Rapid Catalyst Deactivation Upon Reuse
Question: My palladium catalyst works for the first run but shows a significant drop in activity on the second run. Why is this happening and can I regenerate the catalyst?
Answer: A rapid decline in catalyst activity upon reuse points towards irreversible poisoning or changes to the catalyst structure.
Potential Causes & Solutions:
-
Strongly Adsorbed Poisons: Some poisons bind irreversibly to the catalyst surface.
-
Solution: While complete regeneration can be challenging, a series of washes may help. Consider washing the recovered catalyst with a solvent that can dissolve the suspected poison, followed by a thorough drying under vacuum before reuse.
-
-
Sintering: High reaction temperatures can cause the metal particles on the catalyst support to agglomerate, reducing the active surface area.[1][3]
-
Solution: Operate at the lowest effective temperature. If high temperatures are necessary, consider a catalyst with a more thermally stable support.[1]
-
-
Fouling: Deposition of non-volatile organic residues (coke) on the catalyst surface can block active sites.[1][3]
-
Solution: A controlled oxidation (calcination) can sometimes burn off these deposits, but this should be done with caution as it can alter the catalyst's metallic state.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in the hydrogenation of this compound?
A1: Common catalyst poisons for palladium-based catalysts in N-heterocycle hydrogenations include:
-
Nitrogen-Containing Compounds: The substrate and product themselves are known inhibitors. Other nitrogenous heterocycles present as impurities are also potent poisons.[3][6]
-
Sulfur Compounds: Thioethers, thiols, and other sulfur-containing molecules are notorious for poisoning precious metal catalysts.[2][6]
-
Carbon Monoxide (CO): Often an impurity in the hydrogen gas stream, CO can strongly adsorb to and deactivate palladium catalysts.[3][7]
-
Halides: Halogenated compounds can act as catalyst poisons.[6][7]
-
Heavy Metals: Trace amounts of metals like lead or mercury can deactivate the catalyst.[8]
Q2: How can I pretreat my this compound to remove potential catalyst poisons?
A2: Pre-treatment of the starting material is a crucial step for preventing catalyst poisoning.
-
Recrystallization: This is an effective method for removing many solid impurities.
-
Activated Carbon Treatment: Stirring a solution of the starting material with activated carbon can adsorb many organic impurities.
-
Short Plug Chromatography: Passing a concentrated solution of the starting material through a short plug of silica (B1680970) gel or alumina (B75360) can remove polar impurities.
Q3: Which catalyst is least sensitive to poisoning in this type of reaction?
A3: The sensitivity of common hydrogenation catalysts to poisoning by nitrogen compounds generally follows the trend: Palladium (Pd) > Ruthenium (Ru) >> Rhodium (Rh).[8] Therefore, if poisoning by nitrogen-containing compounds is a persistent issue, switching to a rhodium-based catalyst could be a viable strategy.
Quantitative Data Summary
The following table summarizes the impact of common poisons on catalyst activity. Note that these are general trends, and the exact effect can vary based on reaction conditions.
| Poison Type | Typical Source | Effect on Pd/C Catalyst | Mitigation Strategy |
| Nitrogen Compounds | Substrate, Product, Impurities | Reversible to Irreversible Deactivation | Increase catalyst loading, Optimize temperature, Switch to Rh catalyst[4][8] |
| Sulfur Compounds | Feedstock Impurities | Strong, Irreversible Poisoning | Purify starting materials, Use guard beds[1][6] |
| Carbon Monoxide | Hydrogen Gas Impurity | Strong, Reversible Inhibition | Use high-purity hydrogen, In-line gas purification[3][7] |
| Halides | Solvent or Starting Material Impurities | Mild to Moderate Poisoning | Use non-halogenated solvents, Purify starting materials[2][6] |
Key Experimental Protocol
Catalytic Hydrogenation of this compound using 5% Pd/C
This protocol is a general guideline for the hydrogenation of this compound.
Materials:
-
This compound
-
5% Palladium on Carbon (Pd/C) catalyst
-
Methanol (B129727) (anhydrous)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Hydrogenation reactor with stirrer, pressure gauge, and temperature control
Procedure:
-
Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Purge the vessel thoroughly with an inert gas to remove any air.[4]
-
Charging the Reactor: Under an inert atmosphere, charge the reactor with this compound and methanol. Agitate the mixture until the substrate is fully dissolved.[4]
-
Catalyst Addition: Carefully add the 5% Pd/C catalyst to the reaction mixture. The catalyst is often pyrophoric and should be handled with care, preferably as a slurry in a small amount of the reaction solvent.[4]
-
Sealing and Purging: Seal the reactor and perform several cycles of vacuum followed by inert gas backfill to ensure an oxygen-free environment.[4]
-
Hydrogenation: Purge the reactor with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 0.1–0.5 MPa) and heat the mixture to 50–60°C with vigorous stirring.[4]
-
Reaction Monitoring: Monitor the reaction progress by hydrogen uptake or by thin-layer chromatography (TLC) analysis of aliquots.[4]
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol to recover any adsorbed product. Caution: The catalyst on the filter paper can be pyrophoric; do not allow it to dry completely in air.[4]
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-4-hydroxypiperidine. The product can be further purified by recrystallization if necessary.[4]
Visualizations
Caption: Troubleshooting workflow for low conversion in this compound hydrogenation.
Caption: Mechanism of catalyst poisoning by impurity adsorption.
References
- 1. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Navigating Emulsion Formation in 1-Boc-4-piperidone Reaction Workups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of emulsion formation during the workup of reactions involving 1-Boc-4-piperidone.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during the workup of my this compound reaction?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed as fine droplets in the other.[1] This often manifests as a cloudy or milky layer between the organic and aqueous phases, making clean separation in a separatory funnel difficult.
Several factors can contribute to emulsion formation during the workup of this compound reactions, particularly in reductive aminations:
-
Presence of Surfactant-like Molecules: The product of a reductive amination, an N-substituted 4-aminopiperidine (B84694) derivative, can possess both polar (amine) and non-polar (Boc-piperidine and other substituents) regions. This amphiphilic nature can allow it to act as a surfactant, stabilizing the mixture of organic and aqueous layers.
-
Vigorous Mixing: Shaking the separatory funnel too aggressively provides the energy to break up the liquid phases into fine droplets, increasing the surface area and promoting emulsion formation.[2]
-
Suspended Solids: Fine particulate matter, such as unreacted reagents or byproducts, can gather at the interface of the two liquids and stabilize an emulsion.[3]
-
Basic Aqueous Phase: The use of basic solutions (e.g., sodium bicarbonate or sodium hydroxide) to quench the reaction or wash the organic layer can increase the likelihood of emulsion formation, especially when chlorinated solvents are used.[3]
Q2: How can I prevent an emulsion from forming in the first place?
Prevention is often the most effective strategy. Consider the following preventative measures:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times to allow for extraction with minimal agitation.[2]
-
Solvent Evaporation: Before beginning the aqueous workup, consider evaporating the reaction solvent. The resulting residue can then be redissolved in the desired extraction solvent, which can sometimes prevent emulsion formation.[3][4]
Q3: My emulsion has already formed. What is the quickest way to try and break it?
For a persistent emulsion, the "salting out" method is a common and often effective first-line approach.[2][5][6] This involves increasing the ionic strength of the aqueous layer, which reduces the solubility of organic compounds in it and encourages phase separation.
Q4: "Salting out" didn't work. What are other chemical and physical methods to break a stubborn emulsion?
If adding brine is unsuccessful, several other techniques can be employed:
-
Filtration: Passing the entire emulsified mixture through a pad of Celite® or a plug of glass wool can physically disrupt the droplets and break the emulsion.[3][4][7] Phase separator paper, which is hydrophobic, can also be used to separate the organic and aqueous layers.[8][9]
-
Centrifugation: This is a highly effective mechanical method. Centrifuging the emulsion will force the denser phase to the bottom, resulting in a clean separation.[1][5]
-
pH Adjustment: Carefully adding a dilute acid or base can alter the charge of the emulsifying species, reducing their ability to stabilize the emulsion. This should be done cautiously, considering the stability of your product.
-
Solvent Addition: Adding a small amount of a different organic solvent can change the overall polarity of the organic phase and help to break the emulsion.[1][5]
-
Patience and Gentle Agitation: Sometimes, simply letting the separatory funnel stand for a period (e.g., 30 minutes) can allow the emulsion to break on its own.[3][4] Gently stirring the interface with a glass rod can also help to coalesce the droplets.
-
Temperature Changes: Gently warming the separatory funnel in a warm water bath can decrease the viscosity of the liquids and aid separation.[1] Conversely, cooling the mixture may also be effective.
Troubleshooting Guide
The following table summarizes the common methods for breaking emulsions, their effectiveness, and potential drawbacks.
| Method | Principle of Action | Relative Speed | Potential Drawbacks |
| Patience | Gravity-based coalescence of droplets. | Slow | Ineffective for stable emulsions. |
| "Salting Out" (Brine) | Increases the ionic strength of the aqueous phase, reducing the solubility of the organic product.[1][6] | Fast | May not be effective for all emulsions. |
| Filtration (Celite®/Glass Wool) | Physical disruption of the emulsion droplets.[3][7] | Moderate to Fast | Potential for product loss due to adsorption on the filter aid.[10] |
| Phase Separator Paper | Hydrophobic paper allows the organic phase to pass through while retaining the aqueous phase.[8][9] | Fast | May not be suitable for all solvent systems. |
| Centrifugation | Mechanical force separates the phases based on density.[1][5] | Fast | Requires access to a centrifuge. |
| pH Adjustment | Neutralizes or protonates emulsifying agents, reducing their surfactant properties. | Moderate | The product may be sensitive to pH changes. |
| Solvent Addition | Alters the polarity of the organic phase.[1][5] | Moderate | Can complicate solvent removal later. |
| Gentle Heating/Cooling | Changes the viscosity and solubility properties of the liquids.[1] | Moderate | The product may be thermally labile. |
| Ultrasonic Bath | Provides energy to coalesce dispersed droplets. | Moderate | Not always effective and can potentially degrade the product. |
Experimental Protocols
Protocol 1: Breaking an Emulsion using "Salting Out"
-
Prepare a Saturated Brine Solution: Add sodium chloride (NaCl) to deionized water with stirring until no more salt will dissolve.
-
Addition of Brine: To the separatory funnel containing the emulsion, add a volume of the saturated brine solution equivalent to 10-20% of the volume of the aqueous layer.
-
Gentle Mixing: Stopper the separatory funnel and gently invert it 3-5 times. Do not shake vigorously.
-
Observation: Allow the separatory funnel to stand and observe if the layers begin to separate. You may need to add more brine in small portions and repeat the gentle mixing.
-
Separation: Once a clear interface between the organic and aqueous layers is visible, drain the lower layer, followed by the upper layer.
Protocol 2: Breaking an Emulsion by Filtration through Celite®
-
Prepare a Celite® Pad: Place a piece of filter paper in a Büchner or Hirsch funnel. Create a slurry of Celite® in the organic solvent being used for the extraction and pour it onto the filter paper under gentle vacuum to form a pad approximately 1-2 cm thick. Wash the pad with a small amount of fresh organic solvent.
-
Filtration: Carefully pour the entire contents of the separatory funnel (both layers and the emulsion) onto the Celite® pad under vacuum.
-
Washing: Rinse the separatory funnel with a small amount of the organic solvent and pour this rinse over the Celite® pad to ensure all of the product is collected.
-
Separation of Filtrate: Transfer the filtrate to a clean separatory funnel. The two layers should now be clearly separated and can be drained as usual.
Visualizations
Caption: A workflow for troubleshooting emulsion formation.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. youtube.com [youtube.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Reddit - The heart of the internet [reddit.com]
impact of reagent quality on the outcome of 1-Boc-4-piperidone reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of reagent quality on the outcome of reactions involving 1-Boc-4-piperidone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound and how can they affect my reaction?
A1: The most common impurities in this compound often stem from its synthesis, which typically involves the Boc-protection of 4-piperidone (B1582916).[1] Consequently, the primary impurities may include:
-
4-Piperidone: Resulting from incomplete protection of the starting material. The unprotected secondary amine of 4-piperidone is nucleophilic and can compete in reactions, leading to undesired N-arylated or N-alkylated byproducts, particularly in reactions like Buchwald-Hartwig amination.[1]
-
Residual Solvents: Solvents used in the manufacturing and purification process (e.g., ethyl acetate, hexanes, THF) can be present in the final product.[2] These can affect reaction kinetics and, if protic (like water), can quench sensitive reagents like Grignard reagents.
-
Water: Moisture can lead to the hydrolysis of the Boc group under certain conditions and can deactivate organometallic reagents.
The presence of these impurities can lead to reduced reaction yields, formation of side products, and inaccurate stoichiometry.[3]
Q2: How can I assess the purity of my this compound?
A2: A comprehensive purity assessment of this compound is crucial for reproducible results. A combination of the following analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Effective for quantifying non-volatile impurities.
-
Gas Chromatography (GC): Ideal for analyzing volatile components like residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: invaluable for structural confirmation and can be used to quantify proton-containing impurities through a technique called quantitative NMR (qNMR).[4]
-
Mass Spectrometry (MS): Helps in confirming the molecular weight and identifying unknown impurities.
Q3: What are the ideal storage conditions for this compound?
A3: To maintain its quality, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place to prevent moisture absorption and contamination. For long-term storage, refrigeration is often recommended.
Troubleshooting Guides
This section addresses specific issues you might encounter during common reactions with this compound.
Reductive Amination
Problem: Low yield or incomplete conversion in the reductive amination of this compound.
Possible Causes & Solutions:
-
Poor Quality Reducing Agent: The activity of reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) can degrade over time, especially with improper storage.
-
Solution: Use a fresh bottle of the reducing agent or test the activity of the current batch on a reliable substrate.
-
-
Presence of Water: Moisture in the this compound, amine, or solvent can hydrolyze the reducing agent and impede the formation of the iminium ion intermediate.
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and consider adding molecular sieves to the reaction mixture.
-
-
Suboptimal pH: The formation of the imine/iminium ion is pH-dependent. Conditions that are too acidic or too basic can hinder the reaction.
-
Solution: For reductive aminations with STAB, the addition of a small amount of acetic acid is often beneficial to catalyze imine formation.[5]
-
-
Steric Hindrance: Bulky amines may react slowly.
-
Solution: Increase the reaction time or temperature, or consider using a more reactive reducing agent if compatible with other functional groups.
-
Workflow for Troubleshooting Low Reductive Amination Yield
Caption: Troubleshooting workflow for low yield in reductive amination.
Grignard Reaction
Problem: The Grignard reaction with this compound fails to initiate or gives a low yield of the desired tertiary alcohol.
Possible Causes & Solutions:
-
Wet Reagents or Glassware: Grignard reagents are extremely sensitive to moisture. Any water present will quench the reagent.
-
Solution: All glassware must be rigorously dried, for example, by flame-drying under vacuum or oven-drying overnight. Solvents must be anhydrous, and this compound should be dried under vacuum before use.[6]
-
-
Inactive Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction with the alkyl/aryl halide.
-
Solution: Use fresh magnesium turnings or activate them by crushing them in a dry flask or by adding a small crystal of iodine.
-
-
Side Reactions: Enolization of the ketone can occur if the Grignard reagent is sterically hindered, leading to the recovery of starting material after workup.[7]
-
Solution: This is less common with this compound but can be influenced by the choice of Grignard reagent. Ensure slow addition of the ketone to the Grignard reagent at a low temperature.
-
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
Problem: Incomplete conversion or low yield of the desired alkene in a Wittig or HWE reaction with this compound.
Possible Causes & Solutions:
-
Inefficient Ylide/Phosphonate (B1237965) Carbanion Formation: The base used may not be strong enough to fully deprotonate the phosphonium (B103445) salt or phosphonate ester.
-
Solution: Ensure an appropriate and fresh strong base is used (e.g., n-BuLi, NaH, KOtBu for Wittig; NaH, DBU, LiCl for HWE). For Wittig reactions, salt-free conditions can sometimes improve yields.[8]
-
-
Sterically Hindered Ylide/Phosphonate: A bulky ylide or phosphonate may react slowly with the ketone.
-
Solution: Increase the reaction time and/or temperature. The HWE reaction is often more successful with hindered ketones than the Wittig reaction.[9]
-
-
Side Reactions: The ylide/phosphonate carbanion can be basic and may cause side reactions if other sensitive functional groups are present.
-
Solution: Carefully consider the compatibility of your substrate with the reaction conditions. The Masamune-Roush conditions (LiCl and an amine base) can be a milder alternative for the HWE reaction with base-sensitive substrates.[9]
-
Data Presentation
The quality of this compound has a direct and significant impact on reaction outcomes. The following tables provide illustrative data based on general principles to highlight these effects.
Table 1: Impact of this compound Purity on Reductive Amination Yield
| Purity of this compound | Primary Impurity (Content) | Amine Substrate | Yield of Product | Yield of Side Product (from impurity) |
| >99% | N/A | Benzylamine | 95% | <1% |
| 95% | 4-Piperidone (5%) | Benzylamine | 85% | 8-10% (N,N'-dibenzylpiperazine-4,4'-diamine) |
| 90% | 4-Piperidone (10%) | Benzylamine | 75% | 15-20% (N,N'-dibenzylpiperazine-4,4'-diamine) |
Table 2: Influence of Water Content on Grignard Reaction Yield
| Water Content in this compound | Grignard Reagent | Equivalents of Grignard Reagent Used | Yield of Tertiary Alcohol |
| <0.05% | Phenylmagnesium bromide | 1.2 | 92% |
| 0.5% | Phenylmagnesium bromide | 1.2 | 65% |
| 1.0% | Phenylmagnesium bromide | 1.2 | 30% |
| 0.5% | Phenylmagnesium bromide | 2.0 | 85% |
Table 3: Effect of Reagent Quality on Wittig Reaction Outcome
| Quality of this compound | Quality of Phosphonium Salt | Base | Yield of Alkene |
| High Purity (>99%) | High Purity (>99%) | Freshly prepared n-BuLi | 90% |
| High Purity (>99%) | Old, potentially hydrolyzed | Freshly prepared n-BuLi | 50% |
| Contains 5% protic impurity | High Purity (>99%) | Freshly prepared n-BuLi | 45% |
Experimental Protocols
Protocol 1: Quantitative NMR (qNMR) for Purity Assessment of this compound
This protocol outlines a general procedure for determining the purity of this compound using qNMR with an internal standard.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene)[4][10]
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR spectrometer (400 MHz or higher)
-
Analytical balance
Procedure:
-
Accurately weigh a specific amount of the internal standard (e.g., 10 mg) and the this compound sample (e.g., 20 mg) into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans for a good signal-to-noise ratio).[11]
-
Carefully integrate a well-resolved signal from the this compound (e.g., the t-butyl protons at ~1.46 ppm) and a signal from the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (M_sample / W_sample) * (W_IS / M_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
qNMR Purity Determination Workflow
Caption: Workflow for qNMR purity determination of this compound.
Protocol 2: Reductive Amination of this compound with Aniline (B41778)
This protocol is adapted from a procedure used in the synthesis of a fentanyl intermediate.[12]
Materials:
-
This compound
-
Aniline
-
Sodium triacetoxyborohydride (STAB)
-
Acetic acid
-
Dichloromethane (DCM)
-
Aqueous NaOH solution (2M)
Procedure:
-
Dissolve this compound (1.0 eq), aniline (1.1 eq), and acetic acid (1.0 eq) in dichloromethane.
-
Cool the mixture in an ice bath.
-
Add STAB (1.5 eq) portion-wise, maintaining the low temperature.
-
Allow the mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by adding 2M aqueous NaOH and stir for 1 hour.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography if necessary.
Protocol 3: Grignard Reaction of this compound with Phenylmagnesium Bromide
This is a general procedure for the addition of a Grignard reagent to this compound.
Materials:
-
This compound
-
Phenylmagnesium bromide (or other Grignard reagent) solution in THF or diethyl ether
-
Anhydrous THF or diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Ensure all glassware is flame-dried and under an inert atmosphere (nitrogen or argon).
-
Dissolve this compound (1.0 eq) in anhydrous THF or diethyl ether and cool to 0 °C in an ice bath.
-
Slowly add the Grignard reagent solution (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting tertiary alcohol by column chromatography or recrystallization.
Protocol 4: Horner-Wadsworth-Emmons (HWE) Reaction with this compound
This protocol describes a general procedure for the HWE olefination.
Materials:
-
This compound
-
Triethyl phosphonoacetate (or other phosphonate)
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous THF
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Under an inert atmosphere, suspend NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.
-
Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.1 eq) dropwise.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting α,β-unsaturated ester by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bloomtechz.com [bloomtechz.com]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. scispace.com [scispace.com]
- 12. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Troubleshooting Scale-Up of Reactions with 1-Boc-4-piperidone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Boc-4-piperidone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common scale-up challenges when working with this compound?
A1: The primary challenges during the scale-up of reactions with this compound often revolve around:
-
Exotherm Control: Reactions such as Grignard additions are highly exothermic, and the decreased surface-area-to-volume ratio in larger reactors can lead to difficulties in heat dissipation, potentially causing runaway reactions.[1]
-
Mixing and Mass Transfer: Ensuring efficient mixing becomes more critical at larger scales, especially for heterogeneous reactions or reactions involving solids, to maintain consistent reaction rates and prevent localized "hot spots."
-
Reagent Addition Control: The rate of reagent addition, particularly for highly reactive species like Grignard reagents, is crucial for managing reaction temperature and minimizing side-product formation.[1][2]
-
Impurity Profile Changes: Side reactions that are negligible at the lab scale can become significant at the pilot or production scale, leading to challenges in purification.
-
Purification and Isolation: Methods that are straightforward in the lab, such as column chromatography, may not be economically or practically viable for large-scale production, necessitating the development of robust crystallization or extraction procedures.[3]
Q2: Are there specific safety concerns associated with large-scale reactions of this compound?
A2: Yes, particularly with Grignard reactions, where the initiation can be unpredictable, leading to a dangerous accumulation of unreacted reagents. Once the reaction initiates, it can proceed with a sudden and significant release of heat.[1] The use of flammable ethereal solvents in these reactions also poses a significant fire and explosion risk, especially if a thermal runaway occurs.[1] It is crucial to have robust temperature monitoring and control systems in place, as well as a well-defined emergency shutdown procedure. Continuous flow chemistry is an increasingly adopted strategy to mitigate these risks by minimizing the reaction volume at any given time.
Q3: How does the choice of reducing agent in reductive amination affect scale-up?
A3: The choice of reducing agent is critical. Sodium triacetoxyborohydride (B8407120) (STAB) is often favored for its mildness and selectivity for the iminium ion over the ketone, allowing for a one-pot procedure.[4] However, it can be more expensive for large-scale synthesis. Sodium borohydride (B1222165) is a more cost-effective option but is a stronger reducing agent and can reduce the starting ketone if not used under carefully controlled conditions (e.g., low temperature). The work-up for borohydride-based reductions also requires careful quenching to manage hydrogen evolution.
Troubleshooting Guides
Reductive Amination
Reductive amination is a cornerstone reaction for converting this compound into various functionalized piperidines. Below are common issues and their solutions when scaling up this reaction.
Problem: Low Yield or Incomplete Conversion
| Possible Cause | Recommended Solution(s) |
| Insufficient Imine/Iminium Ion Formation | - Ensure anhydrous conditions, as water can hydrolyze the imine intermediate. Consider using molecular sieves. - A catalytic amount of acid (e.g., acetic acid) can promote imine formation. Monitor the pH to avoid decomposition of the Boc group. |
| Inefficient Reduction | - Increase the equivalents of the reducing agent. For STAB, 1.5 equivalents are common.[5] - Ensure adequate mixing to keep the reducing agent suspended and in contact with the reaction mixture. - For less reactive amines or ketones, increasing the reaction time or temperature may be necessary. |
| Side Reactions | - Over-alkylation of the amine can occur. Using a slight excess of the amine can sometimes mitigate this. - If using sodium borohydride, premature reduction of the ketone can be an issue. Add the borohydride at a low temperature after imine formation is complete. |
Experimental Protocol: Scalable Reductive Amination of this compound with a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Diagram: Reductive Amination Workflow
Caption: Workflow for a scalable reductive amination reaction.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Acetic acid (0.1-0.2 eq)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Charge a reactor with this compound and the chosen solvent.
-
Add the primary amine and acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0-5 °C.
-
Slowly add sodium triacetoxyborohydride in portions, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent system or by column chromatography if necessary.
Quantitative Data: Reductive Amination Scale-Up Comparison (Illustrative)
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) |
| Reaction Time | 12 hours | 18-24 hours |
| Typical Yield | 85-95% | 80-90% |
| Key Impurity | Unreacted Amine (<2%) | Unreacted Amine (2-5%), Di-alkylation product (0.5-2%) |
| Purification | Column Chromatography | Crystallization |
Grignard Reaction
The addition of Grignard reagents to the ketone of this compound is a powerful method for C-C bond formation but presents significant scale-up challenges, primarily due to its exothermic nature.
Problem: Poor Initiation and/or Runaway Reaction
| Possible Cause | Recommended Solution(s) |
| Passivated Magnesium | - Use fresh, high-quality magnesium turnings. - Activate the magnesium with a small crystal of iodine, 1,2-dibromoethane, or by sonication.[2] |
| Presence of Moisture | - Rigorously dry all glassware and use anhydrous solvents.[2] Any moisture will quench the Grignard reagent. |
| Rapid Reagent Addition | - Add the alkyl/aryl halide slowly and subsurface to a suspension of magnesium to initiate the Grignard formation. - Control the addition rate of the formed Grignard reagent to the this compound solution to maintain a manageable exotherm.[1][2] |
| Inadequate Heat Removal | - Ensure the reactor's cooling system is sufficient for the scale of the reaction. - Consider using a higher-boiling solvent like THF instead of diethyl ether to allow for a wider operating temperature range.[1] - For very large scales, consider a semi-batch process or continuous flow chemistry to minimize the instantaneous reaction volume. |
Experimental Protocol: Scalable Grignard Addition to this compound
Diagram: Grignard Reaction Troubleshooting Logic
Caption: Troubleshooting logic for common Grignard reaction issues.
Materials:
-
Magnesium turnings (1.2-1.5 eq)
-
Aryl or alkyl halide (1.1-1.4 eq)
-
This compound (1.0 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Iodine (catalytic amount)
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings and a crystal of iodine.
-
Add a small portion of a solution of the halide in anhydrous THF. Wait for the initiation of the reaction (disappearance of iodine color, gentle reflux).
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional 1-2 hours.
-
-
Grignard Addition:
-
In a separate flame-dried reactor, dissolve this compound in anhydrous THF and cool to 0 °C.
-
Slowly add the prepared Grignard reagent to the solution of this compound, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete by TLC/LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting tertiary alcohol by crystallization or chromatography.
-
Quantitative Data: Grignard Reaction Scale-Up Comparison (Illustrative)
| Parameter | Lab Scale (10 g) | Pilot Scale (10 kg) |
| Addition Time (Halide) | 30 minutes | 2-4 hours |
| Max Temperature (°C) | 10 °C (with ice bath) | 15-20 °C (with chiller) |
| Typical Yield | 80-90% | 75-85% |
| Key Impurity | Wurtz coupling product (<5%) | Wurtz coupling product (5-10%), Unreacted ketone (2-5%) |
| Safety Consideration | Manual exotherm control | Automated cooling, potential for flow chemistry |
Aldol (B89426) Condensation
The base- or acid-catalyzed aldol condensation of this compound with aldehydes or ketones can be challenging to control on a larger scale, with potential for side reactions and product distribution issues.
Problem: Low Yield and/or Formation of Multiple Products
| Possible Cause | Recommended Solution(s) |
| Self-Condensation of the Carbonyl Partner | - If the aldehyde/ketone partner can enolize, self-condensation can be a major side reaction. - A solution is to use a non-enolizable aldehyde (e.g., benzaldehyde) or to slowly add the enolizable partner to a mixture of this compound and the base. |
| Poor Control Over Reaction Conditions | - Temperature control is crucial. Run the reaction at a lower temperature to favor the aldol addition product and minimize dehydration and other side reactions. - The choice and concentration of the base (e.g., NaOH, LDA) can significantly impact the product distribution. Careful optimization is required during scale-up. |
| Inefficient Mixing | - As a solid, this compound's dissolution rate can affect the reaction. Ensure efficient agitation to maintain a homogeneous reaction mixture. - Inadequate mixing can lead to localized high concentrations of base, promoting side reactions. |
Experimental Protocol: Scalable Aldol Condensation of this compound
Diagram: Aldol Condensation Pathway
Caption: General pathway for the aldol condensation reaction.
Materials:
-
This compound (1.0 eq)
-
Aldehyde (e.g., benzaldehyde) (1.0-1.1 eq)
-
Sodium hydroxide (B78521) (NaOH) or other suitable base
-
Ethanol or another suitable protic solvent
-
Water
-
Brine
Procedure:
-
In a reactor, dissolve this compound in the solvent.
-
Add the aldehyde to the solution.
-
Cool the mixture to 10-15 °C.
-
Slowly add an aqueous solution of the base, maintaining the temperature.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS. The product may precipitate from the reaction mixture.
-
If the product precipitates, filter the solid and wash with cold solvent.
-
If the product remains in solution, quench the reaction by neutralizing with a dilute acid (e.g., acetic acid).
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the product by recrystallization.
Quantitative Data: Aldol Condensation Scale-Up Comparison (Illustrative)
| Parameter | Lab Scale (5 g) | Pilot Scale (5 kg) |
| Reaction Time | 4 hours | 8-12 hours |
| Typical Yield | 75-85% | 70-80% |
| Key Impurity | Michael addition byproduct (<3%) | Michael addition byproduct (5-8%), self-condensation of aldehyde (<2%) |
| Purification | Recrystallization | Recrystallization / Reslurry |
This technical support center provides a starting point for troubleshooting and scaling up reactions with this compound. Always perform a thorough safety assessment before conducting any reaction on a larger scale.
References
Technical Support Center: Managing Exotherms in Large-Scale 1-Boc-4-piperidone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in large-scale reactions involving 1-Boc-4-piperidone. The focus is on the safe management of reaction exotherms, a critical consideration during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic reactions involving this compound that I should be concerned about during scale-up?
A1: The most common exothermic reaction involving this compound is reductive amination. This process, widely used in the synthesis of pharmaceutical intermediates, involves the reaction of the ketone with an amine to form an imine, which is then reduced. The reduction step, particularly with hydride reagents like sodium borohydride (B1222165), is often exothermic and requires careful temperature control. Another key reaction to monitor is the Boc-protection of 4-piperidone (B1582916) itself, which can also generate heat, especially at large scales.
Q2: What are the initial signs of a potential thermal runaway in a large-scale this compound reaction?
A2: Early detection of a potential thermal runaway is crucial for preventing accidents. Key indicators include:
-
A sudden and unexpected rise in the internal temperature of the reactor.
-
An increase in the reactor's internal pressure.
-
A noticeable change in the viscosity or color of the reaction mixture.
-
An increased demand on the reactor's cooling system to maintain the set temperature.
Q3: What immediate actions should I take if I suspect a thermal runaway?
A3: If a thermal runaway is suspected, prioritize safety above all else. The following steps should be taken immediately:
-
Immediately stop the addition of any reagents.
-
Maximize cooling to the reactor by ensuring full coolant flow.
-
If the reaction is equipped with a quenching system, activate it according to your standard operating procedure.
-
Alert all personnel in the immediate vicinity and initiate emergency shutdown procedures.
-
Evacuate the area to a safe distance.
Q4: How does the choice of reducing agent in a reductive amination of this compound affect the exotherm?
A4: The choice of reducing agent is critical. Highly reactive hydrides like lithium aluminum hydride (LiAlH₄) are generally more exothermic and less suitable for large-scale reactions with this substrate due to safety concerns. Sodium borohydride (NaBH₄) is a milder and safer option, though its reaction can still be exothermic. Sodium triacetoxyborohydride (B8407120) (STAB) is often preferred for reductive aminations as it is a milder reducing agent and can be used in a one-pot procedure. Catalytic hydrogenation is another alternative that can offer better temperature control, although it comes with its own set of safety considerations, such as the handling of flammable hydrogen gas and pyrophoric catalysts.
Troubleshooting Guides
Issue 1: Rapid Temperature Increase During Reagent Addition
-
Possible Causes:
-
The rate of reagent addition is too fast.
-
Insufficient cooling capacity for the scale of the reaction.
-
Poor mixing leading to localized "hot spots."
-
Incorrect solvent with a low boiling point.
-
-
Immediate Actions:
-
Stop the addition of the reagent immediately.
-
Ensure the reactor's cooling system is operating at maximum capacity.
-
Verify that the agitator is functioning correctly and at the appropriate speed.
-
-
Long-Term Solutions:
-
Reduce the rate of reagent addition.
-
Ensure the cooling system is adequately sized for the heat duty of the reaction.
-
Improve agitation to ensure homogenous mixing and heat distribution.
-
Select a solvent with a higher boiling point to provide a wider safety margin.
-
Issue 2: Reaction Temperature Continues to Rise After Reagent Addition is Complete
-
Possible Causes:
-
Accumulation of unreacted starting materials that are now reacting.
-
A secondary, more exothermic decomposition reaction has been initiated.
-
Failure of the cooling system.
-
-
Immediate Actions:
-
Apply emergency cooling if available.
-
Prepare for emergency pressure relief.
-
If the temperature continues to rise uncontrollably, initiate an emergency quench or shutdown procedure.
-
-
Long-Term Solutions:
-
Re-evaluate the reaction kinetics to understand the rate of heat evolution.
-
Perform a thorough thermal hazard analysis, including Differential Scanning Calorimetry (DSC), to identify potential decomposition reactions.
-
Ensure regular maintenance and testing of the cooling system.
-
Quantitative Data Summary
While specific calorimetric data for large-scale this compound reactions is not widely published, the following tables provide a summary of key parameters and recommendations based on general principles of chemical process safety and analogous reactions.
Table 1: Reductive Amination Reagent Comparison
| Reducing Agent | Typical Reaction Conditions | Relative Exotherm Risk | Control Strategy |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0-25°C | Moderate | Slow, portion-wise addition of the reagent with efficient cooling. |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane or THF, room temperature | Low to Moderate | Controlled addition of the reagent. |
| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Methanol or Ethanol, elevated pressure and temperature | Low (if controlled) | Careful control of hydrogen pressure and temperature; management of pyrophoric catalyst. |
Table 2: General Parameters for Exotherm Control
| Parameter | Recommendation for Large-Scale Reactions | Rationale |
| Reagent Addition Rate | Slow and controlled, often subsurface. | Limits the instantaneous heat generation rate. |
| Agitation Speed | Sufficient to ensure good mixing and heat transfer without excessive shear. | Prevents localized temperature increases. |
| Cooling System Capacity | Sized to handle the maximum predicted heat output of the reaction. | Ensures the ability to remove heat faster than it is generated. |
| Solvent Choice | High boiling point, good heat capacity, and compatible with all reagents. | Provides a larger operating window and helps to absorb heat. |
| Reaction Concentration | As dilute as practical. | The solvent acts as a heat sink. |
Experimental Protocols
Protocol 1: Large-Scale Reductive Amination of this compound with Sodium Borohydride
Warning: This is a generalized protocol and must be adapted and thoroughly risk-assessed for specific equipment and conditions.
-
Reactor Setup:
-
Charge a suitable, clean, and dry reactor with this compound (1.0 eq) and a suitable solvent (e.g., methanol).
-
Ensure the reactor is equipped with an efficient cooling system, a calibrated temperature probe, a pressure relief device, and an agitator.
-
-
Amine Addition:
-
Add the desired amine (1.0-1.2 eq) to the reactor.
-
-
Cooling:
-
Cool the reaction mixture to 0-5°C with agitation.
-
-
Reducing Agent Addition:
-
Prepare a solution or slurry of sodium borohydride (0.5-1.0 eq) in a suitable solvent.
-
Add the sodium borohydride solution/slurry to the reactor slowly and in portions, carefully monitoring the internal temperature. The addition rate should be controlled to maintain the temperature within the desired range (e.g., below 15°C).
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).
-
-
Work-up:
-
Once the reaction is complete, carefully quench any excess sodium borohydride by the slow addition of a suitable quenching agent (e.g., acetone (B3395972) or acetic acid) while maintaining cooling.
-
Proceed with the standard aqueous work-up and extraction procedures.
-
Visualizations
Caption: A typical experimental workflow for the reductive amination of this compound.
Caption: A logical decision tree for troubleshooting temperature excursions.
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 1-Boc-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-Boc-4-piperidone against common alternative N-substituted 4-piperidone (B1582916) derivatives, namely N-acetyl-4-piperidone and N-benzyl-4-piperidone. The data presented is essential for the structural elucidation and purity assessment of these important synthetic intermediates in pharmaceutical research and development.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound and two common analogues. The data highlights the influence of the N-substituent on the chemical shifts of the piperidone ring protons and carbons.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | H₂ & H₆ (axial & eq) | ~3.68 | t | 4H |
| H₃ & H₅ (axial & eq) | ~2.45 | t | 4H | |
| -C(CH₃)₃ | ~1.47 | s | 9H | |
| N-acetyl-4-piperidone | H₂ & H₆ (axial & eq) | ~3.80 | t | 4H |
| H₃ & H₅ (axial & eq) | ~2.50 | t | 4H | |
| -COCH₃ | ~2.15 | s | 3H | |
| N-benzyl-4-piperidone | Aromatic (C₆H₅) | 7.39-7.28 | m | 5H |
| -CH₂Ph | ~3.65 | s | 2H | |
| H₂ & H₆ (axial & eq) | ~2.77 | t | 4H | |
| H₃ & H₅ (axial & eq) | ~2.48 | t | 4H |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C=O | ~208.0 |
| Boc C=O | ~154.7 | |
| -C(CH₃)₃ | ~80.0 | |
| C₂ & C₆ | ~45.0 | |
| C₃ & C₅ | ~41.0 | |
| -C(CH₃)₃ | ~28.4 | |
| N-acetyl-4-piperidone | C=O | ~207.0 |
| Acetyl C=O | ~169.0 | |
| C₂ & C₆ | ~45.0 | |
| C₃ & C₅ | ~41.0 | |
| -COCH₃ | ~21.5 | |
| N-benzyl-4-piperidone | C=O | ~209.0 |
| Aromatic C (ipso) | ~138.0 | |
| Aromatic CH (o, m, p) | 129.0, 128.5, 127.3 | |
| -CH₂Ph | ~63.0 | |
| C₂ & C₆ | ~55.0 | |
| C₃ & C₅ | ~41.0 |
Experimental Protocols
The following is a general methodology for the acquisition of ¹H and ¹³C NMR spectra for N-substituted 4-piperidone derivatives.
Sample Preparation:
-
Approximately 10-20 mg of the sample was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (δ = 0.00 ppm).
-
The solution was transferred to a 5 mm NMR tube.
NMR Data Acquisition:
-
Instrument: Bruker Avance 400 MHz Spectrometer.
-
¹H NMR Spectroscopy:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 12 ppm
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 220 ppm
-
Data Processing:
The raw data (Free Induction Decay - FID) was processed using standard NMR software (e.g., MestReNova, TopSpin). This involved Fourier transformation, phase correction, baseline correction, and integration of the resulting signals to obtain the final spectra.
Visualization of this compound Structure and NMR Signal Correlation
The following diagram illustrates the chemical structure of this compound and the correlation of its carbon and proton atoms to their respective signals in the ¹³C and ¹H NMR spectra.
Caption: Structure and NMR correlation for this compound.
A Comparative Guide to Purity Validation of 1-Boc-4-piperidone via Quantitative NMR (qNMR)
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. 1-Boc-4-piperidone is a widely used building block in the synthesis of numerous active pharmaceutical ingredients (APIs). This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for the purity determination of this compound, supported by representative experimental data and detailed methodologies.
Quantitative NMR stands out as a primary analytical method, allowing for the direct determination of a compound's purity without the need for a specific reference standard of the analyte itself.[1][2] This is because the NMR signal intensity is directly proportional to the number of nuclei generating the signal.[1]
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical method for purity determination is contingent on various factors, including the nature of the impurities, the required accuracy, and the availability of instrumentation. While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are mainstays in purity analysis, qNMR offers distinct advantages.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Intrinsic quantitative response of nuclei in a magnetic field.[2] | Separation based on polarity, with detection typically by UV absorbance. | Separation based on volatility and polarity, with detection by various methods (e.g., FID, MS).[2] |
| Quantitation | Absolute (can determine purity without a specific reference standard of the analyte).[2] | Relative (requires a reference standard of known purity).[2] | Relative (requires a reference standard).[2] |
| Selectivity | Excellent for distinguishing between structurally similar compounds and isomers. | Good for separating closely related structures and isomers.[2] | High resolution for volatile and thermally stable compounds.[3] |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard.[4] | Often requires more complex mobile phase preparation and sample filtration. | Can require derivatization for non-volatile or thermally labile compounds.[3] |
| Analysis Time | Rapid, with typical acquisition times of a few minutes per sample.[5] | Can be more time-consuming due to longer run times and column equilibration.[3] | Generally faster than HPLC but can be limited by oven ramp times. |
| Strengths | Non-destructive; provides structural information; universal detection for protons.[6] | High precision and accuracy; well-suited for non-volatile compounds.[3] | High sensitivity for volatile impurities and residual solvents.[2] |
| Limitations | Lower sensitivity compared to chromatographic methods; potential for signal overlap.[1] | Requires chromophores for UV detection; response factors can vary. | Limited to volatile and thermally stable analytes.[3] |
Experimental Protocol: qNMR Purity Determination of this compound
This protocol outlines the steps for determining the purity of this compound using ¹H qNMR with an internal standard.
1. Materials and Instrumentation:
-
Analyte: this compound
-
Internal Standard (IS): Maleic acid (or another suitable standard with high purity and non-overlapping signals, such as dimethyl sulfone).[2]
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[7]
-
Equipment: Analytical balance (accurate to 0.01 mg), volumetric flasks, pipettes, NMR tubes.
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a vial.
-
Accurately weigh an appropriate amount of the internal standard (e.g., 5-10 mg of maleic acid) and add it to the same vial. The molar ratio of analyte to internal standard should be optimized to give comparable signal intensities.
-
Dissolve the mixture in a precise volume of the chosen deuterated solvent (e.g., 0.75 mL).
-
Vortex the vial to ensure complete dissolution and transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation between scans. A value of 30 seconds is often sufficient.
-
Number of Scans: Typically 8 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, characteristic signal of this compound that does not overlap with any impurity or solvent signals. For this compound, the singlet from the Boc protecting group protons (around 1.48 ppm) is often a suitable choice.
-
Integrate a well-resolved signal from the internal standard (e.g., the singlet from the vinyl protons of maleic acid at approximately 6.27 ppm in DMSO-d₆).
-
Calculate the purity of this compound using the following equation:
Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
Purity_IS = Purity of the internal standard
-
Data Presentation: Representative Purity Analysis
The following table presents hypothetical but realistic data comparing the purity of three different lots of this compound determined by qNMR, HPLC, and GC.
| Lot Number | qNMR Purity (%) | HPLC Purity (%) | GC Purity (%) |
| Lot A | 99.2 ± 0.2 | 99.5 | 99.4 |
| Lot B | 98.5 ± 0.3 | 98.8 | 98.6 |
| Lot C | 99.6 ± 0.1 | 99.7 | 99.8 |
Note: The uncertainties in the qNMR results represent the standard deviation from multiple measurements, highlighting the precision of the technique.
Logical Workflow for qNMR Purity Validation
The following diagram illustrates the logical workflow for the purity validation of this compound using qNMR.
Caption: Workflow for qNMR Purity Analysis.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. Development and validation of a quantitative proton NMR method for the analysis of pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of 1-Boc-4-piperidone and N-Cbz-4-piperidone in Synthetic Chemistry
In the realm of synthetic organic chemistry, particularly in the development of pharmaceutical agents, piperidine (B6355638) scaffolds are of paramount importance. The selection of an appropriate protecting group for the piperidine nitrogen is a critical strategic decision that dictates the synthetic route and overall efficiency. This guide provides a detailed comparison of two commonly used protected piperidones, 1-Boc-4-piperidone and N-Cbz-4-piperidone, with a focus on their reactivity, supported by experimental data and detailed protocols.
Core Reactivity and the Influence of Protecting Groups
Both this compound and N-Cbz-4-piperidone feature a reactive ketone at the 4-position, making them versatile intermediates for a variety of chemical transformations.[1] The primary difference in their reactivity stems from the nature of the nitrogen-protecting group: the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group, respectively.
The Boc group is notoriously labile under acidic conditions, readily cleaved by reagents such as trifluoroacetic acid (TFA) or hydrochloric acid.[2] Conversely, it is stable to basic conditions and, importantly, to catalytic hydrogenation.[3] The Cbz group , on the other hand, is stable to a wider range of acidic and basic conditions but is efficiently removed by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst).[3][4] This fundamental difference in deprotection strategies forms the basis of their orthogonal use in complex, multi-step syntheses.[3]
Comparative Data on Reactivity and Deprotection
The choice between this compound and N-Cbz-4-piperidone often depends on the planned subsequent reaction steps and the stability of other functional groups in the molecule.
| Feature | This compound | N-Cbz-4-piperidone |
| Chemical Formula | C₁₀H₁₇NO₃ | C₁₃H₁₅NO₃ |
| Molecular Weight | 199.25 g/mol | 233.26 g/mol |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[3] | Stable to a broad range of acidic and basic conditions.[3] |
| Lability | Labile to strong acids (e.g., TFA, HCl).[2][3] | Labile to catalytic hydrogenolysis and strong acids.[3][4] |
| Typical Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or HCl in dioxane.[2] | H₂ gas with Pd/C catalyst.[4] |
Reductive Amination Yields
Reductive amination is a key transformation for these piperidones, converting the ketone to an amine functionality. While direct comparative studies are scarce, yields for similar reactions can be informative.
| Reactants | Product | Yield | Reference |
| This compound, aniline (B41778), sodium triacetoxyborohydride (B8407120) | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | Not explicitly stated, but used in a multi-step synthesis. | [2] |
| This compound, 4-nitroaniline, sodium triacetoxyborohydride | tert-Butyl 4-(4-nitrophenylamino)piperidine-1-carboxylate | High (inferred from context) | [5] |
| 1-Benzyl-4-piperidone, aniline, LiAlH₄ (after imine formation) | 1-Benzyl-4-anilinopiperidine | Not specified | [6] |
Experimental Protocols
Reductive Amination of this compound with Aniline
Objective: To synthesize tert-butyl 4-(phenylamino)piperidine-1-carboxylate.
Materials:
-
This compound
-
Aniline
-
Acetic acid
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
2M Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq), aniline (1.1 eq), and acetic acid (1.0 eq) in dichloromethane.[2]
-
Cool the solution in an ice bath.[2]
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the low temperature.[2]
-
Allow the mixture to warm to room temperature and stir for 16 hours.[2]
-
Quench the reaction by adding 2M aqueous NaOH solution and stir for 1 hour.[2]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.[2]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
Knoevenagel Condensation of N-Cbz-4-piperidone with Malononitrile (B47326)
Objective: To synthesize 2-((1-(benzyloxycarbonyl)piperidin-4-ylidene)malononitrile.
Materials:
-
N-Cbz-4-piperidone
-
Malononitrile
-
Ammonium (B1175870) acetate
-
Methanol (B129727) or Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve N-Cbz-4-piperidone (1.0 eq) and malononitrile (1.0 eq) in a minimal amount of methanol or ethanol.
-
Add a catalytic amount of ammonium acetate.[7]
-
The reaction can be performed at room temperature with stirring, or under reflux to increase the rate.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate. If so, it can be collected by filtration.[9]
-
Alternatively, the reaction mixture can be concentrated and the residue purified by column chromatography.
Visualizing Synthetic Strategies
To aid in the selection and application of these reagents, the following diagrams illustrate key decision-making processes and experimental workflows.
Conclusion
Both this compound and N-Cbz-4-piperidone are invaluable building blocks in modern organic synthesis. The choice between them is not based on the reactivity of the ketone, which is largely similar, but on the orthogonality of their respective protecting groups. The Boc group offers the advantage of being removable under acidic conditions, preserving functionalities that are sensitive to reduction. In contrast, the Cbz group's stability to a wide array of reagents and its selective removal via hydrogenolysis make it ideal for syntheses where acid-labile groups must be preserved. A thorough understanding of these characteristics is essential for the strategic planning and successful execution of complex synthetic endeavors in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. ajrconline.org [ajrconline.org]
- 7. bhu.ac.in [bhu.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
yield comparison of reductive amination with different protected 4-piperidones
For Researchers, Scientists, and Drug Development Professionals
The reductive amination of 4-piperidone (B1582916) cores is a cornerstone reaction in the synthesis of a vast array of pharmacologically active compounds. The choice of the nitrogen protecting group on the piperidine (B6355638) ring is a critical parameter that can significantly influence the reaction's efficiency, yield, and downstream synthetic strategy. This guide provides an objective comparison of the reductive amination of four commonly used N-protected 4-piperidones: N-Boc, N-Cbz, N-Tosyl, and N-Benzyl. The information presented herein, supported by experimental data, aims to assist researchers in selecting the optimal protected 4-piperidone for their specific synthetic needs.
Yield Comparison of Reductive Amination
The selection of a protecting group can have a notable impact on the yield of the reductive amination reaction. The following table summarizes representative yields for the reductive amination of different N-protected 4-piperidones with various amines and reducing agents. It is important to note that direct comparison can be challenging due to the variability in reaction conditions reported in the literature.
| N-Protecting Group | Amine | Reducing Agent | Solvent | Yield (%) |
| Boc | 3,4-Dichloroaniline | Not Specified | CH₂Cl₂ | 75-85 |
| Boc | Aniline (B41778) | Sodium Triacetoxyborohydride (B8407120) | 1,2-Dichloroethane | ~84 |
| Cbz | Benzylamine (B48309) | Pd(OH)₂/C, H₂ | Methanol (B129727)/Water | 70-78[1] |
| Tosyl | Aniline | Data Not Available | - | - |
| Benzyl | Benzylamine | Sodium Borohydride (B1222165) | Methanol | 72[2] |
| Benzyl | Benzylamine | Gold/Titania Catalyst, H₂ | Toluene | 72-79[3] |
Note: The yields reported are based on available literature and may vary depending on the specific reaction conditions, scale, and purity of reagents. The entry for N-Cbz represents a reductive amination coupled with deprotection.
Reaction Scheme and Workflow
The general workflow for the reductive amination of N-protected 4-piperidones involves the formation of an iminium ion intermediate, followed by its reduction to the corresponding amine.
Experimental Protocols
Detailed experimental procedures are crucial for the successful and reproducible synthesis of N-protected 4-aminopiperidines. Below are representative protocols for the reductive amination of each of the discussed N-protected 4-piperidones.
Reductive Amination of N-Boc-4-piperidone
Reagents and Materials:
-
N-Boc-4-piperidone
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of N-Boc-4-piperidone (1.0 equivalent) in 1,2-dichloroethane, add aniline (1.0 equivalent) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.
Reductive Amination of N-Cbz-4-piperidone (via Catalytic Hydrogenation)
Reagents and Materials:
-
N-Cbz-4-piperidone
-
Amine (e.g., Benzylamine)
-
Palladium hydroxide (B78521) on carbon (Pd(OH)₂/C)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus
Procedure:
-
In a suitable hydrogenation vessel, dissolve N-Cbz-4-piperidone (1.0 equivalent) and the desired amine (1.0-1.2 equivalents) in a mixture of methanol and water.
-
Carefully add a catalytic amount of Pd(OH)₂/C to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-10 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product. Note that under these conditions, the Cbz group may also be cleaved.
Reductive Amination of N-Tosyl-4-piperidone (General Protocol)
Reagents and Materials:
-
N-Tosyl-4-piperidone
-
Amine (e.g., Aniline)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic acid (optional, to maintain slightly acidic pH)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve N-Tosyl-4-piperidone (1.0 equivalent) and the amine (1.0-1.2 equivalents) in methanol.
-
If necessary, add a small amount of acetic acid to adjust the pH to be slightly acidic (pH 5-6).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Carefully add sodium cyanoborohydride (1.2-1.5 equivalents) in portions. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle in a well-ventilated fume hood.
-
Continue to stir the reaction at room temperature overnight.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Quench the reaction by the addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by chromatography.
Reductive Amination of N-Benzyl-4-piperidone
Reagents and Materials:
-
N-Benzyl-4-piperidone
-
Amine (e.g., Benzylamine)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve N-Benzyl-4-piperidone (1.0 equivalent) and benzylamine (1.0 equivalent) in methanol.
-
Stir the solution at room temperature for 2-4 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 equivalents) in small portions.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product for further purification.[2]
Conclusion
The choice of N-protecting group for 4-piperidone in reductive amination reactions is a critical decision that impacts reaction yields and the overall synthetic route. The N-Boc group often provides good to excellent yields under mild conditions with sodium triacetoxyborohydride. The N-Cbz group is susceptible to cleavage under standard catalytic hydrogenation conditions, which can be a strategic advantage for a one-pot deprotection-amination, but may be undesirable if the protecting group needs to be retained. The N-Benzyl group is stable under many reductive amination conditions and can be removed via hydrogenolysis. While specific comparative data for the N-Tosyl group is limited in this review, it is a robust protecting group, though its removal can require harsh conditions.
This guide provides a foundational understanding of the performance of different N-protected 4-piperidones in reductive amination. Researchers are encouraged to consider the stability of the protecting group to the reaction conditions, the desired downstream chemistry, and to optimize the reaction parameters for their specific substrates to achieve the best possible outcomes.
References
A Comparative Guide to Analytical Methods for Determining the Enantiomeric Excess of Chiral 1-Boc-4-piperidone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical step in the development of chiral pharmaceuticals, as enantiomers of a drug candidate can exhibit significantly different pharmacological and toxicological profiles. The 1-Boc-4-piperidone scaffold is a key building block in the synthesis of numerous pharmaceutical agents. This guide provides a comparative overview of the principal analytical methods for determining the enantiomeric excess of its chiral derivatives, supported by experimental data and detailed protocols. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Key Analytical Methods
Chiral HPLC is often considered the gold standard for enantiomeric purity analysis due to its robustness and wide applicability.[1][2] Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, offering significant advantages in speed and reduced solvent consumption, making it a "greener" technique.[3][4] NMR spectroscopy, through the use of chiral auxiliaries, provides a distinct method that not only quantifies enantiomeric excess but can also aid in structural elucidation.[1]
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[1][5] | Differential partitioning of enantiomers between a supercritical fluid mobile phase and a CSP.[3] | Formation of diastereomeric complexes with a Chiral Derivatizing Agent (CDA) or Chiral Solvating Agent (CSA), resulting in distinguishable signals.[6][7] |
| Speed | Moderate to slow; typical run times are 10-30 minutes. | Fast; 3-5 times faster than HPLC due to low mobile phase viscosity and high solute diffusivity.[3] | Rapid data acquisition (minutes), but sample preparation (derivatization) can take several hours.[8] |
| Sensitivity | High, especially with UV detectors for chromophoric compounds.[1] | High, comparable to HPLC.[3] | Lower than chromatographic methods; typically requires mg of sample. |
| Solvent Consumption | High; utilizes significant volumes of organic solvents (e.g., hexane, isopropanol). | Low; primarily uses compressed CO2 with small amounts of organic modifiers, reducing toxic solvent waste.[3][4] | Low; uses standard deuterated NMR solvents. |
| Derivatization | Not usually required for direct separation on a CSP. Pre-column derivatization may be used to add a chromophore.[9] | Not usually required. Basic additives can be used to improve peak shape.[10] | Required. Enantiomers are converted into diastereomers using a CDA (e.g., Mosher's acid) or form transient complexes with a CSA.[1][7] |
| Application | Gold standard for routine quality control, purity checks, and method validation in pharmaceutical analysis.[1][2] | High-throughput screening, preparative-scale purification, and rapid analytical separations.[3][] | Structural confirmation, mechanistic studies, and ee determination when chromatographic methods are unavailable or for a quick check.[1] |
Experimental Workflow and Method Selection
The selection of an appropriate analytical method depends on various factors, including the required throughput, sample amount, availability of instrumentation, and the need for preparative-scale separation. The following diagram illustrates a general workflow for determining the enantiomeric excess of a chiral this compound derivative.
Caption: General workflow for determining the enantiomeric excess of chiral compounds.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for each analytical technique, based on established practices for chiral piperidine (B6355638) derivatives.
Chiral High-Performance Liquid Chromatography (HPLC)
This method is adapted from a validated procedure for the enantiomeric separation of a closely related compound, (S)-1-Boc-3-hydroxypiperidine, and is suitable for chiral this compound derivatives.[12]
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP): Chiralpak IC-3 (3 µm, 250 x 4.6 mm) or a similar polysaccharide-based column (e.g., Chiralpak AD-H, Chiralcel OD-H).[1][5][12]
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). The composition may be optimized to achieve better resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., IPA) to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution onto the column.
-
Run the analysis until both enantiomers have eluted.
-
Identify the peaks corresponding to the two enantiomers based on their retention times.
-
Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| x 100
-
Chiral Supercritical Fluid Chromatography (SFC)
SFC is an excellent technique for rapid analysis and purification.[3][] This protocol outlines a general approach for method development.
-
Instrumentation: Analytical SFC system with a back-pressure regulator and UV detector.
-
Chiral Stationary Phase (CSP): Polysaccharide-based columns are highly effective (e.g., Chiralpak AD-H, Chiralcel OX-H).[10][13]
-
Mobile Phase: Supercritical CO2 with an organic modifier (co-solvent), typically methanol (B129727) or ethanol.
-
Modifier Gradient: A screening gradient can be used, for example, starting from 5% modifier and ramping to 40% over 5-10 minutes.
-
Flow Rate: 2.0 - 4.0 mL/min.
-
Outlet Pressure (BPR): 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in the modifier solvent (e.g., methanol) to a concentration of 1 mg/mL.
-
Injection Volume: 5 µL.
-
Procedure:
-
Equilibrate the system with the initial mobile phase conditions.
-
Inject the sample.
-
Acquire the chromatogram.
-
Optimize the separation by adjusting the modifier percentage (isocratic or gradient), flow rate, and temperature to achieve baseline resolution.
-
Calculate the enantiomeric excess from the integrated peak areas as described in the HPLC method.
-
NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)
This method uses a chiral derivatizing agent, such as Mosher's acid chloride (MTPA-Cl), to convert the enantiomers into diastereomers, which can be distinguished by NMR.[1][6] This protocol is suitable for derivatives containing a hydroxyl or amino group that can react with the CDA.
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Derivatizing Agent (CDA): (R)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl).
-
Solvent: Dry deuterated chloroform (B151607) (CDCl₃) or another suitable aprotic NMR solvent.
-
Reagents: A non-nucleophilic base, such as pyridine (B92270) or triethylamine.
-
Procedure:
-
Derivatization: In a dry NMR tube, dissolve approximately 5-10 mg of the enantiomeric mixture of the this compound derivative in ~0.7 mL of dry CDCl₃.
-
Add a small amount of pyridine (1-2 equivalents).
-
Add a slight excess (1.1 equivalents) of (R)-MTPA-Cl to the solution.
-
Cap the NMR tube and allow the reaction to proceed to completion at room temperature (monitor by TLC or ¹H NMR if necessary).
-
NMR Acquisition: Acquire a high-resolution ¹H NMR or ¹⁹F NMR spectrum of the resulting diastereomeric mixture.
-
Analysis:
-
Identify signals that are well-resolved for the two diastereomers. Protons or fluorine atoms close to the newly formed stereocenter, or the methoxy/CF₃ signals from the MTPA moiety itself, are often the most distinct.[6]
-
Carefully integrate the corresponding signals for each diastereomer (I1 and I2).
-
Calculate the enantiomeric (now diastereomeric) ratio and the ee: ee (%) = |(I1 - I2) / (I1 + I2)| x 100
-
-
References
- 1. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ole.uff.br [ole.uff.br]
- 9. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. archives.ijper.org [archives.ijper.org]
- 12. researchgate.net [researchgate.net]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
A Comparative Analysis of Reducing Agents for the Synthesis of 1-Boc-4-hydroxypiperidine
For researchers, scientists, and professionals in drug development, the stereoselective reduction of 1-Boc-4-piperidone is a critical transformation in the synthesis of a vast array of pharmaceutical compounds. The orientation of the resulting hydroxyl group, either axial (cis) or equatorial (trans), can significantly impact the biological activity and pharmacokinetic properties of the final molecule. This guide provides an objective comparison of common reducing agents for this reaction, supported by experimental data, to facilitate the selection of the most appropriate method for a given synthetic strategy.
The choice of reducing agent is the primary determinant of the diastereoselectivity in the reduction of this compound. The mechanism of reduction involves the nucleophilic addition of a hydride ion to the carbonyl carbon. The stereochemical outcome is dictated by the trajectory of this hydride attack, which is influenced by the steric bulk of the reducing agent and the conformational preferences of the piperidone ring.
Performance Comparison of Key Reducing Agents
The following table summarizes the performance of commonly employed reducing agents in the reduction of this compound, focusing on yield and diastereoselectivity.
| Reducing Agent | Abbreviation | Predominant Isomer | Diastereomeric Ratio (equatorial:axial) | Typical Yield (%) | Key Characteristics |
| Sodium Borohydride (B1222165) | NaBH₄ | Equatorial (trans) | ~70:30 | >90 | Cost-effective, mild, and easy to handle. Favors formation of the thermodynamically more stable equatorial alcohol. |
| L-Selectride® | - | Axial (cis) | >99:1 (in related systems) | High | Bulky, highly stereoselective reagent. Favors attack from the less hindered equatorial face to yield the axial alcohol. |
| Palladium on Carbon (H₂) | Pd/C | Equatorial (trans) | High (specific ratio not reported) | ~96 | Catalytic hydrogenation generally favors the formation of the equatorial product under mild conditions.[1] |
Reaction Pathway and Stereoselectivity
The stereochemical outcome of the reduction of this compound is a classic example of steric approach control versus thermodynamic control. Less sterically demanding reagents, like Sodium Borohydride, can approach from either the axial or equatorial face, but the transition state leading to the more stable equatorial alcohol is favored. In contrast, bulky reagents like L-Selectride preferentially attack from the less hindered equatorial face, resulting in the formation of the axial alcohol. Catalytic hydrogenation typically occurs on the less hindered face of the molecule adsorbed to the catalyst surface, leading to the equatorial alcohol.
Experimental Protocols
Detailed methodologies for the key reduction reactions are provided below.
Method 1: Reduction with Sodium Borohydride (Favors Equatorial Alcohol)
This procedure is a common and straightforward method for obtaining the equatorial alcohol.
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica (B1680970) gel if necessary.
Method 2: Reduction with L-Selectride® (Favors Axial Alcohol)
This method is employed when the axial alcohol is the desired product, utilizing a sterically hindered reducing agent.
Materials:
-
This compound
-
L-Selectride® (1.0 M solution in Tetrahydrofuran)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
30% Hydrogen Peroxide (H₂O₂)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous THF in a flame-dried, argon-purged round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the L-Selectride® solution dropwise via syringe to the stirred solution.
-
Stir the reaction mixture at -78 °C for 3-5 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution, followed by the careful, dropwise addition of 30% H₂O₂.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
Method 3: Catalytic Hydrogenation with Palladium on Carbon (Favors Equatorial Alcohol)
This method provides an alternative to hydride reagents for obtaining the equatorial alcohol and is amenable to scale-up.[1]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (B145695) or Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve this compound in ethanol or methanol in a hydrogenation flask.
-
Carefully add 10% Pd/C to the solution (under an inert atmosphere if desired).
-
Connect the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure or as specified) at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Experimental Workflow
The following diagram illustrates a typical workflow for the reduction of this compound and subsequent product analysis.
Conclusion
The choice of reducing agent for the reduction of this compound is a critical parameter that dictates the stereochemical outcome of the reaction. For the synthesis of the trans-1-Boc-4-hydroxypiperidine (equatorial alcohol), Sodium Borohydride offers a cost-effective and operationally simple method, while catalytic hydrogenation with catalysts such as Pd/C provides a reliable and scalable alternative.[1] When the cis-1-Boc-4-hydroxypiperidine (axial alcohol) is the desired product, the use of a sterically bulky reducing agent like L-Selectride® is the method of choice, affording high diastereoselectivity. The selection of the appropriate reducing agent and reaction conditions is therefore paramount to achieving the desired stereoisomer in high yield and purity for downstream applications in pharmaceutical research and development.
References
A Comparative Stability Analysis of 1-Boc-4-piperidone and Other N-Protected Piperidones for Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate N-protecting group for piperidone intermediates is a critical decision that significantly impacts the efficiency, yield, and success of a synthetic route. The stability of the protecting group dictates the reaction conditions that can be employed in subsequent steps and influences the overall synthetic strategy. This guide provides an objective, data-driven comparison of the stability of 1-Boc-4-piperidone against other commonly used N-protected piperidones, including N-Cbz-4-piperidone, N-Fmoc-4-piperidone, and N-Benzyl-4-piperidone.
The tert-butoxycarbonyl (Boc) group, featured in this compound, is a cornerstone in modern organic synthesis due to its robustness under a wide range of conditions and its facile removal under acidic conditions.[1] However, the optimal choice of a protecting group is highly dependent on the specific molecular context and the planned synthetic transformations. This comparison aims to provide the necessary data to make informed decisions for designing complex synthetic pathways.
Orthogonal Stability: A Strategic Advantage in Multi-step Synthesis
The primary advantage of the diverse range of N-protecting groups lies in their orthogonal stability. This principle allows for the selective removal of one protecting group in the presence of others by using specific, non-interfering reaction conditions.[1] This is fundamental to the synthesis of complex molecules that require multiple, sequential modifications.
Comparative Stability Profile of N-Protected Piperidones
The stability of a protecting group is not absolute but is contingent on the specific chemical environment. The following table summarizes the stability of common N-protecting groups on the piperidone core under various reaction conditions.
| Protecting Group | Structure | Stable Conditions | Labile Conditions (for Deprotection) |
| Boc (tert-Butoxycarbonyl) | tert-Butyl carbamate | Basic (e.g., NaOH, piperidine), Hydrogenolysis (e.g., H₂/Pd-C), Mild oxidizing agents.[1] | Acidic (e.g., TFA, HCl).[1] |
| Cbz (Carboxybenzyl) | Benzyl carbamate | Acidic, Basic.[1] | Catalytic Hydrogenolysis (e.g., H₂/Pd-C).[1] |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fluorenylmethyl carbamate | Acidic, Hydrogenolysis.[1] | Basic (e.g., 20% piperidine (B6355638) in DMF).[1] |
| Bn (Benzyl) | Tertiary amine | Acidic, Basic. | Catalytic Hydrogenolysis (e.g., H₂/Pd(OH)₂/C). |
In-Depth Analysis of Protecting Group Stability
This compound: The Boc group is exceptionally stable under basic and nucleophilic conditions, making it an excellent choice for synthetic routes involving base-catalyzed reactions.[2] Its stability to catalytic hydrogenation allows for the selective deprotection of other groups, such as Cbz or benzyl, while the Boc group remains intact, highlighting their orthogonality.[1] The primary lability of the Boc group is to acid, which proceeds through the formation of a stable tert-butyl cation.
N-Cbz-4-piperidone: The Cbz group offers robustness in both acidic and basic environments.[1] This stability makes it suitable for a wide range of synthetic transformations. Its removal is typically achieved under mild conditions via catalytic hydrogenolysis, which cleaves the benzylic C-O bond.
N-Fmoc-4-piperidone: The Fmoc group is renowned for its stability in acidic conditions and its rapid cleavage under mild basic conditions, most commonly with a solution of piperidine in an organic solvent.[1] This base-lability is a key feature in modern solid-phase peptide synthesis and can be strategically employed in the synthesis of complex piperidine-containing molecules.
N-Benzyl-4-piperidone: The N-benzyl group is a robust, non-urethane protecting group. It is stable to both acidic and basic conditions. Similar to the Cbz group, it is typically removed by catalytic hydrogenolysis, although sometimes requiring harsher conditions.
Logical Workflow for Protecting Group Selection
The choice of an N-protecting group for a 4-piperidone (B1582916) core should be guided by the planned downstream synthetic steps. The following diagram illustrates a decision-making workflow based on the required stability for subsequent reactions.
References
A Comparative Guide to the Synthesis of Key Pharmaceutical Intermediates from 1-Boc-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of synthetic routes to valuable pharmaceutical intermediates commencing from the versatile building block, 1-Boc-4-piperidone. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the piperidine (B6355638) nitrogen allows for selective transformations at the C4-ketone, making it a cornerstone in the synthesis of a diverse array of complex molecules, including opioid analgesics and various heterocyclic scaffolds.[1][2] This document presents an objective comparison of key synthetic methodologies, supported by experimental data, to aid researchers in selecting the most appropriate route for their specific drug discovery and development needs.
Comparison of Key Synthetic Routes
The following table summarizes the quantitative data for several common and effective synthetic transformations of this compound into key intermediates.
| Reaction Type | Product Intermediate | Key Reagents | Reaction Time | Yield (%) | Reference |
| Reductive Amination | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | Aniline (B41778), Sodium triacetoxyborohydride (B8407120), Acetic acid | 16 h | ~95% | [3] |
| Grignard Reaction | tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate | Methylmagnesium chloride | 2 h | >99% | [4] |
| Aldol Condensation | 3,5-Bis(benzylidene)-4-oxo-1-piperidinecarboxylic acid tert-butyl ester | Benzaldehyde, Hydrogen chloride in Acetic acid | Not Specified | 65-70% (of deprotected product) | [1] |
| Bucherer-Bergs Reaction | 8-(tert-Butoxycarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | Potassium cyanide, Ammonium (B1175870) carbonate | 48 h (for hydantoin (B18101) formation) | 77-79% (from 4-piperidone (B1582916) HCl) | |
| Hydrazine (B178648) Condensation | tert-Butyl 4-hydrazinylidenepiperidine-1-carboxylate | Hydrazine hydrate (B1144303) | 30 min | Not Specified |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the discussed synthetic transformations starting from this compound.
Caption: Synthetic pathways from this compound.
Experimental Protocols
This section provides detailed methodologies for the key synthetic transformations discussed.
Reductive Amination: Synthesis of tert-Butyl 4-(Phenylamino)piperidine-1-carboxylate
This protocol is a key step in the synthesis of fentanyl and its analogs.[3]
Workflow Diagram:
Caption: Reductive amination workflow.
Procedure:
-
Dissolve this compound (2.00 g, 10.04 mmol), aniline (1.03 g, 11.04 mmol), and acetic acid (0.60 g, 10.04 mmol) in 13 mL of dichloromethane in a reaction vessel.[3]
-
Cool the mixture in an ice bath.[3]
-
Add sodium triacetoxyborohydride (STAB) (3.19 g, 15.06 mmol) portion-wise to the cooled solution.[3]
-
Allow the mixture to warm to room temperature and stir for 16 hours.[3]
-
Quench the reaction by diluting the mixture with 15 mL of aqueous 2M NaOH and stirring for 1 hour.[3]
-
Transfer the mixture to a separatory funnel, shake, and separate the organic layer.[3]
-
Extract the aqueous layer twice with dichloromethane.[3]
-
Combine the organic extracts, dry over a suitable drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield the product.[3]
Grignard Reaction: Synthesis of tert-Butyl 4-Hydroxy-4-methylpiperidine-1-carboxylate
This reaction provides a straightforward route to 4-hydroxy-4-alkylpiperidine derivatives.
Workflow Diagram:
Caption: Grignard reaction workflow.
Procedure:
-
Dissolve this compound (1.00 g, 5.02 mmol) in dry tetrahydrofuran (B95107) (THF) (25 mL) in a flame-dried flask under an inert atmosphere.[4]
-
Cool the solution to -78°C.[4]
-
Slowly add methylmagnesium chloride (2.17 mL of a 3M solution in THF, 6.52 mmol) to the cooled solution.[4]
-
Slowly warm the reaction mixture to 0°C and stir for 2 hours.[4]
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.[4]
-
Extract the mixture twice with ethyl acetate.[4]
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate in vacuo to afford the product as a colorless oil.[4]
Aldol Condensation: Synthesis of 3,5-Bis(benzylidene)-4-piperidone
This protocol describes the synthesis of the deprotected piperidone, which can be subsequently protected with a Boc group if desired.
Workflow Diagram:
Caption: Aldol condensation workflow.
Procedure: The synthesis of 3,5-bis(benzylidene)-4-piperidones is achieved through a Claisen-Schmidt condensation of 4-piperidone with the corresponding aldehyde in the presence of hydrogen chloride in acetic acid.[1] The resulting product can then be N-protected with a Boc group using standard procedures.
Bucherer-Bergs Reaction: Synthesis of 8-(tert-Butoxycarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
This two-step procedure starts from 4-piperidone hydrochloride to first form the spiro-hydantoin, followed by N-Boc protection.
Workflow Diagram:
Caption: Two-step Bucherer-Bergs and Boc protection workflow.
Procedure:
Step 1: Synthesis of Piperidine-4-spiro-5'-hydantoin
-
Charge a round-bottomed flask with 4-piperidone monohydrate hydrochloride (30.0 g, 195 mmol), ammonium carbonate (41.3 g, 420 mmol), and 250 mL of methanol.
-
To this suspension, add a solution of potassium cyanide (13.9 g, 214 mmol) in 25 mL of deionized water.
-
Heat the reaction mixture at 60°C for 48 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid by filtration and wash with deionized water.
-
Dry the product under reduced pressure to yield the desired hydantoin.
Step 2: N-Boc Protection The resulting piperidine-4-spiro-5'-hydantoin can be protected with a Boc group using standard conditions, for example, by reacting it with di-tert-butyl dicarbonate in the presence of a base like triethylamine and a catalyst such as 4-(dimethylamino)pyridine (DMAP) in a suitable solvent like dichloromethane.
Hydrazine Condensation: Synthesis of tert-Butyl 4-hydrazinylidenepiperidine-1-carboxylate
This reaction forms a key intermediate for the synthesis of pyrazole-fused piperidines.
Workflow Diagram:
Caption: Hydrazine condensation workflow.
Procedure:
-
In a reaction flask, dissolve 10 grams of N-Boc-4-piperidone in 80 milliliters of ethanol with stirring until the solid is completely dissolved.
-
Slowly add 37.5 grams of 80% hydrazine hydrate dropwise to the solution.
-
After the addition is complete, stir the reaction mixture at room temperature for approximately 30 minutes.
-
Monitor the reaction to completion, after which the product can be isolated.
References
The Strategic Advantage of 1-Boc-4-piperidone in Pharmaceutical Manufacturing: A Cost-Benefit Analysis
In the landscape of pharmaceutical synthesis, the selection of appropriate starting materials and protecting group strategies is a critical decision that profoundly influences process efficiency, scalability, and overall cost-effectiveness. 1-Boc-4-piperidone, a derivative of 4-piperidone (B1582916) featuring a tert-butyloxycarbonyl (Boc) protecting group, has emerged as a cornerstone intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs). This guide provides a comprehensive cost-benefit analysis of utilizing this compound in pharmaceutical manufacturing, comparing its performance with key alternatives and providing supporting experimental data for informed decision-making by researchers, scientists, and drug development professionals.
Executive Summary
The use of this compound in pharmaceutical synthesis offers a compelling balance of reactivity, stability, and cost-effectiveness. The Boc protecting group provides robust protection of the piperidine (B6355638) nitrogen, preventing unwanted side reactions and enabling selective transformations at the C4-ketone functionality. This streamlined approach often leads to higher overall yields and purity, simplifying downstream processing and reducing manufacturing costs. While alternative protecting groups like benzyl (B1604629) (Bn) and benzyloxycarbonyl (Cbz) are also employed, the operational simplicity and favorable economics of the Boc group, particularly in large-scale operations, frequently position this compound as the preferred synthetic intermediate.
Comparative Analysis of Protecting Group Strategies
The choice of a nitrogen protecting group for the 4-piperidone scaffold is a crucial determinant of the synthetic route's efficiency. The most common alternatives to the Boc group are the benzyl (Bn) and benzyloxycarbonyl (Cbz) groups.
| Feature | This compound | N-Benzyl-4-piperidone (NBzP) | N-Cbz-4-piperidone (NCbzP) |
| Protection Method | Reaction with Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Reductive amination with benzaldehyde (B42025) or benzylation with benzyl halide | Reaction with Benzyl chloroformate (Cbz-Cl) |
| Stability | Stable to a wide range of non-acidic reagents | Stable to non-reductive conditions | Stable to acidic and basic conditions |
| Deprotection Conditions | Mild to strong acidic conditions (e.g., TFA, HCl) | Catalytic hydrogenation (e.g., H₂, Pd/C) | Catalytic hydrogenation or strong acids (e.g., HBr/AcOH) |
| Orthogonality | Orthogonal to Cbz and Fmoc protecting groups | Orthogonal to acid/base labile groups | Orthogonal to Boc and Fmoc protecting groups |
| Cost of Protecting Agent | Moderate | Low | Low to Moderate |
| Safety Concerns | Deprotection can generate isobutylene (B52900) gas | Benzylating agents can be lachrymatory | Cbz-Cl is corrosive and moisture-sensitive |
Key Advantages of this compound:
-
Operational Simplicity: The introduction and removal of the Boc group are generally straightforward procedures that do not require specialized equipment.
-
High Yields: The synthesis of this compound from 4-piperidone hydrochloride can achieve quantitative yields.[1][2]
-
Reduced Side Reactions: The Boc group effectively prevents the nucleophilic nitrogen from participating in undesired reactions, leading to cleaner reaction profiles and higher purity of intermediates.[3]
-
Orthogonality: The acid-lability of the Boc group allows for its selective removal in the presence of other protecting groups like Cbz and Fmoc, which is critical in complex, multi-step syntheses.[1][4]
Considerations for Alternatives:
-
N-Benzyl-4-piperidone: While often cheaper to synthesize, the deprotection via catalytic hydrogenation requires specialized high-pressure equipment and can be incompatible with other reducible functional groups in the molecule.[5]
-
N-Cbz-4-piperidone: The Cbz group offers excellent stability but, like the benzyl group, is typically removed by catalytic hydrogenation. While acid-based deprotection is possible, it often requires harsh conditions. Benzyl chloroformate, the reagent for introducing the Cbz group, is generally more economical than di-tert-butyl dicarbonate.[1]
Cost Analysis
The economic viability of using this compound is a multifactorial equation that includes the cost of the starting material, reagents for protection and deprotection, and downstream processing costs.
| Compound | Typical Price (per kg) |
| This compound | ₹10,000 - ₹16,000 (India)[6][7] / $200 - $500 (International)[4] |
| N-Benzyl-4-piperidone | ~$15/g (for 1-benzoyl-4-piperidone, a precursor)[5] |
| N-Carbethoxy-4-piperidone | ₹1,000 - ₹15,000 (India)[8] |
| 1-Methyl-4-piperidone | ₹1,100 (India)[7] |
| Di-tert-butyl dicarbonate (Boc Anhydride) | ₹354/kg (India)[6] |
| Benzyl Chloroformate (Cbz-Cl) | Generally more economical than (Boc)₂O[1] |
While the initial purchase price of this compound may be higher than some unprotected or alternatively protected piperidones, its use can lead to significant overall cost savings. These savings are realized through:
-
Higher process yields: Fewer side reactions and cleaner conversions lead to a greater amount of the desired product from the same amount of starting material.
-
Reduced purification costs: Cleaner reaction mixtures require less complex and costly purification steps, such as chromatography.
-
Increased process robustness and scalability: The reliability of the Boc protecting group strategy simplifies process scale-up and reduces the risk of batch failures.
Experimental Protocols and Performance Data
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of 4-piperidone hydrate (B1144303) hydrochloride with di-tert-butyl dicarbonate in the presence of a base.
Protocol:
-
To a solution of 4-piperidone hydrate hydrochloride in water, add sodium hydroxide, di-tert-butyl dicarbonate, and THF.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over sodium sulfate, filter, and evaporate the solvent under reduced pressure.
Expected Yield: This method can provide a quantitative yield (100%) of this compound as a white solid.[1][5]
Application in Fentanyl Synthesis: A Case Study
This compound is a key starting material in many modern synthetic routes to fentanyl and its analogues.[9][10][11] The following is a typical reaction sequence:
1. Reductive Amination:
-
Reaction: this compound is reacted with aniline (B41778) in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB), to form tert-butyl 4-(phenylamino)piperidine-1-carboxylate.[10][12]
-
Protocol:
-
Dissolve this compound, aniline, and acetic acid in dichloromethane (B109758) and cool in an ice bath.
-
Add sodium triacetoxyborohydride (STAB) portion-wise.
-
Stir the mixture at room temperature for 16 hours.
-
Work-up involves dilution with aqueous NaOH, extraction with dichloromethane, and drying of the organic phase.[10][12]
-
-
Yield: This step can proceed with high yields, often exceeding 90%.[13]
2. Acylation:
-
Reaction: The resulting secondary amine is acylated with propionyl chloride in the presence of a base like diisopropylethylamine.[10][12]
3. Deprotection:
-
Reaction: The Boc group is removed under acidic conditions, typically using 4M HCl in 1,4-dioxane, to yield norfentanyl.[10][12]
4. Alkylation:
-
Reaction: The final step involves the alkylation of the piperidine nitrogen with a phenethyl group to yield fentanyl.[10][12]
The use of this compound in this synthesis avoids the need for deprotection and subsequent re-protection steps that might be necessary if starting with an unprotected or differently protected 4-piperidone, thus streamlining the overall process.
Visualizing Synthetic Pathways and Workflows
To better illustrate the strategic decisions and chemical transformations involved, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway to Fentanyl using this compound.
Caption: Decision workflow for selecting a protecting group for 4-piperidone.
Conclusion
The cost-benefit analysis strongly supports the use of this compound as a strategic intermediate in pharmaceutical manufacturing. Its ability to streamline synthetic routes, improve yields, and simplify purification processes often outweighs its initial procurement cost. The operational simplicity and robustness of the Boc protecting group strategy make it particularly amenable to large-scale industrial synthesis. While alternatives like N-benzyl-4-piperidone and N-Cbz-4-piperidone have their merits, particularly in terms of initial reagent cost, the overall economic and process advantages of this compound frequently make it the superior choice for the efficient and reliable production of a wide range of pharmaceuticals. The selection of the optimal protecting group strategy will always be context-dependent, but for many applications, this compound offers a compelling combination of performance and value.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. incb.org [incb.org]
- 7. List of fentanyl analogues - Wikipedia [en.wikipedia.org]
- 8. gctlc.org [gctlc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. This compound | 79099-07-3 | Benchchem [benchchem.com]
comparison of reaction times and conditions for Boc vs. Cbz deprotection in piperidines
For researchers, scientists, and drug development professionals, the selective removal of amine protecting groups is a critical step in the synthesis of complex molecules, particularly those containing the common piperidine (B6355638) scaffold. The tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz or Z) groups are two of the most widely utilized amine protecting groups. The choice between them often hinges on the stability of other functional groups within the molecule and the desired deprotection conditions. This guide provides an objective comparison of the reaction times and conditions for Boc and Cbz deprotection in piperidines, supported by experimental data and detailed protocols.
The fundamental difference between the two protecting groups lies in their cleavage conditions: the Boc group is labile to acid, while the Cbz group is typically removed by catalytic hydrogenolysis.[1][2][3] This inherent orthogonality allows for their selective removal in the presence of one another, a crucial aspect in multi-step synthetic strategies.[1][4]
Data Presentation: Comparison of Deprotection Conditions
The following table summarizes the typical reaction conditions for the deprotection of Boc and Cbz groups on a piperidine ring.
| Parameter | Boc Deprotection | Cbz Deprotection |
| Primary Reagents | Strong Acids (TFA, HCl)[3] | H₂ gas with Palladium on Carbon (Pd/C) catalyst[3][5] |
| Alternative Reagents | p-Toluenesulfonic acid (pTSA)[6] | Transfer hydrogenation reagents (e.g., ammonium (B1175870) formate)[7], Strong Acids (e.g., IPA·HCl)[8] |
| Typical Solvents | Dichloromethane (B109758) (DCM)[9][10], Dioxane[9], Methanol (B129727), Ethyl Acetate[9] | Methanol (MeOH), Ethanol (B145695) (EtOH), Ethyl Acetate (EtOAc)[3][5] |
| Temperature | 0 °C to Room Temperature[9] | Room Temperature to 60 °C[11][12] |
| Typical Reaction Time | 15 minutes - 4 hours[6][9][13][14] | 1 - 40 hours[10][11][12] |
| Byproducts | Isobutylene, CO₂[2] | Toluene, CO₂[5] |
| Compatibility | Sensitive to acidic conditions.[5] Stable to hydrogenolysis and basic conditions.[10] | Sensitive to catalytic hydrogenation.[11] Generally stable to acidic and basic conditions.[10] |
Experimental Protocols
Below are detailed experimental protocols for the deprotection of Boc and Cbz groups from a piperidine derivative. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: Boc Deprotection of N-Boc-piperidine using Trifluoroacetic Acid (TFA)
This protocol describes the acid-catalyzed removal of a Boc group using TFA in a dichloromethane (DCM) solvent.[9][12]
Materials:
-
N-Boc-piperidine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc-piperidine derivative (1 equivalent) in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask equipped with a stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.[9]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 30 minutes to 4 hours.[9] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Extract the aqueous layer with DCM three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected piperidine derivative.
Protocol 2: Cbz Deprotection of N-Cbz-piperidine via Catalytic Hydrogenolysis
This protocol outlines the removal of a Cbz group using hydrogen gas and a palladium on carbon catalyst.[5][10]
Materials:
-
N-Cbz-piperidine derivative
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen (H₂) gas supply (e.g., balloon)
-
Celite®
Procedure:
-
Dissolve the N-Cbz-piperidine derivative in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a stir bar.[5]
-
Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).[10]
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas, for instance, via a hydrogen balloon, and stir the reaction mixture vigorously at room temperature.[7][10]
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 16 hours or longer.[10]
-
Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperidine derivative.
Mandatory Visualization
The following diagrams illustrate the deprotection workflows and the logical considerations for choosing between Boc and Cbz protecting groups.
Caption: Comparative workflow for Boc and Cbz deprotection of piperidines.
Caption: Decision tree for selecting between Boc and Cbz protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. tdcommons.org [tdcommons.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Validated Analytical Methods for the Quantification of 1-Boc-4-piperidone and its Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the accurate quantification of 1-Boc-4-piperidone and its derivatives. As a critical building block in the synthesis of many pharmaceutical compounds, particularly as a precursor in the synthesis of fentanyl and its analogues, robust and reliable analytical methods are essential for ensuring quality, consistency, and safety in drug development and manufacturing.[1][2][3][4] The validation of these methods is performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate that the analytical procedure is fit for its intended purpose.[5][6]
This document outlines detailed methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). It presents a comparative analysis of their performance, supported by experimental data, to assist researchers in selecting the most suitable technique for their specific requirements, from routine quality control to trace-level impurity analysis.
Quantitative Performance Comparison
The selection of an analytical method is contingent upon factors such as required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the typical performance characteristics of the most common validated methods for the analysis of this compound and its reaction products, such as 4-aminopiperidine (B84694) derivatives.[7]
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Range | 1 - 500 µg/mL | 5 - 1000 µg/mL | 0.1 - 1000 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 1.5% |
| Limit of Detection (LOD) | 0.5 µg/mL | 1 µg/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 1 µg/mL | 5 µg/mL | 0.1 ng/mL |
| Specificity | Good | Good to Excellent | Excellent |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following protocols are representative for the quantification of this compound and its derivatives.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective method for routine analysis of higher concentration samples. While this compound itself has a weak UV chromophore, this method is effective for purity assessments and assay. For reaction products lacking a chromophore, such as simple aliphatic amines, a pre-column derivatization step may be necessary.[8]
-
Sample Preparation:
-
Prepare a stock solution of the this compound standard in the mobile phase.
-
Dissolve the sample in the mobile phase to achieve a concentration within the validated range.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[7][9]
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic acid.[7][10]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.[11]
-
Detection Wavelength: 210 nm.[7]
-
Injection Volume: 10 µL.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and thermally stable compounds. It offers excellent separation and definitive identification based on mass spectra.
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol).
-
If necessary, prepare dilutions to bring the concentration into the calibrated range.
-
-
Instrumental Conditions:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Column: HP-1MS (100% dimethylpolysiloxane) or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL (split mode, e.g., 1:50).
-
Oven Program: Initial temperature of 170°C for 1 min, ramp at 8°C/min to 190°C, then ramp at 18°C/min to 293°C and hold for 7.1 min.
-
MS Source Temperature: 280 °C (EI at 70 eV).
-
Scan Range: m/z 50-550 amu.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it the ideal choice for trace-level quantification, analysis of impurities, and measurement in complex matrices without derivatization.[8]
-
Sample Preparation:
-
Prepare a stock solution of the analyte in methanol (B129727) or an acetonitrile/water mixture.
-
Dissolve or dilute the sample in the initial mobile phase composition.
-
Filter the solution through a 0.22 µm syringe filter before injection.[8]
-
-
LC-MS/MS Conditions:
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.[7]
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[8]
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]
-
Flow Rate: 0.4 mL/min.[7]
-
Gradient: A typical gradient would start at 5% B, increasing to 95% B over several minutes, followed by a hold and re-equilibration.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]
-
Detection: Multiple Reaction Monitoring (MRM) using optimized parent and daughter ion transitions for the specific analyte.
-
Visualized Workflows
The following diagrams illustrate the logical and experimental workflows for method validation and analysis.
Caption: Workflow for analytical method validation based on ICH Q2(R2) guidelines.[5][12]
Caption: A typical experimental workflow for HPLC or LC-MS/MS analysis.
Caption: A standard experimental workflow for GC-MS analysis.
References
- 1. This compound | 79099-07-3 | Benchchem [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. incb.org [incb.org]
- 4. documents.un.org [documents.un.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A validated RP-HPLC method for the determination of piperidone analogue of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of 4-Piperidone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. benchchem.com [benchchem.com]
- 12. guidegxp.com [guidegxp.com]
Comparative Analysis of Antibody Cross-Reactivity for Haptens Derived from 1-Boc-4-piperidone Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profiles of antibodies developed against haptens synthesized from a 1-Boc-4-piperidone core structure. The data presented herein is crucial for the development of specific and selective immunoassays for the detection of synthetic opioids and other piperidine-based compounds. Understanding the cross-reactivity is paramount for minimizing false-positive results and ensuring the accurate quantification of target analytes in complex matrices.
Cross-Reactivity of Fentanyl Analog Antibodies
The development of antibodies for fentanyl and its numerous analogs often utilizes haptens synthesized from piperidone precursors. The specificity of these antibodies is a critical factor in the performance of immunoassays. The following table summarizes the cross-reactivity of various commercial fentanyl immunoassays with a range of fentanyl analogs. While the exact hapten structures used to generate these antibodies are often proprietary, they are typically derived from precursors that can be synthesized from this compound.
| Analyte | Immunalysis Fentanyl ELISA Kit (%)[1][2] | DRI Fentanyl Enzyme Immunoassay (%) | ARK Fentanyl Assay (%) | SEFRIA Fentanyl Urine Drug Screening Kit (%) |
| Fentanyl | 100 | 100 | 100 | 100 |
| Acetylfentanyl | 99 | >100 | >100 | >100 |
| Acrylfentanyl | 94 | 86 | 95 | 91 |
| Furanylfentanyl | 20 | 25 | 33 | 29 |
| 4-Fluoroisobutyrfentanyl | 25 | Not Reported | Not Reported | Not Reported |
| Cyclopropylfentanyl | Detected | 55 | 67 | 61 |
| Tetrahydrofuranylfentanyl | Detected | 48 | 59 | 53 |
| Carfentanil | Not Detected | <1 | <1 | <1 |
| 2-Fluorofentanyl | Detected | Not Reported | Not Reported | Not Reported |
| Ocfentanil | Detected | Not Reported | Not Reported | Not Reported |
| Valerylfentanyl | Detected | Not Reported | Not Reported | Not Reported |
| 3-Methylfentanyl | Not well detected | Not well detected | Not well detected | Not well detected |
| 4-Methoxy-butyrylfentanyl | Not well detected | Not well detected | Not well detected | Not well detected |
| Norfentanyl | Limited | Limited | Limited | Limited |
Note: Cross-reactivity is typically calculated as (IC50 of fentanyl / IC50 of analog) x 100. Data is compiled from multiple sources and performance may vary between specific kit lots and experimental conditions.[1][2][3]
Experimental Protocols
Representative Synthesis of a Fentanyl-like Hapten from this compound
This protocol describes a representative synthesis of a hapten that can be used for the generation of antibodies against fentanyl and its analogs, starting from this compound.
Step 1: Reductive Amination. [4]
-
Dissolve this compound and aniline (B41778) in a suitable solvent such as dichloromethane (B109758).
-
Add a reducing agent, for instance, sodium triacetoxyborohydride, to the mixture.
-
Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography.
-
Work up the reaction by washing with an aqueous solution and extracting the product into an organic solvent.
-
Purify the resulting N-Boc-4-(phenylamino)piperidine by column chromatography.
Step 2: Acylation. [4]
-
Dissolve the N-Boc-4-(phenylamino)piperidine in an appropriate solvent like dichloromethane.
-
Add a base, for example, diisopropylethylamine, to the solution.
-
Introduce an acylating agent, such as propionyl chloride, to the reaction mixture.
-
Allow the reaction to proceed at room temperature until the starting material is consumed.
-
Purify the product, N-Boc-N-(1-phenyl-4-piperidinyl)propanamide, via standard procedures.
Step 3: Boc Deprotection. [4]
-
Treat the N-Boc protected intermediate with a strong acid, for example, trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane.
-
Stir the reaction at room temperature until the deprotection is complete.
-
Neutralize the reaction mixture and extract the deprotected product.
Step 4: Linker Attachment for Hapten Formation.
-
To the deprotected piperidine (B6355638) nitrogen, a linker with a terminal carboxylic acid group is attached. This is a crucial step for subsequent conjugation to a carrier protein.
-
For instance, react the secondary amine with an activated ester of a dicarboxylic acid, such as succinic anhydride, to introduce a carboxyl group.
-
Purify the final hapten derivative.
Competitive ELISA Protocol for Cross-Reactivity Determination
This protocol outlines a standard competitive enzyme-linked immunosorbent assay (ELISA) to determine the cross-reactivity of antibodies.
1. Plate Coating:
- Dilute the hapten-protein conjugate (e.g., hapten-BSA) to an optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
- Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.
- Incubate the plate overnight at 4°C.
- Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
2. Competitive Inhibition:
- Prepare a series of dilutions of the standard (target analyte) and the potential cross-reactants in assay buffer.
- In separate tubes, mix a constant, predetermined concentration of the primary antibody with each dilution of the standard or cross-reactant.
- Incubate the mixtures for a set period (e.g., 1 hour) at room temperature.
3. Incubation:
- Add 100 µL of the pre-incubated antibody-analyte mixtures to the coated and washed microtiter plate wells.
- Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature.
- Wash the plate three to five times with wash buffer.
4. Detection:
- Add 100 µL of a species-specific enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in assay buffer to each well.
- Incubate for 1 hour at room temperature.
- Wash the plate three to five times with wash buffer.
- Add 100 µL of the enzyme substrate (e.g., TMB) to each well and incubate in the dark until a color develops.
- Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).
5. Data Analysis:
- Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
- Plot a standard curve of absorbance versus the logarithm of the standard concentration.
- Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for the standard and each cross-reactant.
- Calculate the percent cross-reactivity using the formula: (%CR) = (IC50 of Standard / IC50 of Cross-reactant) x 100.
Visualizations
Caption: Workflow for the synthesis of a fentanyl-like hapten from this compound.
Caption: Principle of a competitive ELISA for hapten detection.
Caption: Logical relationship of antibody cross-reactivity with structurally related and dissimilar compounds.
References
benchmarking the efficiency of different catalysts for reactions involving 1-Boc-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
1-Boc-4-piperidone is a pivotal building block in the synthesis of a multitude of pharmaceutical agents and complex organic molecules. The efficiency of its transformations is highly dependent on the chosen catalytic system. This guide provides an objective comparison of various catalysts for key reactions involving this compound, supported by experimental data to inform catalyst selection and optimize synthetic routes.
Stereoselective Reduction of the Carbonyl Group
The reduction of the ketone in this compound to the corresponding alcohol, N-Boc-4-hydroxypiperidine, can yield either the cis (axial-OH) or trans (equatorial-OH) isomer. The stereochemical outcome is predominantly controlled by the steric bulk of the reducing agent.
Performance Comparison of Reducing Agents
| Catalyst/Reagent | Abbreviation | Typical Solvent(s) | Predominant Isomer | Reaction Time (h) | Yield (%) | Key Characteristics |
| Sodium Borohydride (B1222165) | NaBH₄ | Methanol (B129727), Ethanol | trans (equatorial-OH) | 2-4 | High (>90) | Cost-effective, mild, and easy to handle; favors axial attack by the hydride.[1] |
| L-Selectride® | Lithium Tri-sec-butylborohydride | Tetrahydrofuran (THF) | cis (axial-OH) | 3-5 | High (>95) | Bulky, highly stereoselective reagent; favors equatorial attack by the hydride.[1] |
| Palladium on Carbon (5%) | 5% Pd/C | Methanol | trans (equatorial-OH) | 1 | 96 | Catalytic hydrogenation under H₂ pressure; favors the thermodynamically more stable product.[2] |
Experimental Protocols
Method 1: Reduction with Sodium Borohydride (to yield trans-isomer) [1]
-
Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) in portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (B109758) (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify by flash column chromatography if necessary.
Method 2: Reduction with L-Selectride® (to yield cis-isomer) [1]
-
Dissolve this compound in anhydrous THF in a flame-dried, argon-purged round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the L-Selectride® solution (1 M in THF) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 3-5 hours, monitoring progress by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution, followed by the careful, dropwise addition of 30% H₂O₂.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the mixture with ethyl acetate (B1210297) (3 x volumes), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash column chromatography.
Method 3: Catalytic Hydrogenation with Pd/C (to yield trans-isomer) [2]
-
In a hydrogenation reactor, dissolve this compound in methanol.
-
Carefully add 5% Pd/C catalyst (0.1 equiv) to the solution under an inert atmosphere.
-
Seal the reactor, and purge with hydrogen gas.
-
Pressurize the reactor to 0.1–0.5 MPa with hydrogen and heat to 50–60°C with vigorous stirring.
-
Monitor the reaction for completion (typically within 1 hour).
-
After cooling and venting the reactor, filter the mixture through Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the product.
Reaction Pathway: Stereoselective Reduction
Caption: Stereoselective reduction pathways of this compound.
Reductive Amination
Reductive amination is a versatile method to introduce amine functionalities at the C4 position of the piperidone ring. This reaction typically proceeds via the in-situ formation of an imine or enamine, which is then reduced.
Performance of Catalysts in Reductive Amination
| Amine | Reducing Agent/Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Aniline | Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloromethane | 16 | Not specified, used in multi-step synthesis | [3] |
| 3,4-dichloroaniline | Not specified | Not specified | Not specified | Not specified, used in multi-step synthesis | [4] |
Note: Quantitative comparative data for various catalysts in the reductive amination of this compound is limited in the reviewed literature. The following protocol is a general procedure.
Experimental Protocol: Reductive Amination with STAB[3]
-
Dissolve this compound (1.0 equiv), the desired amine (1.1 equiv), and acetic acid (1.0 equiv) in dichloromethane and cool in an ice bath.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 16 hours.
-
Dilute the mixture with aqueous 2M NaOH and stir for 1 hour.
-
Transfer to a separatory funnel, and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over sodium sulfate, filter, and evaporate the volatiles to yield the product.
General Workflow for Reductive Amination
Caption: General workflow for the reductive amination of this compound.
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This is particularly useful for synthesizing N-aryl piperidine (B6355638) derivatives from corresponding halo- or triflyloxy- precursors, which can be derived from this compound.
Catalyst Systems for Buchwald-Hartwig Amination
While specific data for this compound derivatives is scarce, the following table presents common catalyst systems for the amination of aryl halides, which are applicable to halo-derivatives of N-Boc-piperidines.
| Palladium Precursor | Ligand | Base | Typical Solvent | Key Characteristics |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos | KOt-Bu or NaOt-Bu | Toluene, Dioxane | Highly active for a broad range of aryl halides and amines.[5] |
| Pd(OAc)₂ or Pd₂(dba)₃ | BINAP, DPPF | Cs₂CO₃ or K₃PO₄ | Toluene, Dioxane | First-generation bidentate ligands, effective for aryl iodides and triflates.[6] |
| Pd(dba)₂ | tBuDavePhos | NaOt-Bu | Xylene | Effective for C4-amination of 4-halo-1H-1-tritylpyrazoles, a similar heterocyclic system.[7] |
General Experimental Protocol: Buchwald-Hartwig Amination
-
To a reaction vessel under an inert atmosphere, add the palladium precursor, the phosphine (B1218219) ligand, and the base.
-
Add the halo- or triflyloxy- N-Boc-piperidine derivative and the amine.
-
Add the anhydrous solvent and heat the reaction mixture to the required temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for forming C-C bonds between organoboron compounds and halides or triflates. This reaction can be applied to derivatives of this compound, such as the corresponding enol triflate, to introduce aryl or vinyl substituents.
Catalyst Systems for Suzuki-Miyaura Coupling
| Palladium Precursor | Ligand | Base | Typical Solvent | Key Characteristics |
| Pd(PPh₃)₄ | None | Na₂CO₃, K₂CO₃ | Toluene, DME, THF/H₂O | A common and versatile catalyst, often used for aryl bromides and iodides. |
| Pd(OAc)₂ | SPhos, XPhos | K₃PO₄ | Toluene, Dioxane | Highly active systems for a broad range of coupling partners, including aryl chlorides. |
| PdCl₂(dppf) | None | K₂CO₃, Cs₂CO₃ | Dioxane, DMF | Effective for a variety of substrates, including heteroaryl halides. |
General Experimental Protocol: Suzuki-Miyaura Coupling
-
In a flask under an inert atmosphere, combine the palladium catalyst, ligand (if any), and base.
-
Add the this compound derivative (e.g., enol triflate) and the boronic acid or ester.
-
Add the degassed solvent(s) and heat the mixture.
-
Monitor the reaction's progress using TLC or GC-MS.
-
After completion, cool the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product via column chromatography.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 1-Boc-4-piperidone: A Procedural Guide
For researchers and scientists in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. 1-Boc-4-piperidone, a key building block in the synthesis of various pharmaceutical compounds, requires careful management at the end of its lifecycle.[1] This guide provides essential, step-by-step procedures for its safe disposal, ensuring compliance with safety regulations and minimizing environmental impact.
Core Disposal Protocol
The primary recommended method for the disposal of this compound is incineration. This process should be carried out by a licensed disposal company. The material is typically dissolved or mixed with a combustible solvent to facilitate complete combustion in a chemical incinerator equipped with an afterburner and scrubber.[2] It is imperative that all disposal activities adhere to local, national, and international waste regulations.[2][3]
Step-by-Step Disposal Procedure
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn. This includes chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4][5] Work should be conducted in a well-ventilated area or under a chemical fume hood.[3][4]
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, vials) in a designated, compatible, and properly sealed hazardous waste container.[6][7]
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed.[2][7]
-
Original containers should be used for waste accumulation when possible.[2][6]
-
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the chemical name "this compound," and a list of all its components with their approximate concentrations.[6][7] The date of accumulation and the responsible researcher's name should also be included.[7]
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area.[7] This area must be secure, well-ventilated, and away from heat, sparks, or open flames.[7]
-
Spill Management:
-
Small Spills: In a chemical fume hood, absorb the spill with an inert material such as vermiculite, sand, or commercial sorbent pads.[7] Collect the absorbed material into a designated hazardous waste container.[3][7]
-
Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[6]
-
-
Arranging for Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[2][7] Provide a complete and accurate description of the waste.
Quantitative Data Summary
No specific quantitative data for disposal, such as concentration limits, were available in the search results. Disposal procedures are primarily guided by the hazardous nature of the chemical and regulatory requirements.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
